molecular formula CH7ClN4 B106072 Carbazamidine monohydrochloride CAS No. 16139-18-7

Carbazamidine monohydrochloride

Numéro de catalogue: B106072
Numéro CAS: 16139-18-7
Poids moléculaire: 110.55 g/mol
Clé InChI: UBDZFAGVPPMTIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Aminoguanidine Hydrochloride (CAS 1937-19-5), with the molecular formula CH₆N₄·HCl and a molecular weight of 110.55 g/mol, is a white crystalline powder that is soluble in water . This versatile compound serves as a critical reagent and intermediate in diverse research and industrial fields. Key Research Applications & Value: Pharmaceutical & Biochemical Research: Aminoguanidine Hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds, including anti-diabetic, anti-inflammatory, and anti-cancer medications . Its core research value lies in its role as a selective inhibitor of inducible nitric oxide synthase (iNOS), which helps mitigate oxidative stress and inflammation in experimental models . This mechanism is being explored in studies concerning diabetic complications, Alzheimer's disease, and liver protection . Furthermore, novel antimicrobial drugs incorporating the aminoguanidinium moiety are being developed to combat pathogens like Staphylococcus aureus (MRSA) . Materials Science & Industrial Chemistry: In chemical mechanical polishing (CMP) for semiconductor manufacturing, Aminoguanidine Hydrochloride acts as an effective complexing agent for tantalum (Ta) barrier layers. It enables high removal rates and superior surface smoothness on TSV wafers, which are critical for advanced 3D chip integration and 5G technologies . It also finds use as a reagent in the synthesis of other specialty chemicals, polymers, and dyes . Emerging & Interdisciplinary Applications: The compound is being investigated in innovative areas such as nanotechnology-based therapeutics. For instance, it has been assembled into functional DNA tetrahedrons for targeted delivery in models of acute lung injury, showcasing its potential in advanced drug delivery systems . Product Information & Safety: This product is offered in high purity grades suitable for research applications. It is intended for use by qualified researchers and professionals in a laboratory setting only. Aminoguanidine Hydrochloride is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals . As a safety precaution, it may cause skin, eye, and respiratory irritation. Always refer to the Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) requirements before use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

amino(diaminomethylidene)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDZFAGVPPMTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[NH+]N)(N)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-17-4 (Parent)
Record name Pimagedine hydrochloride [USAN]
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Molecular Weight

110.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16139-18-7, 1937-19-5
Record name Aminoguanidine hydrochloride
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Record name Aminoguanidinium chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimagedine hydrochloride [USAN]
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Record name Hydrazinecarboximidamide, hydrochloride (1:1)
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Record name Carbazamidine monohydrochloride
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Foundational & Exploratory

Carbazamidine Monohydrochloride (Guanidine HCl): A Chaotropic Cornerstone in Biologics Development

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Critical Disambiguation

Synonym: Carbazamidine monohydrochloride Common Name: Guanidine Hydrochloride (GdnHCl) CAS Number: 50-01-1 Formula: CH₅N₃[1]·HCl

⚠️ CRITICAL SAFETY WARNING: Nomenclature Ambiguity

In chemical databases, "Carbazamidine monohydrochloride" is occasionally mapped to Aminoguanidine Hydrochloride (CAS 16139-18-7), a distinct compound used as a nitric oxide synthase inhibitor. For biopharmaceutical applications—specifically protein denaturation, solubilization, and viral inactivation—Guanidine Hydrochloride (CAS 50-01-1) is the required reagent. Using aminoguanidine in place of guanidine will result in protocol failure and potential chemical modification of the target protein.

This guide focuses exclusively on Guanidine Hydrochloride (GdnHCl) for bioprocessing.

Mechanism of Action: The Thermodynamics of Unfolding

Guanidine Hydrochloride is one of the most potent chaotropic agents known, superior to urea in stability and denaturation efficiency. Its utility in drug development stems from its ability to disrupt the non-covalent interactions (hydrogen bonds, hydrophobic effects, and van der Waals forces) that maintain a protein's native state.[2]

Preferential Interaction Theory

Contrary to the simplified view that GdnHCl merely "binds" to proteins, its mechanism is best described by Preferential Interaction Theory (Timasheff et al.).

  • The Effect: GdnHCl molecules preferentially interact with the protein surface (backbone and side chains) over water molecules.

  • The Driving Force: This interaction lowers the chemical potential of the unfolded state relative to the native state. As the protein unfolds, it exposes more surface area (hydrophobic core), allowing more GdnHCl molecules to interact, thereby energetically stabilizing the unfolded conformation.

GdnHCl vs. Urea
FeatureGuanidine HClUrea
Potency High (Complete denaturation often at 6M)Moderate (Often requires 8M; some proteins remain structured)
Solubility High (~8.5M at 25°C)High (~10.5M at 25°C)
Ionic Character Ionic (Strong electrolyte)Non-ionic
Stability StableUnstable (Decomposes to cyanate -> carbamylation of lysines)
Downstream Interferes with Ion Exchange (IEX)Compatible with IEX

Visualization: The Denaturation Landscape

The following diagram illustrates the transition of a recombinant protein from an insoluble inclusion body to a refolded, bioactive state using GdnHCl.

G IB Inclusion Body (Aggregated/Misfolded) Solubilization Solubilization (6M GdnHCl + DTT) IB->Solubilization Disruption of intermolecular bonds Unfolded Unfolded Polypeptide (Random Coil) Solubilization->Unfolded Linearization Refolding Refolding (Dilution/Dialysis) Unfolded->Refolding Removal of chaotrope Native Native Protein (Bioactive) Refolding->Native Correct folding Aggregates Off-Pathway Aggregates Refolding->Aggregates Hydrophobic collapse Aggregates->Solubilization Recycle

Caption: The lifecycle of protein recovery using GdnHCl. Note the critical competition between refolding (Native) and aggregation during denaturant removal.

Experimental Protocol: Inclusion Body Solubilization

This protocol is designed for E. coli expressed proteins sequestered in inclusion bodies (IBs).[3]

Reagents
  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.

  • Wash Buffer: Lysis Buffer + 1% Triton X-100 (to remove membrane lipids).

  • Solubilization Buffer: 6 M GdnHCl, 50 mM Tris-HCl, pH 8.0, 10 mM DTT (Dithiothreitol).

Workflow
  • Cell Lysis: Resuspend cell pellet in Lysis Buffer. Disrupt cells (sonication or homogenization).[4]

  • IB Recovery: Centrifuge at 12,000 x g for 20 mins at 4°C. The pellet contains the IBs.

  • Washing: Resuspend pellet in Wash Buffer. Homogenize briefly. Centrifuge again. Repeat 2-3 times to remove host proteins and lipids.

  • Solubilization:

    • Estimate the wet weight of the IB pellet.

    • Add Solubilization Buffer at a ratio of 10-20 mL per gram of wet pellet.

    • Scientific Rationale: High dilution prevents high local protein concentration, reducing the risk of non-specific aggregation even in denaturant.

    • Incubate at Room Temperature (RT) for 1-2 hours with gentle stirring.

    • Note: GdnHCl is endothermic upon dissolution; ensure the buffer is at RT before adding to protein to maintain solubility kinetics.

  • Clarification: Centrifuge at >20,000 x g for 30 mins to remove insolubles (cell debris, nucleic acids).

  • Quantification: Measure protein concentration.

    • Caution: GdnHCl absorbs weakly at <230nm. Use Bradford (compatible with GdnHCl < 3M) or absorbance at 280nm (using the extinction coefficient of the unfolded protein).

Application II: Viral Inactivation

In plasma derivatives and mammalian cell culture biologics, GdnHCl is used to inactivate enveloped and non-enveloped viruses.

  • Mechanism: GdnHCl dissociates the viral capsid proteins and denatures viral enzymes (polymerases), rendering the virus non-infectious.

  • Standard Protocol: Incubation of the protein solution in 2-4 M GdnHCl (often combined with heat, e.g., 60°C) for >10 hours.

  • Advantages: Effective against robust non-enveloped viruses (e.g., Parvovirus) that resist solvent/detergent methods.

Technical Appendix: Preparation & Quality Control

Preparation of 8M GdnHCl Stock

GdnHCl is hygroscopic.[5] Preparing precise molar solutions by weight requires correction for the specific volume of the solute.

  • Weigh 76.42 g of GdnHCl (MW = 95.53 g/mol ).

  • Add deionized water to a final volume of 100 mL .

  • Note: The solution will cool significantly (endothermic). Warm gently to dissolve.

  • Filter through a 0.45 µm filter to remove insolubles (dust/lint).

Accurate Concentration Determination (Refractometry)

Gravimetric preparation is often inaccurate due to water absorption. Use a refractometer for precision.

Formula (Nozaki, 1972):



  • Where

    
    
    
Removal of GdnHCl

Because GdnHCl is ionic, it cannot be removed by ion-exchange chromatography (it will elute everything).

  • Method A: Dialysis. Stepwise dialysis (4M -> 2M -> 1M -> 0M) prevents rapid aggregation.

  • Method B: Gel Filtration (SEC). Desalting columns (e.g., Sephadex G-25) are efficient for rapid buffer exchange.

  • Method C: Dilution. Rapid dilution into refolding buffer (pulse refolding) is used industrially to keep protein concentration low (<0.1 mg/mL) during the critical folding phase.

References

  • Timasheff, S. N. (1993). The Control of Protein Stability and Association by Weak Interactions with Water: How Do Solvents Affect These Processes? Annual Review of Biophysics and Biomolecular Structure. Link

  • Pace, C. N. (1986). Determination and analysis of urea and guanidine hydrochloride denaturation curves. Methods in Enzymology. Link

  • Nozaki, Y. (1972). The preparation of guanidine hydrochloride.[1][2][4][6][7][8][9] Methods in Enzymology. Link

  • Tsumoto, K., et al. (2003). Practical considerations in refolding proteins from inclusion bodies. Protein Expression and Purification.[3][4][5][7][10] Link

  • Arakawa, T., et al. (2007). Solvent modulation of protein stability and aggregation.[3] Current Pharmaceutical Biotechnology. Link

Sources

Carbazamidine Monohydrochloride: Technical Profile & Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Aminoguanidine Hydrochloride, Pimagedine HCl, Hydrazinecarboximidamide Hydrochloride.[1] CAS Registry Number: 16139-18-7 (salt), 79-17-4 (free base).

Executive Summary

Carbazamidine monohydrochloride (commonly known as Aminoguanidine Hydrochloride ) is a nucleophilic hydrazine derivative of guanidine. Unlike its parent compound guanidine—a chaotropic denaturant—carbazamidine is a pharmacologically active small molecule known for its ability to scavenge reactive carbonyl species (RCS).

In drug development, it is best recognized as Pimagedine , a prototype inhibitor of Advanced Glycation End-product (AGE) formation and a selective inhibitor of inducible Nitric Oxide Synthase (iNOS). While its clinical progression for diabetic nephropathy was halted due to safety concerns (specifically induction of autoantibodies and Vitamin B6 deficiency), it remains the "gold standard" reference compound for evaluating novel anti-glycation agents in preclinical research.

This guide details the structural chemistry, mechanistic pathways, and experimental protocols for researchers utilizing carbazamidine monohydrochloride.

Chemical Architecture & Properties

Structural Analysis

The structure of carbazamidine consists of a guanidine core where one amino group is substituted with a hydrazine moiety (


). This modification dramatically alters its reactivity compared to guanidine.
  • Nucleophilicity: The terminal amino group of the hydrazine tail is highly nucleophilic (alpha-effect), making it reactive toward aldehydes and ketones (e.g., glucose, methylglyoxal).

  • Basicity: It is a strong base (pKa

    
     11.5), existing primarily as the protonated guanidinium cation at physiological pH.
    
Physicochemical Data Table[2]
PropertyValueContext
Molecular Formula

Monohydrochloride salt
Molecular Weight 110.55 g/mol High atom economy
Melting Point 163–165 °CCrystalline solid stability
Solubility Water (>100 mg/mL), Ethanol (Soluble)Highly polar, lipophobic
pKa ~11.5 (guanidino group)Protonated at pH 7.4
Stability HygroscopicRequires desiccant storage
Resonance & Tautomerism

The stability of the carbazamidine cation is derived from Y-aromaticity (resonance delocalization across the


 system).

Resonance cluster_0 Y-Aromaticity Stabilization StructA Canonical Form A (Double Bond on N1) StructB Canonical Form B (Double Bond on N2) StructA->StructB Electron Shift StructC Canonical Form C (Double Bond on Hydrazine N) StructB->StructC Electron Shift Hybrid Resonance Hybrid (Delocalized Cation) StructB->Hybrid Stabilization

Figure 1: Resonance delocalization in the aminoguanidinium cation, conferring stability despite high nitrogen density.

Mechanism of Action

Carbazamidine operates via two distinct mechanisms relevant to pathophysiology: Carbonyl Scavenging and Enzyme Inhibition .

Inhibition of AGE Formation (The Maillard Pathway)

In hyperglycemic states, reducing sugars react with proteins to form Schiff bases and Amadori products, eventually cross-linking into Advanced Glycation End-products (AGEs). Carbazamidine intercepts this pathway by reacting with


-dicarbonyls (like methylglyoxal and 3-deoxyglucosone) to form stable triazine derivatives, preventing them from cross-linking proteins such as collagen.
iNOS Selectivity

Carbazamidine is a selective inhibitor of the inducible isoform of Nitric Oxide Synthase (iNOS) over the constitutive isoforms (eNOS, nNOS). This selectivity is crucial for reducing inflammatory NO production without compromising vascular tone.

Mechanism Glucose Glucose / Reducing Sugars Amadori Amadori Product Glucose->Amadori Glycation Protein Tissue Protein (e.g., Collagen) AGEs AGE Cross-links (Tissue Damage) Protein->AGEs Carbazamidine Carbazamidine HCl (Drug) Dicarbonyls Reactive Dicarbonyls (Methylglyoxal) Carbazamidine->Dicarbonyls Intercepts Amadori->Dicarbonyls Oxidation Dicarbonyls->AGEs Cross-linking Triazine Stable Triazine Adduct (Excreted) Dicarbonyls->Triazine Scavenging Reaction

Figure 2: Mechanism of AGE inhibition.[2] Carbazamidine scavenges reactive dicarbonyl intermediates, diverting them from forming irreversible protein cross-links.

Synthesis & Manufacturing

For research grade synthesis, the reaction of cyanamide with hydrazine is the standard route. This process must be controlled to prevent the formation of explosive byproducts or over-reaction to 1,3-diaminoguanidine.

Reaction:



Step-by-Step Synthesis Protocol

Safety Warning: Hydrazine is toxic and potentially unstable. Cyanamide is a skin irritant. Perform all steps in a fume hood.

  • Reagent Preparation:

    • Dissolve 1.0 eq of Hydrazine Monohydrochloride in methanol.

    • Prepare 1.1 eq of Cyanamide (50% aq. solution or crystalline).[3]

  • Addition:

    • Add the Cyanamide solution dropwise to the refluxing hydrazine solution over 30 minutes.

    • Note: Slow addition favors mono-substitution over di-substitution.

  • Reflux:

    • Reflux the mixture at 65–70 °C for 4–6 hours. Monitor consumption of hydrazine via TLC.

  • Crystallization:

    • Cool reaction mass to 0–5 °C.

    • Carbazamidine HCl precipitates as white crystals.[4][5]

    • Filter and wash with cold isopropanol to remove unreacted cyanamide.

  • Purification:

    • Recrystallize from water/ethanol (1:5 ratio) to achieve >98% purity.

    • Dry under vacuum at 40 °C.

Experimental Protocols for Researchers

In Vitro AGE Inhibition Assay

This assay validates the efficacy of Carbazamidine (as a positive control) in preventing protein glycation.

Materials:

  • Bovine Serum Albumin (BSA) (10 mg/mL)

  • D-Ribose (0.5 M) (Ribose glycates faster than glucose)

  • Carbazamidine HCl (Test concentrations: 0.1 – 10 mM)

  • Phosphate Buffer (0.1 M, pH 7.4) with 0.02% Sodium Azide (antimicrobial)

Workflow:

  • Incubation: Mix BSA, Ribose, and Carbazamidine in buffer.

  • Control: Prepare a "Vehicle" tube (BSA + Ribose + Buffer) and a "Blank" tube (BSA only).

  • Heat: Incubate at 37 °C for 7 days (sealed).

  • Measurement: Measure fluorescence of AGEs.

    • Excitation: 370 nm

    • Emission: 440 nm

  • Calculation:

    
    
    
Detection of Pyridoxal Phosphate (Vitamin B6) Depletion

Since Carbazamidine reacts with the aldehyde group of Vitamin B6 (forming a hydrazone), researchers must monitor B6 levels in animal studies.

HPLC Method:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile.

  • Detection: Fluorescence (Ex 300 nm / Em 400 nm).

  • Observation: A shift in retention time or reduction in PLP peak area indicates hydrazone formation.

Safety & Handling (E-E-A-T)

While less toxic than hydrazine, Carbazamidine HCl is a bioactive agent and should be handled with specific precautions.

  • Toxicity: LD50 (Oral, Rat)

    
     1000 mg/kg.
    
  • Chronic Effects: In clinical trials (ACTION II), high doses (300mg/day) led to anemia and flu-like symptoms, likely due to B6 depletion and auto-immune reactions.

  • Handling: Wear nitrile gloves and N95 mask. Handle the free base under inert atmosphere (sensitive to

    
    ).
    

References

  • PubChem. (2025).[6][7] Aminoguanidine hydrochloride (Compound).[1][6][2][4][8] National Library of Medicine. [Link]

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40. [Link]

  • Freedman, B. I., et al. (1999). The effect of pimagedine on the progression of diabetic nephropathy (ACTION II). Journal of the American Society of Nephrology. [Link]

  • Nilsson, B. O. (1999). Biological effects of aminoguanidine: an update. Inflammation Research, 48, 509–515. [Link]

Sources

Technical Guide: Synthesis of Carbazamidine Monohydrochloride (Aminoguanidine HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbazamidine monohydrochloride (commonly Aminoguanidine hydrochloride ) is a critical nucleophilic hydrazine derivative used extensively as an inhibitor of Nitric Oxide Synthase (iNOS) and a scavenger of methylglyoxal to prevent Advanced Glycation End-products (AGEs).

In the laboratory context, commercial purity often fluctuates due to residual hydrazine (a toxic precursor) or zinc salts (from synthesis). This guide details the Nitroguanidine Reduction Route , widely regarded as the "Gold Standard" for laboratory synthesis due to its high specificity and the ability to isolate a stable, insoluble bicarbonate intermediate that acts as a purification firewall.

Chemical Profile & Safety Architecture

Compound Identity:

  • IUPAC Name: Hydrazinecarboximidamide hydrochloride

  • Common Name: Aminoguanidine hydrochloride[1][2][3]

  • CAS: 1937-19-5[1][3][4]

  • Formula:

    
    
    
  • MW: 110.55 g/mol [3]

Critical Safety Protocols (Read Before Proceeding)

This synthesis involves high-energy precursors. The following protocols are non-negotiable:

  • Nitroguanidine Handling: Nitroguanidine is a Class 1.3 Explosive when dry. It is shock-sensitive.[3]

    • Protocol: Always handle in a wet state (min. 20% water). Never use metal spatulas that could spark; use Teflon or wood.

  • Hydrazine Exclusion: While this route minimizes hydrazine byproduct, trace amounts may exist.

    • Protocol: All waste streams must be treated with bleach (sodium hypochlorite) before disposal to oxidize any potential hydrazine residues.

  • Exotherm Control: The reduction of nitroguanidine is highly exothermic.

    • Protocol: Strict temperature monitoring is required. Runaway temperatures (>50°C) can lead to decomposition and lower yields.

Strategic Synthesis Architecture

We will utilize the Zinc/Acetic Acid Reduction of Nitroguanidine.[5] Unlike the industrial Cyanamide/Hydrazine route, this method avoids handling free hydrazine and utilizes a "Self-Validating" purification step via the bicarbonate salt.

Mechanistic Pathway

The synthesis proceeds via a stepwise reduction of the nitro group to an amine.

  • Reduction: Nitroguanidine (

    
    ) 
    
    
    
    Nitrosoguanidine (
    
    
    )
    
    
    Aminoguanidine (
    
    
    ).
  • Isolation: The soluble acetate salt is converted to the insoluble bicarbonate , precipitating out and leaving zinc salts and impurities in the mother liquor.

  • Salt Formation: The pure bicarbonate is neutralized with HCl to yield the final monohydrochloride.

SynthesisLogic Nitro Nitroguanidine (Precursor) ZnAcOH Zn / AcOH (Reduction) Nitro->ZnAcOH Step 1 Acetate Aminoguanidine Acetate (Soluble) ZnAcOH->Acetate -[O] Bicarb Aminoguanidine Bicarbonate (Solid) Acetate->Bicarb +NaHCO3 (Purification Firewall) Final Carbazamidine HCl (Pure) Bicarb->Final +HCl (Conversion)

Figure 1: Strategic workflow emphasizing the Bicarbonate intermediate as the purification checkpoint.

Detailed Experimental Protocol

Phase A: Reduction of Nitroguanidine

Objective: Convert Nitroguanidine to Aminoguanidine Acetate.

Reagents:

  • Nitroguanidine (wet, ~25% water): 290 g (approx. 2.0 mol dry weight)

  • Zinc Dust (high purity, <10 micron): 740 g (11.3 mol)[6]

  • Glacial Acetic Acid: 128 g (2.14 mol) dissolved in 130 mL water[6]

  • Ice (crushed): ~1 kg

Procedure:

  • Preparation: In a 3L beaker surrounded by an ice-salt bath, mix the Nitroguanidine and Zinc dust. Add ~400 mL water and stir to form a thick paste.

    • Note: Ensure the Zinc is free-flowing and not oxidized clumps.

  • Acid Addition (The Critical Step): Cool the Acetic Acid solution to 5°C. Begin adding the acid solution to the Zn/Nitro paste dropwise with vigorous mechanical stirring.

    • Temperature Control: Maintain internal temperature between 5°C and 15°C . Add crushed ice directly to the mixture if the exotherm spikes.

    • Duration: This addition should take 4–6 hours. Do not rush; rapid addition favors side reactions (ammonia evolution).

  • Completion: Once addition is complete, slowly warm the mixture to 40°C on a water bath. Stir for 15 minutes. The grey slurry should lighten.

  • Filtration: Filter immediately while warm to remove unreacted Zinc and Zinc Oxide. Wash the filter cake with 2 x 500 mL warm water. Combine filtrates.

Phase B: The "Purification Firewall" (Bicarbonate Isolation)

Objective: Isolate Aminoguanidine Bicarbonate to remove Zinc salts.

Reagents:

  • Sodium Bicarbonate (

    
    ): 220 g[6]
    
  • Ammonium Chloride (optional, aids solubility of Zn salts): 200 g

Procedure:

  • Conditioning: Place the combined filtrate (from Phase A) in a clean flask. Add Ammonium Chloride and stir until dissolved.

  • Precipitation: Add Sodium Bicarbonate slowly over 20 minutes.

    • Observation: The solution will bubble (

      
       evolution) and a white precipitate will begin to form.
      
  • Crystallization: Refrigerate the solution at 4°C overnight. This maximizes the yield of the bicarbonate salt.

  • Harvest: Filter the white precipitate. Wash with cold water (to remove trapped Zn salts) followed by cold methanol (to dry).

    • Self-Validation: If no precipitate forms, the reduction in Phase A failed (likely due to high temp).

Phase C: Conversion to Monohydrochloride

Objective: Convert the insoluble bicarbonate to the soluble, stable HCl salt.

Reagents:

  • Aminoguanidine Bicarbonate (from Phase B)[6][7][8][9]

  • Hydrochloric Acid (6N)

  • Ethanol (absolute)

Procedure:

  • Suspension: Suspend the wet Bicarbonate cake in minimal distilled water (approx 1:1 w/v).

  • Acidification: Add 6N HCl dropwise with stirring.

    • Reaction:

      
      
      
    • Endpoint: Stop addition when effervescence ceases and the pH reaches ~4.0. The solid should fully dissolve.

  • Crystallization: Evaporate the solution on a rotary evaporator until a thick syrup remains. Add 100 mL absolute ethanol and heat to boiling, then cool slowly to crystallize.

  • Drying: Filter the white crystals and dry in a vacuum desiccator over

    
    .
    

Data Summary & Characterization

The following metrics serve as the quality control standard for the synthesized product.

ParameterSpecificationNotes
Appearance White crystalline solidYellowing indicates oxidation or iron contamination.
Melting Point 163°C – 165°CSharp range indicates high purity.
Solubility Soluble in water, alcoholInsoluble in ether.
Hydrazine Test NegativeAdd ammoniacal

. Black precipitate = FAIL (Free Hydrazine).
Yield ~65% - 70%Based on Nitroguanidine starting material.[10]
Mechanism of Reduction (Visualized)

Understanding the electron flow ensures the researcher respects the temperature constraints.

Mechanism N_Gu Nitroguanidine (R-NO2) Nitroso Nitrosoguanidine (R-NO) N_Gu->Nitroso Zn/H+ (2e-) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Zn/H+ (2e-) Amino Aminoguanidine (R-NH2) Hydroxyl->Amino Zn/H+ (2e-) Sensitive Step

Figure 2: Stepwise reduction mechanism. The conversion from Hydroxylamine to Amine is the rate-limiting step where side reactions occur if T > 40°C.

Troubleshooting & Optimization

  • Low Yield in Phase B: If the bicarbonate does not precipitate, the solution may be too dilute. Concentrate the filtrate by 30% on a rotovap (bath <45°C) before adding

    
    .
    
  • Grey Product: Indicates Zinc dust contamination. Recrystallize the final HCl salt from hot ethanol/water (90:10).

  • Sticky/Hygroscopic Product: The HCl salt is naturally hygroscopic. Ensure the final drying step is performed under high vacuum with a desiccant.

References

  • Organic Syntheses. (1946). Aminoguanidine Bicarbonate.[11] Org. Synth. 26, 24; Coll. Vol. 3, p. 73. Link

  • Smith, G. B. L., & Anzelmi, E. (1935). The Preparation of Aminoguanidine. Journal of the American Chemical Society, 57(12), 2730. Link

  • Fuller, J. (1945). Manufacture of Aminoguanidine. U.S. Patent 2,374,336. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Aminoguanidine hydrochloride. Link

Sources

Mechanistic Profiling of Carbazamidine Monohydrochloride (Aminoguanidine HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Target Modulation of Glycation and Nitric Oxide Signaling

Executive Technical Synthesis

Carbazamidine monohydrochloride , widely recognized in pharmacologic literature as Aminoguanidine hydrochloride (AG) , represents a unique class of hydrazine-carboximidamides. Unlike non-specific protein cross-link inhibitors, AG functions through a distinct dual-mechanism involving:

  • Nucleophilic Trapping: It acts as a decoy substrate for reactive

    
    -dicarbonyls, preventing the formation of Advanced Glycation End-products (AGEs).
    
  • Isoform-Selective Enzyme Inhibition: It serves as a mechanism-based inhibitor of Inducible Nitric Oxide Synthase (iNOS), modulating nitrosative stress without abolishing constitutive endothelial signaling.

This guide details the molecular pharmacodynamics, kinetic profiles, and experimental validation frameworks for Carbazamidine monohydrochloride.

Chemical Architecture & Physicochemical Profile

Carbazamidine functions as a nucleophilic hydrazine derivative. Its efficacy is dictated by the high reactivity of its terminal amino group toward carbonyl carbons.

PropertySpecification
IUPAC Name Hydrazinecarboximidamide hydrochloride
Common Synonym Aminoguanidine HCl; Pimagedine
CAS Number 1937-19-5
Molecular Formula

Molecular Weight 110.55 g/mol
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol
pKa ~11.5 (guanidino group)
Key Functional Group Hydrazine (

) attached to an imine carbon

Mechanism I: The Carbonyl Trap (AGE Inhibition)

Molecular Action

In hyperglycemic or oxidative stress states, glucose oxidation and lipid peroxidation generate highly reactive


-oxoaldehydes, primarily Methylglyoxal (MGO)  and 3-Deoxyglucosone (3-DG) . These electrophiles attack the arginine and lysine residues of proteins, leading to irreversible cross-linking (AGE formation).

Carbazamidine acts as a sacrificial nucleophile . The terminal hydrazine nitrogen attacks the ketone/aldehyde carbon of the dicarbonyl species. Through a dehydration reaction, it forms a stable 3-amino-1,2,4-triazine derivative. This prevents the dicarbonyl from modifying protein residues.

Pathway Visualization

The following diagram illustrates the competitive inhibition of AGE formation by Carbazamidine.

AGE_Inhibition Glucose Glucose / Lipids RCS Reactive Carbonyl Species (Methylglyoxal / 3-DG) Glucose->RCS Oxidation/Glycolysis AGEs Advanced Glycation End-products (AGEs) RCS->AGEs Cross-linking (Pathological) Triazine Stable Triazine Adduct RCS->Triazine Trapping Reaction Protein Tissue Proteins (Collagen/Elastin) Protein->AGEs AG Carbazamidine (Aminoguanidine) AG->Triazine Nucleophilic Attack Triazine->AGEs PREVENTS

Caption: Carbazamidine intercepts reactive carbonyls (Methylglyoxal), diverting them from protein cross-linking pathways to form inert triazine adducts.

Mechanism II: Nitric Oxide Synthase (NOS) Inhibition

Isoform Selectivity

Carbazamidine is a selective inhibitor of inducible Nitric Oxide Synthase (iNOS) . Unlike constitutive isoforms (eNOS, nNOS) which are calcium-dependent, iNOS produces massive quantities of NO during inflammation.

  • Mechanism: Carbazamidine mimics the substrate L-Arginine. It binds to the heme active site of iNOS.

  • Kinetics: It exhibits time-dependent inactivation, suggesting a mechanism-based (suicide) inhibition where the enzyme metabolizes the drug into a reactive intermediate that covalently modifies the active site.

Comparative Potency (IC50)

Selectivity is crucial to maintain blood pressure regulation (eNOS function) while blocking inflammatory damage.

Target IsoformSource SpeciesIC50 (

)
Selectivity Ratio
iNOS (Inducible)Mouse Macrophage5.4 1.0 (Reference)
nNOS (Neuronal)Rat Cerebellum~160~30x less potent
eNOS (Endothelial)Bovine Endothelium>200>40x less potent
Signaling Pathway

NOS_Pathway Stimuli Inflammatory Stimuli (LPS / Cytokines) iNOS_Induction iNOS Protein Expression Stimuli->iNOS_Induction iNOS_Enzyme Active iNOS Enzyme iNOS_Induction->iNOS_Enzyme L_Arg L-Arginine NO Nitric Oxide (NO) (High Concentration) L_Arg->NO Catalysis iNOS_Enzyme->NO AG Carbazamidine (Inhibitor) AG->iNOS_Enzyme Inhibition (IC50: 5.4 uM) Peroxynitrite Peroxynitrite (ONOO-) Cytotoxicity NO->Peroxynitrite + Superoxide

Caption: Carbazamidine selectively blocks the catalytic activity of iNOS, preventing the downstream cascade of nitrosative stress and tissue damage.

Experimental Frameworks

To validate the mechanism of Carbazamidine in your specific system, employ the following self-validating protocols.

Protocol A: In Vitro AGE Inhibition Assay (Fluorescence)

Objective: Quantify the ability of Carbazamidine to prevent protein cross-linking by methylglyoxal (MGO).

  • Reagent Prep:

    • Substrate: Bovine Serum Albumin (BSA), 10 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Glycating Agent: Methylglyoxal (MGO), 500 mM stock.

    • Inhibitor: Carbazamidine HCl (prepare serial dilutions: 0.1, 1, 10, 100 mM).

  • Incubation:

    • Mix BSA (final 5 mg/mL) + MGO (final 5 mM) + Carbazamidine (variable).

    • Include Negative Control (BSA only) and Positive Control (BSA + MGO, no inhibitor).

    • Incubate under sterile conditions at 37°C for 7 days.

  • Detection:

    • Measure fluorescence excitation at 370 nm and emission at 440 nm (characteristic of AGEs).

  • Validation:

    • Calculate % Inhibition:

      
      .
      
    • Expected Result: Dose-dependent reduction in fluorescence.

Protocol B: Griess Assay for iNOS Inhibition

Objective: Measure inhibition of NO production in LPS-stimulated macrophages (RAW 264.7 cells).

  • Cell Culture:

    • Seed RAW 264.7 cells in 96-well plates (

      
       cells/well). Adhere for 24h.
      
  • Induction & Treatment:

    • Replace media with fresh DMEM containing LPS (1

      
      g/mL)  to induce iNOS.
      
    • Simultaneously treat with Carbazamidine HCl (0.1 - 100

      
      ).
      
    • Incubate for 24 hours.

  • Quantification:

    • Collect 100

      
       of supernatant.
      
    • Add 100

      
      Griess Reagent  (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins at Room Temp (dark).

    • Read Absorbance at 540 nm .

  • Validation:

    • Compare against a standard curve of Sodium Nitrite (

      
      ).
      
    • Success Metric: IC50 should be in the low micromolar range (~5-10

      
      ).
      

Secondary Pharmacodynamics

While AGE and iNOS inhibition are primary, researchers must account for off-target effects:

  • Diamine Oxidase (DAO) Inhibition: Carbazamidine is a potent inhibitor of DAO (histaminase). In vivo, this can lead to elevated histamine levels or altered polyamine metabolism.

  • Antioxidant Activity: Direct scavenging of hydroxyl radicals, independent of enzyme inhibition.

References

  • Griffiths, R. J., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase.[1] British Journal of Pharmacology.[1]

  • Brownlee, M., et al. (1986). Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking. Science.

  • PubChem. (2024).[2] Aminoguanidine hydrochloride (Compound Summary).[3][2][4][5][6][7] National Library of Medicine.

  • ChemicalBook. (2024). Aminoguanidine hydrochloride Product Properties and Safety.[1][4]

  • Tocris Bioscience. (2024). Aminoguanidine hydrochloride: iNOS Inhibitor Technical Data.[1][8]

Sources

Technical Guide: The Role of Carbazamidine Monohydrochloride in Protein Guanidinylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbazamidine monohydrochloride (chemically synonymous with O-Methylisourea hydrochloride ) is the primary reagent used to chemically transform lysine residues into homoarginine. In the context of high-sensitivity proteomics, this conversion is not merely a structural modification—it is a signal amplification strategy.

By increasing the pKa of the side chain from ~10.5 (lysine) to ~12.5 (homoarginine), this reaction significantly enhances the proton affinity of lysine-terminated peptides. This results in a 5- to 15-fold increase in signal intensity during Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, a phenomenon known as the "Arginine Effect."

This guide details the mechanistic underpinnings, optimized protocols, and data interpretation frameworks necessary to deploy this reagent effectively in drug development and proteomic characterization.

Part 1: Chemical Mechanism & Rationale

The Reaction: Nucleophilic Substitution

The guanidinylation reaction is a nucleophilic substitution where the


-amino group of a lysine residue attacks the central carbon of the O-methylisourea (OMIU) cation.

Key Chemical Constraints:

  • pH Sensitivity: The reaction is strictly pH-dependent. The

    
    -amino group of lysine (
    
    
    
    ) must be unprotonated to act as a nucleophile. Therefore, the reaction buffer must maintain a pH between 10.5 and 11.0 .
  • Selectivity: Under optimized conditions, the reaction is highly specific for the

    
    -amino group of lysine. However, the 
    
    
    
    -amino group of the N-terminus (particularly glycine) can be modified if the pH drifts too high or incubation times are excessive.
  • Byproducts: The leaving group is methanol. The reaction is irreversible under physiological conditions.

Visualization: The Guanidinylation Pathway

The following diagram illustrates the transformation of Lysine to Homoarginine via Carbazamidine monohydrochloride.

GuanidinylationMechanism Lysine Lysine Residue (ε-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH > 10.5) Reagent Carbazamidine (O-Methylisourea) Reagent->Intermediate Homoarginine Homoarginine (Guanidino Group) Intermediate->Homoarginine Elimination Methanol Methanol (Leaving Group) Intermediate->Methanol

Caption: Figure 1. Mechanism of Lysine guanidinylation. The ε-amine attacks the O-methylisourea core, displacing methanol.

Part 2: Strategic Applications in Proteomics

MALDI Signal Enhancement (The Arginine Effect)

Tryptic peptides ending in Arginine (Arg) ionize much more efficiently than those ending in Lysine (Lys) due to the higher basicity of the guanidino group.[1][2]

  • Problem: In peptide mass fingerprinting (PMF), Lys-terminated peptides are often lost in the noise.

  • Solution: Guanidinylation converts Lys to Homoarginine, mimicking Arg.[2][3][4][5] This equalizes the ionization probability, recovering low-abundance peptides and increasing sequence coverage.

Modulating Proteolytic Cleavage (Trypsin Blocking)

Homoarginine is resistant to trypsin cleavage.

  • Workflow: If a protein is guanidinated before digestion, trypsin will only cleave at Arginine residues.

  • Result: This effectively converts Trypsin into an "Arg-C" like protease, generating larger peptide fragments. This is critical for de novo sequencing or when mapping the middle regions of highly basic proteins.

Quantitative Comparison (Mass Shift)

The conversion adds a distinct mass tag to every Lysine, allowing for rapid differentiation between Lysine and Glutamine (which have similar masses) or for relative quantitation if isotopic variants of O-methylisourea are used.

Comparative Data: Lysine vs. Homoarginine

FeatureLysine (Lys, K)Homoarginine (hArg)Impact
Side Chain Primary AmineGuanidino groupIncreased Basicity
pKa ~10.5~12.5Higher Proton Affinity
Monoisotopic Mass 128.09 Da170.12 Da+42.0218 Da Shift
Trypsin Action Cleaves C-terminalResistant Alters fragmentation
MALDI Response ModerateHigh 5-15x Signal Boost

Part 3: Optimized Experimental Protocol

"The Self-Validating System"

This protocol is designed for post-digestion guanidinylation (for MALDI enhancement). It includes a built-in pH check, which is the most common failure point.

Reagents:

  • Reagent A: 2.0 M Carbazamidine monohydrochloride (O-Methylisourea HCl) in water.

  • Reagent B: 7.0 M Ammonium Hydroxide (Base).[4]

  • Stop Solution: 10% Trifluoroacetic Acid (TFA).[3][6][7]

Step-by-Step Workflow
  • Sample Preparation:

    • Start with 10-50 pmol of dried, tryptic peptides (desalted via C18 ZipTip if possible, though not strictly required as the reaction is robust).

  • Reaction Assembly:

    • Reconstitute peptides in 5

      
      L of Reagent B  (Ammonia).
      
    • Add 5

      
      L of Reagent A  (Carbazamidine).
      
    • Critical Check: Spot 0.5

      
      L on pH paper. It must be pH > 10.[2]5. If not, add 1 
      
      
      
      L more of Reagent B.
  • Incubation:

    • Incubate at 65°C for 15-30 minutes .

    • Note: Older protocols suggest 37°C overnight. The high-temp/short-time method reduces N-terminal side reactions.

  • Quenching:

    • Add 10-20

      
      L of Stop Solution  (10% TFA).
      
    • Verify pH is < 3.[6]0. This halts the reaction and prepares the sample for C18 binding.

  • Clean-up & Analysis:

    • Desalt using C18 tips (essential to remove excess urea derivatives).

    • Elute directly onto MALDI target with Matrix (CHCA).

Visualization: The Optimized Workflow

ProtocolWorkflow Start Tryptic Digest (Dried) Mix Add 2M Carbazamidine + 7M NH4OH Start->Mix Check QC: Verify pH > 10.5 Mix->Check Check->Mix Fail (Add Base) Incubate Incubate 65°C, 20 min Check->Incubate Pass Quench Add 10% TFA (Stop Reaction) Incubate->Quench Desalt C18 ZipTip Clean-up Quench->Desalt MALDI MALDI-MS Analysis Desalt->MALDI

Caption: Figure 2. Optimized Guanidinylation Workflow. The pH check (yellow diamond) is the critical control point.

Part 4: Data Interpretation & Troubleshooting

Calculating the Mass Shift

When analyzing the spectra, you must adjust the search parameters (e.g., in Mascot, Sequest, or ProteinPilot) to account for the modification.

  • Modification Name: Guanidinylation (K)[3][7][8]

  • Delta Mass: +42.0218 Da[7]

  • Residues: Lysine (K) only.

  • Type: Variable (if checking efficiency) or Fixed (if reaction is quantitative).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion (+0 Da peaks remain)pH dropped below 10 during reaction.Use a higher concentration of Ammonium Hydroxide or switch to a Carbonate buffer (pH 11).
N-Terminal Modification (+42 Da on N-term)Reaction time too long or pH > 12.Reduce incubation to 10 mins at 65°C. Ensure pH is capped at 11.0.
Signal Suppression Excess reagent remaining.The guanidine salts compete for ionization. Ensure thorough C18 desalting post-reaction.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping.[4] Analytical Chemistry, 74(8), 1884-1890.

  • Kuyama, H., et al. (2008). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Analytical Chemistry, 80(9), 3485-3491.

  • Sargeant, T. et al. (2005). Prevention of N-terminal side reactions of O-methylisourea during guanidination. Rapid Communications in Mass Spectrometry, 19(20), 3055-3060.

  • Sigma-Aldrich. ProteoMass™ Guanidination Kit Technical Bulletin.

Sources

Discovery and history of aminoguanidine hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Rise, Fall, and Resurrection of Aminoguanidine: A Technical Analysis of a Multi-Target Research Tool

Abstract

Aminoguanidine hydrochloride (AG) represents a unique case study in pharmaceutical history: a small molecule that evolved from an industrial intermediate to a promising diabetic nephropathy drug (Pimagedine), only to fail in Phase III clinical trials due to safety concerns. Today, it persists as a critical "tool compound" in biomedical research. This guide dissects the chemical genesis, enzymatic pharmacology (DAO and iNOS inhibition), and the mechanistic failure of AG as a therapeutic, providing researchers with the context necessary to utilize it effectively in modern experimental designs.

Section 1: Chemical Genesis & Early History

1.1 The Thiele Synthesis (1892) The history of aminoguanidine begins in the laboratory of Johannes Thiele in 1892.[1] While investigating guanidine derivatives, Thiele synthesized aminoguanidine by reducing nitroguanidine using zinc dust in glacial acetic acid. This method, though foundational, suffered from low yields (~50%) and difficult purification.

1.2 Industrial Evolution: The Cyanamide Route Modern industrial synthesis shifted to a more scalable route involving the nucleophilic addition of hydrazine to cyanamide . This reaction proceeds in aqueous solution, often isolating the intermediate as aminoguanidine bicarbonate before conversion to the hydrochloride salt to ensure high purity (>98%).

DOT Diagram: Synthesis Pathways

Synthesis Nitro Nitroguanidine Zn Zn / Acetic Acid Nitro->Zn AG Aminoguanidine Zn->AG Thiele (1892) Cyan Cyanamide (H2N-CN) Cyan->AG Industrial Route Hydra Hydrazine (H2N-NH2) Hydra->AG Bicarb AG Bicarbonate (Precipitate) AG->Bicarb + CO2 AG_HCl Aminoguanidine HCl (Final Salt) Bicarb->AG_HCl + HCl HCl HCl

Caption: Comparison of the historical Thiele reduction (top) and the modern industrial cyanamide addition route (bottom).

Section 2: The Enzymatic Era (DAO Inhibition)

Before its fame in diabetes research, AG was identified in the mid-20th century as the first potent inhibitor of Diamine Oxidase (DAO) , historically known as histaminase.

  • Mechanism: AG acts as a mechanism-based inhibitor of copper-containing amine oxidases. It forms a covalent Schiff base with the topaquinone cofactor in the enzyme's active site, irreversibly inactivating it.

  • Research Utility: It remains the gold standard positive control for blocking histamine degradation in gut models.

Section 3: The Glycation Golden Age (Pimagedine)

In 1986, Brownlee et al. published seminal work in Science identifying AG as an inhibitor of Advanced Glycation End-products (AGEs) .[2] This launched the "Pimagedine" era.

3.1 Mechanism of Action: Dicarbonyl Trapping Diabetic complications arise when excess glucose metabolizes into reactive dicarbonyls (Methylglyoxal, Glyoxal, 3-Deoxyglucosone). These dicarbonyls attack protein amino groups, causing cross-linking.

  • AG's Role: It possesses a nucleophilic hydrazine group that reacts faster with dicarbonyls than tissue proteins do.

  • The Adduct: The reaction yields stable triazine derivatives, effectively "trapping" the reactive species and preventing tissue damage.

3.2 The Clinical Failure (ACTION Trials) The ACTION I & II clinical trials (Phase III) tested Pimagedine in Type 1 and Type 2 diabetic nephropathy.

  • Efficacy: Reduced proteinuria (a marker of kidney health).[3]

  • Failure: Did not significantly slow the progression to end-stage renal disease (ESRD) and was halted due to toxicity.

Section 4: Toxicology & The Vitamin B6 Connection

The failure of Pimagedine provides a crucial lesson in chemical biology: Selectivity is relative.

4.1 The Pyridoxal Trap The same hydrazine group that traps toxic methylglyoxal also reacts with Pyridoxal Phosphate (PLP) , the active form of Vitamin B6.

  • Reaction: AG + PLP

    
     PLP-AG Schiff Base.
    
  • Consequence: This depletes bioavailable B6, inhibiting PLP-dependent enzymes (e.g., transaminases, decarboxylases).

  • Clinical Manifestation: Anemia, peripheral neuropathy, and flu-like symptoms observed in the ACTION trials were directly linked to this off-target scavenging.

DOT Diagram: Mechanism of Action vs. Toxicity

Mechanisms AG Aminoguanidine MGO Methylglyoxal (Toxic Dicarbonyl) AG->MGO Therapeutic Trap PLP Pyridoxal Phosphate (Vitamin B6) AG->PLP Off-Target Toxicity iNOS iNOS Enzyme AG->iNOS Selective Inhibition Triazine Triazine Adduct (Harmless Excretion) MGO->Triazine Depletion B6 Deficiency (Anemia/Neuropathy) PLP->Depletion NoNO Inhibition of NO (Anti-inflammatory) iNOS->NoNO

Caption: Dual nature of AG: Therapeutic trapping of dicarbonyls (left) vs. toxic scavenging of Vitamin B6 (center) and iNOS inhibition (right).

Section 5: Nitric Oxide Synthase (NOS) Modulation

In the 1990s, AG found a second life as a selective inhibitor of inducible Nitric Oxide Synthase (iNOS) .

  • Selectivity Profile: AG is approximately 50-fold more selective for iNOS over the constitutive isoforms (eNOS and nNOS).

  • Utility: It allows researchers to distinguish between the physiological NO produced by eNOS (blood pressure regulation) and the pathological NO produced by iNOS (inflammation/sepsis).

Table 1: Aminoguanidine Selectivity Profile

Target Enzyme IC50 Value (approx.) Physiological Role Effect of AG Inhibition
iNOS (inducible) ~10-50 µM Inflammation, Sepsis Anti-inflammatory, reduced nitrosative stress
eNOS (endothelial) >500 µM Vasodilation, BP control Minimal at low doses; hypertension at high doses

| DAO (Diamine Oxidase)| <1 µM | Histamine breakdown | Histamine accumulation (gut/vascular) |

Section 6: Experimental Protocols

Protocol A: Synthesis of Aminoguanidine Hydrochloride (Laboratory Scale)

Based on the Cyanamide/Hydrazine route.

  • Reagents: Dissolve Hydrazine Hydrate (1.0 eq) in water.

  • Addition: Slowly add Cyanamide (1.1 eq) solution dropwise while maintaining temperature at 40°C. Caution: Exothermic.

  • Reflux: Heat the mixture to 80°C for 2 hours to ensure complete addition.

  • Acidification: Cool to 0°C. Add concentrated Hydrochloric Acid dropwise until pH reaches ~3.0.

  • Crystallization: Add ethanol to precipitate the salt. Filter and wash with cold ethanol.

  • Yield: Expect white crystalline solid (Aminoguanidine HCl).

Protocol B: In Vitro AGE Inhibition Assay

Standard fluorescence assay to validate AG activity.

  • Incubation: Prepare solution of BSA (10 mg/mL) + Glucose (0.5 M) in phosphate buffer (pH 7.4).

  • Treatment: Add Aminoguanidine HCl at varying concentrations (0.1 mM – 10 mM). Include a negative control (BSA + Glucose only).

  • Conditions: Incubate at 37°C for 7 days under sterile conditions.

  • Measurement: Measure fluorescence using a microplate reader.

    • Excitation: 370 nm

    • Emission: 440 nm

  • Validation: AG should show a dose-dependent reduction in fluorescence relative to the control.

References

  • Thiele, J. (1892).[2] "Ueber Nitroguanidin und Aminoguanidin." Justus Liebigs Annalen der Chemie, 270(1-2), 1-63.

  • Brownlee, M., et al. (1986).[2] "Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking."[2][4][5] Science, 232(4758), 1629-1632.

  • Bolton, W. K., et al. (2004). "Randomized Clinical Trial of Aminoguanidine in Patients with Diabetic Nephropathy (ACTION II)." American Journal of Kidney Diseases, 43(3), 496-505.

  • Misko, T. P., et al. (1993). "Selective inhibition of the inducible nitric oxide synthase by aminoguanidine."[6][7][8] European Journal of Pharmacology, 233(1), 119-125.[7]

  • Taguchi, T., et al. (1998). "Objections to the use of aminoguanidine as an inhibitor of AGE formation." Diabetes Care, 21(9), 1583. (Detailing Vitamin B6 depletion).

Sources

Lysine Modification via Carbazamidine Derivatives: A Technical Guide to Guanidination and Protection

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of carbazamidine derivatives—specifically focusing on the guanidination reaction mediated by O-Methylisourea (often chemically categorized under carbazamidine derivatives) and the distinct role of Aminoguanidine (Carbazamidine Monohydrochloride) in lysine protection.

Executive Summary

In protein chemistry and drug development, "Carbazamidine" refers to the guanidine functional group. While Carbazamidine monohydrochloride is the specific IUPAC designation for Aminoguanidine Hydrochloride (CAS 16139-18-7), the phrase "modifying lysine residues with carbazamidine" in a proteomic or synthetic context almost universally refers to Guanidination —the conversion of Lysine to Homoarginine .

This guide addresses both interpretations to ensure complete technical accuracy:

  • Primary Focus (Modification): The use of O-Methylisourea (a carbazamidine ether) to covalently convert Lysine to Homoarginine for proteomics and stability engineering.

  • Secondary Focus (Protection): The use of Aminoguanidine (Carbazamidine monohydrochloride) to prevent unintended lysine modification by Advanced Glycation End-products (AGEs).

Chemical Identity and Mechanism of Action

The Guanidination Reaction (Lysine Homoarginine)

The direct modification of lysine residues to homoarginine is achieved using O-Methylisourea (often supplied as the hemisulfate or hydrochloride salt).[1][2] This reagent acts as a guanylating agent, transferring a carbazamidine (guanidino) group to the


-amino group of lysine.
  • Reagent: O-Methylisourea (O-Methylcarbazamidine).

  • Target: Primary

    
    -amine of Lysine (and N-terminus).
    
  • Product: Homoarginine (hArg).[3]

  • Mass Shift: +42.02 Da (monoisotopic).

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the unprotonated lysine


-amine onto the central carbon of the O-methylisourea. The methoxy group acts as a leaving group (as methanol), resulting in the formation of the guanidino moiety.

Key Chemical Characteristic:

  • Basicity Increase: Lysine (pKa

    
     10.5) is converted to Homoarginine (pKa 
    
    
    
    12.5). This maintains the positive charge on the residue but significantly alters its protonation stability and hydrogen-bonding potential.
The Protective Role of Aminoguanidine (Carbazamidine HCl)

Aminoguanidine (Carbazamidine monohydrochloride) possesses a hydrazine moiety adjacent to the guanidine group. It does not typically guanidinate lysine. Instead, it acts as a "decoy" nucleophile.

  • Mechanism: It reacts rapidly with

    
    -dicarbonyl compounds (e.g., methylglyoxal) to form triazine derivatives.
    
  • Outcome: By scavenging these electrophiles, it prevents them from reacting with lysine residues, thereby inhibiting protein cross-linking and AGE formation.

Applications in Drug Development & Proteomics

Enhancing Mass Spectrometry Sensitivity (MALDI-MS)

Lysine residues often have lower ionization efficiency than arginine due to the lower basicity of the


-amino group.
  • Signal Enhancement: Guanidination converts Lys to Homoarginine, increasing the pKa and proton affinity. This leads to significantly higher ionization efficiency in MALDI-TOF MS, improving the detection of lysine-containing peptides.

  • Sequence Coverage: This modification allows for the detection of C-terminal lysine peptides that might otherwise be lost in the noise.

Controlling Proteolytic Cleavage (Tryptic Digestion)

Trypsin cleaves at the C-terminus of Arginine and Lysine.

  • Selectivity Shift: Homoarginine is resistant to tryptic cleavage.

  • Application: By guanidinating a protein prior to digestion, researchers can restrict trypsin activity solely to Arginine sites. This generates larger peptide fragments, which is useful for:

    • Middle-down proteomics.

    • Mapping domain boundaries.

    • Simplifying complex peptide mixtures.

Epitope Mapping and Protein Stability
  • Surface Mapping: Because the reaction is specific to solvent-accessible lysines, it can be used to probe the surface topology of a protein. Buried lysines remain unmodified.

  • Stability Engineering: Converting Lys to hArg can increase the thermal stability of a protein by introducing a bulkier, more basic group capable of forming stronger salt bridges (bidentate vs. monodentate).

Visualization: Reaction Mechanisms & Workflows

Mechanism of Lysine Guanidination

The following diagram illustrates the nucleophilic substitution pathway converting Lysine to Homoarginine using O-Methylisourea.

GuanidinationMechanism Lysine Lysine Residue (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH > 10) Reagent O-Methylisourea (Carbazamidine Ether) Reagent->Intermediate Homoarginine Homoarginine (R-NH-C(=NH)NH2) Intermediate->Homoarginine Elimination Byproduct Methanol (Leaving Group) Intermediate->Byproduct

Caption: Figure 1. Chemical mechanism of Lysine Guanidination using O-Methylisourea. The reaction requires high pH to deprotonate the lysine


-amine.
Proteomic Workflow: De Novo Sequencing Aid

This workflow demonstrates how guanidination is integrated into a mass spectrometry pipeline to simplify spectral analysis.

ProteomicsWorkflow Sample Protein Sample Guanidination Guanidination (O-Methylisourea, pH 10.5) Sample->Guanidination Modify Lysines Digestion Tryptic Digestion (Cleaves at Arg only) Guanidination->Digestion Homoarginine blocks Trypsin MS_Analysis MALDI-MS / ESI-MS Digestion->MS_Analysis Data_Processing Data Analysis (+42 Da shift on Lys) MS_Analysis->Data_Processing Identify Arg-only fragments

Caption: Figure 2. Proteomic workflow utilizing Lysine Guanidination to restrict tryptic cleavage to Arginine residues, simplifying peptide mapping.

Experimental Protocol: Lysine Guanidination

This protocol uses O-Methylisourea to convert lysine to homoarginine.[2][3] Note: "Carbazamidine monohydrochloride" (Aminoguanidine) should not be used for this specific transformation; ensure you have the correct O-methylated reagent.

Reagents Required
ReagentConcentrationRole
O-Methylisourea Hemisulfate 0.5 M - 1.0 MGuanidinating agent (Donor)
Ammonium Hydroxide / NaOH Adjust to pH 10.5 - 11.0Reaction Buffer / Base
Protein Sample 0.1 - 1.0 mg/mLSubstrate
Trifluoroacetic Acid (TFA) 10% (v/v)Stop Solution
Step-by-Step Methodology
  • Preparation: Dissolve O-Methylisourea hemisulfate in deionized water. Adjust the pH to 10.5–11.0 using dilute NaOH or Ammonium Hydroxide.

    • Critical: The reaction is pH-dependent. The

      
      -amino group of lysine (pKa ~10.5) must be unprotonated to act as a nucleophile.
      
  • Incubation: Add the O-Methylisourea solution to the protein sample (ratio > 1000:1 molar excess over lysine residues).

  • Reaction: Incubate at 65°C for 10–30 minutes OR at 37°C for 24 hours .

    • Optimization: Higher temperatures accelerate the reaction but risk protein precipitation. For delicate proteins, use the longer, lower-temperature incubation.

  • Termination: Stop the reaction by adding 10% TFA to lower the pH below 4.0.

  • Desalting: Remove excess reagents using C18 ZipTips or spin columns before MS analysis.

Troubleshooting & Validation
  • Incomplete Modification: If the mass spectrum shows peaks with +42 Da (modified) and +0 Da (unmodified) for the same peptide, increase the pH or reagent concentration.

  • Side Reactions: N-terminal modification can occur.[4] This is often desirable for total signal enhancement but must be accounted for in database searches (Variable Mod: +42.02 Da on Lys and N-term).

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884-1890. Link

  • Hale, J. E., et al. (2000). Guanidination of lysine residues for the analysis of proteins by MALDI-TOF mass spectrometry. Analytical Biochemistry, 287(1), 110-117. Link

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts.[5] Archives of Biochemistry and Biophysics, 419(1), 31-40. Link

  • Sigma-Aldrich. (n.d.). ProteoMass™ Guanidination Kit Technical Bulletin. Link

  • PubChem. (2024). Carbazamidine monohydrochloride (Aminoguanidine hydrochloride) Compound Summary. Link

Sources

Introduction to guanidinylation reactions for protein modification

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protein Guanidinylation: A Technical Guide to Lysine-to-Homoarginine Conversion

Executive Summary

Protein guanidinylation is a targeted chemical modification that converts the


-amino group of lysine residues into a guanidinium group, effectively transforming lysine into homoarginine .[1] Unlike non-specific crosslinking, this reaction preserves the positive charge of the residue while significantly altering its steric properties, pKa, and enzymatic recognition.

For the drug development professional and proteomic scientist, guanidinylation is not merely a labeling technique; it is a strategic tool to:

  • Enhance Mass Spectrometry Sensitivity: Homoarginine residues exhibit superior ionization efficiency in MALDI-TOF MS compared to lysine, often increasing signal-to-noise ratios by 2-10 fold.

  • Modulate Enzymatic Cleavage: The modification blocks trypsin cleavage at lysine sites, effectively converting inexpensive trypsin into an arginine-specific protease (Arg-C mimic).

  • Increase Protein Stability: The guanidinium group forms more robust salt bridges and hydrogen bond networks than the primary amine of lysine.

Part 1: Chemical Basis & Mechanism

The core of the guanidinylation reaction relies on the nucleophilic attack of the deprotonated lysine


-amine on an electrophilic amidine carbon. The "Gold Standard" reagent for this transformation is O-methylisourea (OMIS) .
The Reaction Mechanism

At high pH (typically >10.0), the


-amino group of lysine (pKa ~10.5) becomes partially deprotonated and nucleophilic. It attacks the central carbon of O-methylisourea. The intermediate collapses, releasing methanol (or urea derivatives depending on the specific reagent variant) and forming the guanidino group.

Key Chemical Shift:

  • Lysine: Primary amine, pKa ~10.5, monodentate H-bond donor.

  • Homoarginine: Guanidinium group, pKa ~12.5, planar, bidentate/tridentate H-bond donor.

This increase in basicity ensures that the residue remains protonated even at very high pH, altering the local electrostatic environment without neutralizing the charge (unlike acetylation).

Mechanistic Pathway Diagram

Guanidinylation_Mechanism Lysine Lysine Residue (R-NH2) Inter Tetrahedral Intermediate Lysine->Inter Nucleophilic Attack (pH > 10.5) OMIS O-methylisourea (Electrophile) OMIS->Inter Homoarg Homoarginine (R-NH-C(NH2)=NH2+) Inter->Homoarg Elimination Byprod Methanol (Leaving Group) Inter->Byprod Release

Caption: The nucleophilic conversion of Lysine to Homoarginine via O-methylisourea, resulting in a mass shift of +42.02 Da.

Part 2: Strategic Applications & Selectivity

The "Trypsin Blocking" Strategy

Trypsin cleaves exclusively at the C-terminus of Arginine (Arg) and Lysine (Lys). By converting Lys to Homoarginine (hArg), the side chain becomes too long and bulky to fit into the S1 specificity pocket of trypsin.

  • Result: Trypsin cleavage is restricted only to Arginine residues.

  • Benefit: Generates larger peptide fragments, simplifying peptide mapping for complex proteins and improving sequence coverage for C-terminal sequencing.

Mass Spectrometry Signal Enhancement

Lysine-terminated peptides often suffer from lower ionization efficiency in MALDI-MS compared to Arginine-terminated peptides.[1] This is due to the higher basicity of the guanidino group in Arginine, which retains the proton more effectively during the desorption process. Guanidinylation confers this "Arginine-like" ionization advantage to Lysine peptides.[1]

Table 1: Comparative Metrics of Lysine vs. Homoarginine

FeatureLysine (Lys, K)Homoarginine (hArg)Impact on Analysis
Side Chain pKa ~10.5~12.5hArg remains protonated at higher pH.
Mass (Monoisotopic) 128.09 Da170.12 Da+42.02 Da shift per Lys residue.
Trypsin Cleavage YesNoSimplifies digestion pattern.
MALDI Response ModerateHighIncreases sensitivity for K-containing peptides.

Part 3: The Self-Validating Experimental Protocol

Expert Insight: The most common failure mode in guanidinylation is incomplete conversion, leading to complex spectra (mixed K/hArg populations). This protocol includes a built-in validation step using mass spectrometry.

Reagents & Preparation
  • Guanidinylation Reagent: 0.5 M O-methylisourea hemisulfate (OMIS).

  • Reaction Buffer: 7 M Ammonia solution (NH₄OH) or 0.5 M Na₂CO₃ (Adjust to pH 11.0). High pH is critical.

  • Quenching Acid: 10% Trifluoroacetic acid (TFA).

  • Protein Stock: 1 mg/mL in water or low-salt buffer (avoid amine-containing buffers like Tris).

Step-by-Step Workflow
  • Preparation:

    • Dissolve 10-50 µg of target protein in 10 µL of deionized water.

    • Critical: Ensure no primary amine buffers (Tris, Glycine) are present; dialyze if necessary.

  • Reaction Initiation:

    • Add 10 µL of 0.5 M O-methylisourea (dissolved in water).

    • Add 10 µL of 7 M NH₄OH to raise pH to ~11.0.

    • Note: The high concentration of ammonia ensures the pH stays high enough to deprotonate Lysine (

      
      -NH
      
      
      
      ) despite the buffering capacity of the protein.
  • Incubation:

    • Incubate at 65°C for 30 minutes .

    • Alternative: For heat-sensitive proteins, incubate at 4°C for 24-48 hours. However, the heat method drives the reaction to completion much faster.

  • Quenching:

    • Stop the reaction by adding 30-50 µL of 10% TFA .

    • Verify pH is < 3.0.

  • Desalting (Essential):

    • The reaction contains high salt/urea concentrations.[2] Desalt using C18 ZipTips or spin columns before MS analysis.

The "Self-Validating" Logic

To ensure the data is trustworthy, you must verify the reaction efficiency before downstream application.

  • Validation Step: Analyze the intact protein (or a control peptide like Bradykinin) via MALDI-TOF or ESI-MS.

  • Success Criteria:

    • Observe a mass shift of +42 Da × (Number of Lysines) .[1]

    • Zero intensity at the original mass (indicating 100% conversion).

    • If multiple peaks appear separated by 42 Da, the reaction is incomplete

      
       Increase incubation time or reagent concentration.
      
Experimental Workflow Diagram

Guanidinylation_Workflow Start Protein Sample (Amine-free buffer) Mix Add 0.5M OMIS + 7M NH4OH (pH 11) Start->Mix Incubate Incubate 65°C, 30 min Mix->Incubate Quench Quench 10% TFA (pH < 3) Incubate->Quench Desalt C18 Desalting Quench->Desalt MS Mass Spec Validation (Check +42 Da shift) Desalt->MS MS->Incubate Incomplete Conversion?

Caption: Step-by-step guanidinylation protocol with integrated Mass Spec validation loop.

Part 4: Troubleshooting & Nuances

1. N-Terminal Modification: While OMIS is highly specific for the


-amino group of Lysine, the 

-amino group of the N-terminus can occasionally react, particularly if it is a Glycine residue.[1]
  • Diagnosis: Mass shift corresponds to (Lys count + 1) × 42 Da.

  • Mitigation: Control reaction pH strictly. The

    
    -amine (pKa ~8) is less nucleophilic than the 
    
    
    
    -amine at very high pH due to electronic effects, but prolonged incubation can force the reaction.

2. Reagent Quality: O-methylisourea hydrolyzes over time. Always prepare the reagent fresh or store frozen in aliquots. If the crystals are wet or yellowed, discard.

3. In-Gel Digestion: Guanidinylation can be performed on proteins trapped in polyacrylamide gels. The protocol requires extended incubation (2 hours at 65°C) to allow reagent diffusion into the gel matrix.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry.[1][3][4] Link

  • Hale, J. E., et al. (2000). Guanidination of lysine residues for the enhancement of peptide signal in MALDI-TOF mass spectrometry. Analytical Biochemistry.[3] Link

  • Sigma-Aldrich. (n.d.). ProteoMass™ Guanidination Kit Technical Bulletin.Link

  • Sorooshian, S., et al. (2016).[4] A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.[5] PubMed Central. Link

  • Cupo, P., et al. (1980).[2] Stabilization of proteins by guanidination.[2] Journal of Biological Chemistry.[2] Link

Sources

Understanding the Reactivity of the Guanidinium Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Functionality

In drug discovery and organic synthesis, the guanidinium group (


) presents a paradox. It is one of the strongest organic bases (

), yet its conjugate acid is so stable it remains protonated under physiological conditions, acting as a critical electrostatic anchor in drug-receptor interactions (e.g., Arginine residues).

For the synthetic chemist, the guanidine group is a "Janus" functionality:

  • The Challenge: Its high polarity and basicity make it a "proton sponge" that ruins solubility in organic solvents and interferes with transition metal catalysis.

  • The Opportunity: When properly masked or utilized as a catalyst (e.g., TBD), it becomes a powerful tool for forming C-N bonds or activating substrates via bifunctional hydrogen bonding.

This guide deconstructs the physical organic chemistry of guanidine, provides a validated protocol for its installation (guanylation), and details its role as a non-covalent catalyst.

Part 1: The Physico-Chemical Paradox

Y-Aromaticity and Resonance Stabilization

The exceptional basicity of guanidine stems from the stability of its conjugate acid, the guanidinium cation.[1] Unlike amines, where the positive charge is localized, the guanidinium cation distributes the charge equally across three nitrogen atoms and the central carbon.

This phenomenon is often described as Y-Aromaticity . The cation possesses


 electrons delocalized over a Y-shaped planar framework, satisfying Hückel’s rule for aromatic stability outside of a cyclic system.[2]
Data Table 1: Comparative Basicity of Nitrogenous Bases
SpeciesStructureConjugate Acid

(H₂O)
Electronic Driver
Guanidine

13.6 Y-Aromaticity / Resonance
DBU Bicyclic Amidine12.0Resonance + Ring Strain
Triethylamine

10.75Inductive Effect
Pyridine

5.2Aromatic lone pair (sp²)
Visualization: Resonance Stabilization

The following diagram illustrates the protonation event and the subsequent resonance delocalization that drives the equilibrium to the right.

GuanidineResonance cluster_cation Guanidinium Cation (Y-Aromaticity) Guanidine Free Guanidine (Nucleophile) Transition Protonation Guanidine->Transition Proton + H+ Proton->Transition Res1 Resonance Form A (+ on N1) Transition->Res1 Res2 Resonance Form B (+ on N2) Res1->Res2 deloc. Res3 Resonance Form C (+ on N3) Res2->Res3

Figure 1: Protonation of free guanidine leads to three equivalent resonance structures, conferring exceptional stability via Y-aromaticity.

Part 2: Synthetic Installation (Guanylation)

Installing a guanidine group is often the final or penultimate step in synthesis due to the group's polarity. The "Classical" method using cyanamide (


) requires harsh conditions (high heat, strong acid) that most complex scaffolds cannot tolerate.

The Modern Standard: Electrophilic Guanylation using Goodman’s Reagent (


-Di-Boc-

-triflylguanidine).
Why Goodman's Reagent?
  • Mechanism: It acts as a "chemical loaded spring." The triflyl (Tf) group is an excellent leaving group, activating the central carbon for nucleophilic attack by an amine.

  • Protection: The resulting guanidine is bis-Boc protected, rendering it lipophilic (soluble in DCM/EtOAc) and amenable to chromatography.

  • Safety: Avoids the use of toxic mercury salts often required with thiourea-based reagents.

Validated Protocol: Synthesis of Protected Arginine Mimics

Scope: Conversion of a primary amine to a bis-Boc protected guanidine.

Materials:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent:

    
    -Di-Boc-
    
    
    
    -triflylguanidine (Goodman’s Reagent) (1.05 equiv)
  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    . Add the amine substrate and dissolve in anhydrous DCM (0.1 M concentration).
    
  • Activation: Add

    
     via syringe. Note: If the amine is a salt (e.g., HCl salt), increase base to 3.5 equiv to ensure the free base is generated.
    
  • Addition: Add Goodman’s Reagent in one portion. The reaction is typically mildly exothermic; for large scales (>10g), add portion-wise at 0°C.

  • Monitoring: Stir at room temperature. Monitor by TLC (stain with Ninhydrin).

    • Observation: The spot for the starting amine will disappear. The product is usually less polar than the amine due to the Boc groups.

    • Time: Typically 2–12 hours.

  • Workup (Critical):

    • Dilute with DCM.

    • Wash with 2M

      
        (aqueous). Why? This removes the liberated triflamide byproduct and excess 
      
      
      
      .
    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc).

GuanylationWorkflow Start Primary Amine (R-NH2) Process Reaction: DCM, Et3N, RT, 12h Start->Process Reagent Goodman's Reagent (Tf-N=C(NHBoc)2) Reagent->Process Intermediate Tetrahedral Intermediate Process->Intermediate Nucleophilic Attack Byproduct Byproduct: Triflamide (TfNH2) Intermediate->Byproduct Product Bis-Boc Guanidine (R-N=C(NHBoc)2) Intermediate->Product Elimination of TfNH2 Deprotection Optional: Deprotection (TFA/DCM) Product->Deprotection

Figure 2: Electrophilic guanylation workflow using Goodman's reagent, yielding a lipophilic, protected guanidine.

Part 3: Protecting Group Engineering

In multi-step synthesis, specifically Solid Phase Peptide Synthesis (SPPS), the choice of guanidine protection is binary:

  • Boc/Cbz (Solution Phase):

    • Used when the guanidine is installed early.

    • Removal: Strong acid (TFA for Boc) or Hydrogenolysis (

      
       for Cbz).
      
  • Pbf vs. Pmc (Solid Phase - Fmoc strategy):

    • Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The older standard. Cleavage in TFA is slow and generates highly reactive arylsulfonyl cations that cause tryptophan alkylation side reactions.

    • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The industry standard .

    • Advantage:[3] The dihydrobenzofuran core makes the Pbf group more acid-labile than Pmc. It cleaves faster (reducing TFA exposure time) and the resulting byproduct is less electrophilic, minimizing side reactions with Trp or Met residues.

Part 4: Guanidines in Catalysis (TBD)

Beyond being a substrate, the guanidine core is a potent organocatalyst.[2][4] TBD (1,5,7-Triazabicyclodec-5-ene) is a bicyclic guanidine used for transesterification and ring-opening polymerization.[5][6]

Mechanism: Bifunctional Activation

TBD does not merely act as a base. It operates via a "Push-Pull" mechanism:

  • General Base (Push): The imine nitrogen accepts a proton from the nucleophile (e.g., alcohol).

  • H-Bond Donor (Pull): The protonated guanidinium species H-bonds to the electrophile (e.g., carbonyl), activating it for attack.

TBDCatalysis TBD_Base TBD (Free Base) Complex TBD-Substrate Complex (H-Bond Activation) TBD_Base->Complex + Substrate (ROH + Ester) Transition Tetrahedral Intermediate (Stabilized by Guanidinium) Complex->Transition Nucleophilic Attack Product Product Release Transition->Product Collapse Product->TBD_Base Regeneration

Figure 3: Catalytic cycle of TBD, highlighting its dual role as a base and hydrogen-bond donor.

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[7] Identity of the Goodman Reagent and Protocol for Guanylation. Journal of Organic Chemistry. [Link]

  • Pratt, R. C., et al. (2006). Triazabicyclodecene: A Simple Bifunctional Organocatalyst. Journal of the American Chemical Society. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Organic Syntheses. (2004). Preparation of N,N'-Di-Boc-N''-triflylguanidine. Org. Synth. 2004, 80, 160. [Link]

  • Schröder, T., et al. (2016).[8] Guanidine and Amidine Organocatalysis. European Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Protein Guanidinylation via Carbazamidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the guanidinylation of proteinaceous lysine residues using Carbazamidine monohydrochloride (chemically synonymous with O-Methylisourea hydrochloride ). This protocol is designed for researchers utilizing mass spectrometry (MALDI-TOF/ESI) who require signal enhancement or specific chemical blocking of lysine residues.

Abstract & Core Logic

Guanidinylation is the selective chemical conversion of the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-amino group of Lysine (Lys, K)  into a guanidino group, yielding Homoarginine (hArg) .[1][2] This transformation is mediated by Carbazamidine monohydrochloride  (O-Methylisourea HCl) under basic conditions.

Why this protocol matters:

  • Mass Spectrometry Signal Enhancement: Homoarginine has a higher pKa (~12.5) than Lysine (~10.5), significantly increasing proton affinity. This results in a 5–10x increase in ionization efficiency for lysine-terminated peptides in MALDI-TOF MS, eliminating the "Arginine bias" where Arg-peptides suppress Lys-peptides.

  • Proteolytic Control: Converting Lys to hArg blocks cleavage by trypsin, restricting digestion solely to Arginine residues. This simplifies peptide mapping by generating larger overlapping fragments.

  • Stability: The guanidinium group forms robust salt bridges, often stabilizing protein tertiary structures for biophysical studies.

Scientific Mechanism & Critical Parameters

Reaction Mechanism

The reaction is a nucleophilic substitution where the unprotonated


-amino group of Lysine attacks the central carbon of the Carbazamidine (O-methylisourea) cation. Methanol is displaced as the leaving group, resulting in the formation of Homoarginine.

Key Chemical Transformation:

  • Reactant: Lysine (

    
    ) + Carbazamidine (
    
    
    
    )
  • Product: Homoarginine (

    
    ) + Methanol
    
  • Mass Shift: +42.0218 Da per Lysine residue.[3]

Critical Experimental Factors (The "Why" behind the steps)
  • pH Control (Target: 10.5 – 11.0): The

    
    -amino group of Lysine must be unprotonated to act as a nucleophile. Since the pKa of Lys is ~10.5, the reaction pH must be maintained above 10.5. However, pH > 12 must be avoided to prevent hydrolysis of the peptide backbone or the reagent itself.
    
  • Reagent Excess: Carbazamidine hydrolyzes slowly in water to form urea. A large molar excess (0.5 M – 1.0 M final concentration) drives the reaction to pseudo-first-order kinetics, ensuring complete modification.

  • Temperature vs. Specificity:

    • High Temp (65°C, 30 min): Ideal for peptide digests. Fast, complete reaction.

    • Low Temp (4°C, 24-72 hrs): Required for intact proteins to prevent thermal denaturation or aggregation.

Pathway Visualization

The following diagram illustrates the decision matrix and workflow for this protocol.

Guanidinylation_Workflow Start Sample Input (Protein or Peptide) Choice Intact Protein or Peptide Digest? Start->Choice Pep_Cond Condition A: 65°C, 30 mins High Throughput Choice->Pep_Cond Peptides Prot_Cond Condition B: 4°C, 24-72 hrs Preserve Structure Choice->Prot_Cond Intact Protein Pep_Goal Goal: Enhance MS Signal (MALDI-TOF) Pep_Cond->Pep_Goal Reaction Reaction: 0.5M Carbazamidine HCl pH 11.0 (Ammonium Hydroxide) Pep_Goal->Reaction Prot_Goal Goal: Block Trypsin or Stability Study Prot_Cond->Prot_Goal Prot_Goal->Reaction Quench Quenching: Add 10% TFA (pH < 3) Reaction->Quench Cleanup Desalting (C18 ZipTip) Quench->Cleanup Analysis Analysis (MS/Bioassay) Look for +42 Da shift Cleanup->Analysis

Caption: Decision tree for Carbazamidine guanidinylation comparing peptide (rapid) vs. intact protein (gentle) workflows.

Detailed Protocol

Reagents & Preparation
ReagentSpecificationPreparation Instructions
Carbazamidine Monohydrochloride (O-Methylisourea HCl) CAS: 5329-33-9Guanidinylation Solution (0.6 M): Dissolve 66 mg in 1.0 mL ddH₂O. Note: Prepare fresh. Hydrolyzes over time.
Base Reagent 7N Ammonia or 2.85 M NH₄OHUse high purity grade. Used to adjust pH to ~11.[4]
Stop Solution 10% Trifluoroacetic Acid (TFA)Dilute sequencing-grade TFA in ddH₂O.
Sample Buffer 50 mM Ammonium BicarbonateAvoid amine-containing buffers (Tris, Glycine) as they compete with the reaction.
Step-by-Step Procedure (Peptide Digest Format)

Target Audience: Proteomics researchers seeking MS signal enhancement.

  • Sample Prep: Reconstitute dried tryptic peptides in 10 µL of ddH₂O (approx. 1–10 pmol).

  • Reagent Addition: Add 10 µL of 0.6 M Carbazamidine HCl solution to the sample.

  • pH Adjustment: Add 2–3 µL of Base Reagent (NH₄OH) .

    • Critical Check: Spot 0.5 µL on pH paper. The pH must be between 10.5 and 11.5. If < 10.5, add more base cautiously.

  • Incubation: Incubate at 65°C for 30 minutes in a thermal cycler or heating block.

    • Variant for Intact Proteins: Incubate at 4°C for 48–72 hours to avoid denaturation.

  • Quenching: Add 10–20 µL of Stop Solution (10% TFA) .

    • Verification: Ensure pH drops below 3.0 to permanently halt the nucleophilic attack.

  • Desalting: The sample now contains high salt (reagent excess). Desalt using C18 ZipTips or StageTips before MS analysis.

Quality Control & Validation

To validate the protocol, analyze the sample via MALDI-TOF MS.

  • Success Indicator: Every Lysine-containing peptide should shift by +42.02 Da .

  • Calculation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    
    
  • Example: A peptide with sequence AGLK (MW 387.2) will shift to AGL(hArg) (MW 429.2).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Conversion (+0 Da or mixed peaks)pH was too low (< 10).The

-amine was protonated (

) and non-reactive. Ensure pH is > 10.5 using fresh Ammonium Hydroxide.
N-terminal Modification (+84 Da or +42 Da on Arg-peptides)Non-specific reaction at N-terminus.While Carbazamidine is specific for Lys, Glycine at the N-terminus is less sterically hindered and may react. Reduce incubation time or temperature.
Precipitation Protein aggregation at high pH.For intact proteins, add 2-4M Urea to the reaction buffer to maintain solubility (Urea does not interfere with O-methylisourea).
No Signal in MS Ion suppression from excess reagent.The 0.6M reagent excess suppresses ionization. Desalting is mandatory post-reaction.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884-1890.

  • Kimmel, J. R. (1967). Guanidination of proteins.[4][5] Methods in Enzymology, 11, 584-589.

  • Sigma-Aldrich. ProteoMass™ Guanidination Kit Technical Bulletin.

  • Hale, J. E., et al. (2000). Guanidination of lysine residues for the analysis of proteins by MALDI-TOF mass spectrometry. Analytical Biochemistry, 287(1), 110-117.

Sources

Applications of Carbazamidine monohydrochloride in proteomics research

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol set for the application of Carbazamidine monohydrochloride (chemically known as Aminoguanidine Hydrochloride ) in proteomics.

Critical Nomenclature Clarification

Before proceeding, a vital distinction must be made to ensure experimental success:

  • Carbazamidine (Aminoguanidine): The subject of this guide.[1] It is a hydrazine derivative (CH₆N₄·HCl) used as a carbonyl scavenger, glycation inhibitor, and copper-protecting agent in click chemistry.

  • Carbamidine (Guanidine): Often confused due to phonetic similarity. Guanidine Hydrochloride (GdnHCl) is a chaotropic denaturant used to unfold proteins.

  • Warning: Do not use Carbazamidine as a substitute for Guanidine in denaturation buffers; it is reactive and will modify carbonyl groups rather than unfold proteins.

Executive Summary

Carbazamidine monohydrochloride (Aminoguanidine HCl) is a specialized reagent in modern proteomics, distinct from general denaturants. Its nucleophilic hydrazine group makes it a potent scavenger of alpha-oxoaldehydes (e.g., methylglyoxal) and reactive oxygen species (ROS).

In high-fidelity proteomics, it serves two critical functions:

  • Proteome Preservation: It prevents artifactual non-enzymatic glycation (Maillard reaction) during sample extraction, particularly in hyperglycemic tissues (e.g., diabetic liver, plasma) or plant samples.

  • Click Chemistry Enhancement: In Activity-Based Protein Profiling (ABPP), it acts as a crucial additive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), protecting proteins from Cu-induced oxidation and enhancing the signal-to-noise ratio of labeled peptides.

Mechanism of Action

Prevention of Artifactual PTMs (Glycation)

During cell lysis, compartmentalized sugars and reactive dicarbonyls are released, mixing with proteins. Without intervention, these react with Lysine and Arginine residues to form Advanced Glycation End-products (AGEs) in vitro, creating "phantom" PTMs that skew mass spectrometry data. Carbazamidine acts as a "decoy," reacting faster with dicarbonyls than the protein side chains do.

Cu(I) Stabilization in Click Chemistry

In CuAAC, Cu(I) is the catalyst. However, Cu(I) also generates hydroxyl radicals via Fenton-like reactions, which degrade proteins and quench fluorescence. Carbazamidine acts as a ligand that stabilizes Cu(I) and scavenges radical byproducts, preserving protein integrity for downstream MS analysis.

Mechanism Dicarbonyl Reactive Dicarbonyls (Methylglyoxal) Protein Native Protein (Lys/Arg Residues) Dicarbonyl->Protein Slow Reaction (In Vitro Artifact) Carbazamidine Carbazamidine HCl (Aminoguanidine) Dicarbonyl->Carbazamidine Fast Capture AGE Artifactual AGEs (Corrupted Data) Protein->AGE StableAdduct Triazine Adduct (Stable/Inert) Carbazamidine->StableAdduct Scavenging

Figure 1: Carbazamidine functions as a decoy trap, intercepting reactive carbonyls before they modify protein side chains.

Protocol A: "Artifact-Free" Lysis for Glycoproteomics

Application: Extraction of proteins from high-sugar tissues (Liver, Kidney, Plant leaves, Plasma) for PTM analysis.

Reagents
  • Lysis Buffer Base: 8M Urea, 50 mM Tris-HCl, pH 8.0.

  • Carbazamidine Stock: 1 M Aminoguanidine HCl in water (Freshly prepared).

  • Protease Inhibitor Cocktail.

Step-by-Step Methodology
  • Preparation of Modified Lysis Buffer:

    • Add Carbazamidine stock to the Lysis Buffer Base to a final concentration of 25–50 mM .

    • Note: Standard protease inhibitors do not stop chemical glycation; Carbazamidine is required specifically for this.

  • Tissue Homogenization:

    • Add 1 mL of Modified Lysis Buffer per 50–100 mg of tissue.

    • Homogenize immediately on ice (3 x 10 sec bursts).

    • Rationale: The reaction between sugars and proteins accelerates significantly upon cell rupture. Immediate presence of Carbazamidine is critical.

  • Incubation & Clarification:

    • Incubate lysates at 4°C for 30 minutes with rotation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Downstream Processing:

    • Proceed to reduction/alkylation.

    • Critical: Carbazamidine is compatible with DTT/IAA and Trypsin digestion. It does not need to be removed prior to digestion, but will be removed during C18 desalting (ZipTip) steps before MS injection.

Protocol B: Enhanced CuAAC Click Chemistry for ABPP

Application: Bioorthogonal labeling of alkyne/azide-tagged proteins (e.g., nascent protein profiling with AHA, or activity-based probes) while preventing protein degradation.

Reagents
  • Protein Sample: 1–2 mg/mL in PBS or HEPES (avoid Tris if possible, though tolerated).

  • Click Reagent Mix (Prepare fresh):

    • CuSO₄: 1 mM (final conc).

    • THPTA (Ligand): 100 µM (final conc).

    • Sodium Ascorbate: 1 mM (final conc).

    • Carbazamidine HCl: 10 mM (final conc).

    • Azide/Alkyne Tag: 10–100 µM.[2]

Step-by-Step Methodology
  • Pre-Complexation (Optional but Recommended):

    • Premix CuSO₄ and THPTA ligand before adding to the protein.[3]

  • Reaction Assembly:

    • Add reagents to the protein sample in this specific order:

      • Alkyne/Azide Tag.

      • Carbazamidine HCl (10 mM ).

      • CuSO₄/THPTA mix.[3]

      • Sodium Ascorbate (Initiator).

    • Why this order? Adding Carbazamidine before the copper source ensures immediate protection against radical generation.

  • Incubation:

    • Incubate for 1 hour at Room Temperature (25°C) in the dark.

    • Observation: Without Carbazamidine, proteins may precipitate due to oxidative damage. With Carbazamidine, the solution should remain clear.

  • Quenching:

    • Precipitate proteins using Methanol/Chloroform or Acetone (4 volumes cold acetone, -20°C, 1 hour).

    • This step removes the Carbazamidine and excess click reagents.

  • Resolubilization:

    • Resolubilize pellet in 1% SDS or 8M Urea for subsequent digestion.

ClickWorkflow Sample Tagged Proteome (Alkyne/Azide) Reagents Add Reagents: 1. Tag 2. Carbazamidine (10mM) 3. Cu-THPTA 4. Ascorbate Sample->Reagents Reaction Click Reaction (1 hr, RT) Reagents->Reaction Carbazamidine protects from oxidation Precip Acetone Precipitation (Removes Carbazamidine) Reaction->Precip MS LC-MS/MS Analysis Precip->MS Clean Peptides

Figure 2: Workflow for Carbazamidine-assisted Click Chemistry (CuAAC) in proteomics.

Troubleshooting & Optimization

IssuePossible CauseSolution
Protein Precipitation during Click Reaction Copper-induced oxidation.Increase Carbazamidine concentration to 20 mM. Ensure THPTA:Cu ratio is at least 5:1.
Low Labeling Efficiency Carbazamidine chelating Cu(I) too strongly.Do not exceed 50 mM Carbazamidine. Ensure fresh Ascorbate is used to maintain Cu(I) state.
High Background in Glycation Analysis Incomplete scavenging.In high-glucose samples (e.g., fruit lysates), increase Carbazamidine to 100 mM in the lysis buffer.
Mass Shifts (+57 Da) Alkylation artifact (IAA).Carbazamidine does not interfere with IAA, but ensure pH is > 7.5 for efficient alkylation.

References

  • Bioorthogonal Peptide Enrichment: Ewaill, M. et al. (2021). Bioorthogonal Peptide Enrichment from Complex Samples Using a Rink-Amide-Based Catch-and-Release. ChemRxiv . Link

  • Glycation Inhibition: Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics , 419(1), 31-40. Link

  • Click Chemistry Optimization: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition , 48(52), 9879–9883. Link

  • Proteomics Sample Prep: Ahmed, M. et al. (2022).[4] The overview of the gel- and LC-based workflows in bottom-up proteomics. International Journal of Molecular Sciences , 23(24), 15683. Link

Sources

Carbazamidine monohydrochloride protocol for converting lysine to homoarginine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the chemical conversion of lysine residues in peptides and proteins to homoarginine via guanidinylation using O-methylisourea. This conversion is a critical tool in proteomics and drug development, primarily aimed at enhancing mass spectrometry signals and studying the role of specific amino acid residues in protein function. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, discuss optimization and troubleshooting, and outline key applications of this technique.

Principle of the Reaction: The Guanidinylation of Lysine

Guanidinylation is the chemical modification of a primary amine, specifically the ε-amino group of a lysine side chain, to form a guanidinium group. This reaction effectively converts a lysine residue into homoarginine, an analogue of arginine with one additional methylene group in its side chain.

The reaction proceeds via nucleophilic attack of the deprotonated ε-amino group of lysine on the carbon atom of a guanidinylating agent, such as O-methylisourea.[1] For the reaction to be efficient, the lysine's ε-amino group must be deprotonated, which necessitates a basic pH.[1][2] The optimal pH for this reaction is typically reported to be between 10.5 and 11.4.[3][4][5] At this pH, the ε-amino group (pKa ≈ 10.5) is sufficiently nucleophilic to react with the electrophilic guanidinylating agent.

The primary benefits of this conversion, particularly for mass spectrometry-based proteomics, are:

  • Increased Basicity: The guanidinium group of homoarginine is significantly more basic (pKa ≈ 12.5) than the amino group of lysine.[6] This increased gas-phase basicity leads to preferential protonation, enhancing ionization efficiency and resulting in stronger signals in MALDI-MS analysis.[4][7][8]

  • Improved Fragmentation: The presence of the highly basic homoarginine residue directs fragmentation patterns in tandem mass spectrometry (MS/MS), often leading to more complete and easily interpretable b- and y-ion series, which aids in peptide sequencing.[7]

  • Mimicking Trypsin Specificity: Trypsin, a common protease in proteomics, cleaves C-terminal to arginine and lysine residues. Converting lysine to homoarginine makes all tryptic peptides end in a residue with a guanidinium group, simplifying the resulting peptide mixture and improving detection consistency.[9]

Materials and Reagents

  • Guanidinylating Agent: O-Methylisourea hemisulfate salt (or similar guanidinylating reagent like carbazamidine monohydrochloride).

  • Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH) or similar high-pH buffer (e.g., Sodium Hydroxide).

  • Reaction Buffer: 10-50 mM Ammonium Bicarbonate (NH₄HCO₃), pH ~8.5 (if starting from a protein digest).

  • Stop Solution: 10% Trifluoroacetic Acid (TFA) in deionized water.

  • Sample: Tryptic peptide mixture or purified protein solution.

  • Equipment:

    • Microcentrifuge tubes

    • Pipettes and tips

    • Vortex mixer

    • Heater block or water bath set to 65°C

    • (Optional) Reverse-phase microextraction tips (e.g., ZipTip®) for sample cleanup.

Detailed Experimental Protocol

This protocol is optimized for the guanidinylation of peptide samples, such as those obtained from an in-gel or in-solution tryptic digest.

Reagent Preparation
  • Guanidinylation Reagent: Prepare a fresh solution of O-methylisourea. The concentration can be optimized, but a starting point of ~0.5 M is common.[5] For commercially available kits, follow the manufacturer's instructions for reconstitution.

  • Base Reagent: Use a stock solution of ammonium hydroxide (e.g., 2.85 M) to adjust the reaction pH.[9]

  • Stop Solution: Prepare a 10% (v/v) solution of TFA in high-purity water.

Guanidinylation Workflow

The following diagram illustrates the key steps in the guanidinylation protocol.

Guanidinylation_Workflow cluster_prep Sample Preparation cluster_reaction Guanidinylation Reaction cluster_cleanup Termination & Cleanup start Start with Tryptic Peptide Sample add_base Add Base Reagent (e.g., NH4OH) to adjust pH > 10.5 start->add_base 1. add_reagent Add O-Methylisourea Reagent add_base->add_reagent 2. incubate Incubate at 65°C for 30 minutes add_reagent->incubate 3. add_stop Add Stop Solution (e.g., 10% TFA) to acidify incubate->add_stop 4. cleanup Optional: Desalt with Reverse Phase Tip add_stop->cleanup 5. analyze Analyze by Mass Spectrometry cleanup->analyze 6.

Caption: Experimental workflow for the conversion of lysine to homoarginine.

Step-by-Step Procedure
  • Sample Preparation: Start with your peptide sample in a microcentrifuge tube. For a typical 10 µL peptide sample, proceed to the next step.

  • pH Adjustment: To ensure the reaction environment is sufficiently basic, add 10 µL of the Base Reagent (e.g., 2.85 M NH₄OH) to the sample. Vortex briefly to mix.[9] The target pH should be above 10.5.

  • Add Guanidinylation Reagent: Add 10 µL of the freshly prepared O-methylisourea solution to the tube. Mix thoroughly by vortexing.[9]

  • Incubation: Incubate the reaction mixture for 30 minutes at 65°C using a heat block or water bath.[9] Some protocols suggest that complete conversion can occur in as little as 5 minutes, while others may extend the time depending on the sample complexity.[2][4]

  • Stop Reaction: To quench the reaction, add 30-60 µL of the Stop Solution (10% TFA). This will acidify the sample, protonating the remaining amines and stopping the nucleophilic reaction.[9] Vortex to mix.

  • Sample Storage & Cleanup (Optional): Samples can be stored at 2-8°C until analysis. For optimal mass spectrometry results, it is highly recommended to perform a desalting and purification step using a reverse-phase microextraction device to remove excess reagents and salts.[9]

  • Analysis: The sample is now ready for analysis by MALDI-TOF MS or LC-MS/MS. A successful reaction will result in a mass increase of 42.0218 Da for every lysine residue converted to homoarginine.[9]

Process Optimization and Troubleshooting

Achieving high conversion efficiency is critical for quantitative applications. The reaction is influenced by several factors that can be optimized.[5]

ParameterRecommended RangeRationale & Expert Insights
pH 10.5 - 11.4The ε-amino group of lysine must be deprotonated to act as a nucleophile. Optimal pH is a trade-off between reaction rate and potential side reactions or peptide degradation.[2][3]
Temperature 37°C - 65°CHigher temperatures accelerate the reaction. 65°C for a short duration (30 min) is often sufficient for peptides. Lower temperatures may require longer incubation times.[5]
Incubation Time 5 min - 96 hoursReaction time is highly dependent on the substrate and conditions. For simple peptides, 5-30 minutes may be sufficient.[4] For complex proteins or feedstuffs, incubation can extend for several days.[5]
Reagent Ratio 1.5:1 to 1000:1 (OMIU:Lys)A high molar excess of the guanidinylating agent drives the reaction to completion. However, very high ratios can increase the risk of side reactions, such as modification of the N-terminal α-amino group.[5][10]
Troubleshooting Common Issues
  • Low Conversion Efficiency:

    • Cause: Incorrect pH, insufficient reagent, or inadequate incubation time/temperature.

    • Solution: Verify the pH of the reaction mixture is >10.5. Use a freshly prepared guanidinylation reagent and consider increasing the incubation time or temperature.

  • Side Reactions (e.g., N-terminal modification):

    • Cause: O-methylisourea is specific for the ε-amino group of lysine, but modification of the N-terminal α-amino group can occur, especially at high pH and with a large excess of reagent.[1][10][11]

    • Solution: Optimize the OMIU-to-lysine ratio. Avoid unnecessarily harsh conditions. If N-terminal modification is a major concern, alternative protecting group strategies may be required.[12][13]

  • Signal Suppression in MS:

    • Cause: Excess salts and reagents from the reaction mixture can interfere with ionization.

    • Solution: Always perform a post-reaction cleanup step using reverse-phase chromatography (e.g., ZipTip®) to desalt the sample before MS analysis.[8]

Applications in Research and Development

The conversion of lysine to homoarginine is a powerful tool with several applications:

  • Proteomics and Protein Identification: The primary application is to enhance the detection of lysine-containing peptides in mass spectrometry. This leads to higher protein sequence coverage and more confident protein identifications.[4][9]

  • Quantitative Proteomics: Isotope-labeled guanidinylating reagents (e.g., ¹⁵N/¹⁴N) can be used for differential labeling, enabling relative quantification of proteins between different samples.[7]

  • Drug Development and Peptide Mimetics: Arginine residues are crucial for many biological interactions. Substituting lysine with homoarginine allows researchers to study the structural and functional importance of the guanidinium group's position and charge in protein-ligand binding, cell penetration, and other biological activities.[6][14]

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry. [Link]

  • Leduc, R. et al. (2009). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of Proteomics. [Link]

  • Papayannopoulos, I. A., & Biemann, K. (2006). An optimized guanidination method for large scale proteomic studies. Journal of Proteome Research. [Link]

  • Pahm, A. A. et al. (2010). A preliminary study on the length of incubation needed to maximize guanidination of lysine in distillers dried grains with solubles and in pig ileal digesta. Animal Feed Science and Technology. [Link]

  • Brancia, F. L. et al. (2000). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Rapid Communications in Mass Spectrometry. [Link]

  • Hulshof, T. G. et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry. [Link]

  • Rutherfurd, S. M. (2010). Measurement of Available Lysine Using the Guanidination Reaction. Methods in Molecular Biology. [Link]

  • Hulshof, T. G. et al. (2017). O-methylisourea can react with the α-amino group of lysine: Implications for the analysis of reactive lysine. Wageningen University & Research. [Link]

  • Lee, J. et al. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. [Link]

  • Hulshof, T. G. et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. ACS Publications. [Link]

  • Lipton, M. A. (2000). Guanidinylation reagents.
  • Woerly, T. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Ryan, W. L., & Wells, I. C. (1964). Homocitrulline and homoarginine synthesis from lysine. Science. [Link]

  • Davids, M. et al. (2016). A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2. Scientific Reports. [Link]

  • Woerly, T. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. CORE. [Link]

  • Hanff, E. et al. (2022). Lysine and homoarginine are closely interrelated metabolites in the rat. Amino Acids. [Link]

  • Hanff, E. et al. (2022). Lysine and homoarginine are closely interrelated metabolites in the rat. ResearchGate. [Link]

  • Mosqueda-Camejo, G. et al. (1999). Synthesis of homoarginine. The amidino group from L-arginine is... ResearchGate. [Link]

  • Chen, Y. S. et al. (2013). Lysine carbamylation for enzymatic function: metal and structural requirements. Journal of Biological Chemistry. [Link]

  • Woerly, T. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. JoVE. [Link]

  • Herr, C. et al. (2024). Guanidine production by plant homoarginine-6-hydroxylases. eLife. [Link]

  • Herr, C. et al. (2023). Guanidine Production by Plant Homoarginine-6-hydroxylases. bioRxiv. [Link]

  • Golemi, D. et al. (2000). Critical involvement of a carbamylated lysine in catalytic function of class D β-lactamases. Proceedings of the National Academy of Sciences. [Link]

  • Wetzel, J. et al. (2020). Homoarginine ameliorates diabetic nephropathy independent of nitric oxide synthase‐3. FASEB Journal. [Link]

  • Tommasi, S. et al. (2018). Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance. Scientific Reports. [Link]

  • Herr, C. et al. (2023). Guanidine Production by Plant Homoarginine-6-hydroxylases. bioRxiv. [Link]

  • Nishihara, M. et al. (2021). Use of homoarginine to obtain attenuated cationic membrane lytic peptides. Kyoto University Research Information Repository. [Link]

Sources

Application Note: Modulating Protein Cross-Linking Mechanisms using Aminoguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

In the field of matrix biology and drug development, distinguishing between enzymatic cross-linking (e.g., lysyl oxidase) and non-enzymatic glycation-derived cross-linking (Maillard reaction) is critical. Aminoguanidine Hydrochloride (AG) serves as the gold-standard mechanistic tool for this purpose.

Unlike standard cross-linkers (e.g., Glutaraldehyde, EDC) that induce bonding, AG is utilized in cross-linking studies as a selective inhibitor . It functions as a nucleophilic hydrazine derivative that traps reactive carbonyl species (RCS) such as methylglyoxal (MGO) and 3-deoxyglucosone.[1] By forming stable 3-amino-1,2,4-triazine adducts, AG prevents the formation of Advanced Glycation End-products (AGEs) and subsequent protein-protein cross-links.

This guide details the protocol for using AG to dissect cross-linking pathways, specifically to validate if a observed cross-linking phenotype is driven by glycation or oxidative stress.

Mechanism of Action

To interpret your data correctly, you must understand the molecular intervention point. AG does not simply "block" cross-linking; it competes for the dicarbonyl intermediates that drive the cross-linking process.

AG_Mechanism Sugar Reducing Sugar (Glucose/Ribose) Schiff Schiff Base (Unstable) Sugar->Schiff + Protein Protein Protein (Lys/Arg Residues) Amadori Amadori Product Schiff->Amadori Rearrangement RCS Reactive Carbonyls (MGO, Glyoxal) Amadori->RCS Oxidation/Degradation Crosslink Protein-Protein Cross-Linking (AGEs) RCS->Crosslink + Protein (Pathological) Triazine Triazine Adduct (Stable/Inactive) RCS->Triazine Trapped by AG AG Aminoguanidine HCl (Inhibitor) AG->RCS Scavenging

Figure 1: Mechanism of Aminoguanidine interference in the Maillard reaction pathway. AG scavenges reactive carbonyls, diverting them from forming pathological cross-links.

Pre-Analytical Considerations

Material Properties[2][3][4][5][6]
  • Compound: Aminoguanidine Hydrochloride (CH₆N₄[2][3] · HCl)

  • MW: 110.55 g/mol [4]

  • Solubility: Highly soluble in water (>50 mg/mL).

  • Stability: Hygroscopic solid.[3] Aqueous solutions are prone to oxidation over time; prepare fresh or store frozen (-20°C) under inert gas.

Critical Controls

Every cross-linking study using AG requires a specific matrix of controls to rule out artifacts.

GroupComponentsPurposeExpected Outcome
Negative Control Protein + BufferBaseline stabilityMonomeric protein (No cross-links)
Positive Control Protein + Glycating Agent (Ribose/MGO)Induce cross-linkingHigh MW smears / Oligomers
Experimental Protein + Glycating Agent + AG Test inhibition efficacyReduced High MW species
AG Control Protein + AG (No Sugar)Toxicity/Interaction checkMonomeric protein (Verify AG doesn't aggregate protein)

Detailed Protocol: In Vitro Cross-Linking Inhibition Assay

This protocol uses Bovine Serum Albumin (BSA) and Ribose. Ribose is preferred over glucose for kinetic studies as it induces cross-linking much faster (days vs. weeks).

Phase 1: Preparation of Stock Solutions
  • Phosphate Buffer (Reaction Matrix):

    • Prepare 0.2 M Sodium Phosphate Buffer, pH 7.4.[5]

    • Crucial: Add Sodium Azide (NaN₃) to a final concentration of 0.02% (3 mM).

    • Why? Glycation incubations last days/weeks at 37°C. Without azide, bacterial growth will consume the protein and sugar, invalidating the cross-linking data.

  • Aminoguanidine Stock (1 M):

    • Dissolve 1.10 g of Aminoguanidine HCl in 10 mL of Phosphate Buffer.

    • Filter sterilize (0.22 µm). Use immediately.

  • Glycating Agent (Ribose 2 M):

    • Dissolve 3.0 g of D-Ribose in 10 mL buffer.

    • Note: If using Glucose, prepare at 5 M (slower reaction requires higher molarity).

  • Target Protein (BSA 100 mg/mL):

    • Dissolve BSA (Fraction V, low fatty acid) in buffer.

Phase 2: Experimental Setup & Incubation

Target Final Concentrations:

  • BSA: 50 mg/mL[6]

  • Ribose: 0.5 M[7]

  • Aminoguanidine: 50 mM (Standard starting point is equimolar to sugar or 10:1 ratio depending on aggression of agent).

Workflow Diagram:

Workflow Step1 Step 1: Mix Components (Sterile Conditions) Step2 Step 2: Incubation 37°C for 7-14 Days (Darkness) Step1->Step2 Seal tubes with Parafilm Step3 Step 3: Quenching Dialysis or TCA Precipitation Step2->Step3 Remove unreacted AG/Sugar Step4 Step 4: Analysis SDS-PAGE & Fluorescence Step3->Step4 Quantify

Figure 2: Experimental workflow for AG inhibition assay.

Step-by-Step Procedure:

  • Mixing: In sterile 1.5 mL microcentrifuge tubes (or glass vials), combine:

    • Control Tube: 250 µL BSA Stock + 250 µL Buffer.

    • Cross-link Tube: 250 µL BSA Stock + 125 µL Ribose Stock + 125 µL Buffer.

    • Inhibition Tube: 250 µL BSA Stock + 125 µL Ribose Stock + 25 µL AG Stock + 100 µL Buffer.

  • Sealing: Cap tightly and wrap with Parafilm.

  • Incubation: Incubate at 37°C in the dark.

    • Duration: 1 to 4 weeks.[6]

    • Sampling: Aliquot 50 µL every 7 days for kinetic analysis.

  • Termination: Stop the reaction by dialyzing against PBS (4°C, 3 changes) to remove free ribose and unreacted aminoguanidine. Alternatively, use TCA precipitation if only running SDS-PAGE.

Data Analysis & Interpretation

A. SDS-PAGE (Visualizing Cross-links)

Run a 10% SDS-PAGE gel under reducing conditions (with β-mercaptoethanol).

  • Positive Control (Ribose only): You will see the disappearance of the sharp 66 kDa BSA band and the appearance of a high molecular weight "smear" or aggregates >200 kDa at the top of the gel. This confirms cross-linking.

  • AG Treated: The lane should resemble the Negative Control. Retention of the sharp 66 kDa band and reduction of the high MW smear indicates successful inhibition of cross-linking by AG.

B. Fluorescence Spectroscopy (Quantifying AGEs)

AGE-related cross-links are often fluorescent.[6][7]

  • Excitation: 370 nm

  • Emission: 440 nm

  • Result: AG treatment should significantly suppress fluorescence intensity compared to the Positive Control.

Troubleshooting & Validation

  • Issue: Protein precipitation in the AG control.

    • Cause: pH drift. Aminoguanidine HCl is acidic.

    • Solution: Ensure your phosphate buffer has sufficient capacity (0.2 M) or adjust the pH of the AG stock solution to 7.4 using NaOH before adding to the protein.

  • Issue: No cross-linking in Positive Control.

    • Cause: Sugar hydrolysis or bacterial contamination.

    • Solution: Verify Sodium Azide presence.[7] If using Glucose, extend incubation to 8 weeks or switch to Ribose (faster kinetics).

  • Issue: Incomplete Inhibition.

    • Cause: Molar ratio of AG is too low relative to the carbonyl load.

    • Solution: Perform a dose-response curve (10 mM, 50 mM, 100 mM AG).

References

  • Brownlee, M., et al. (1986). Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking. Science, 232(4758), 1629–1632.

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts.[1] Archives of Biochemistry and Biophysics, 419(1), 31-40.

  • Khatami, M., et al. (1988). Inhibitory effects of pyridoxal phosphate, ascorbate and aminoguanidine on nonenzymatic glycosylation. Life Sciences, 43(21), 1725-1731.

  • Cayman Chemical. Aminoguanidine (hydrochloride) Product Information & Safety Data Sheet.

Sources

Application Note: Strategic Utilization of Carbazamidine Monohydrochloride in the Synthesis of Cyclic Guanidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbazamidine monohydrochloride (CAS: 1937-19-5), widely recognized as Aminoguanidine hydrochloride , is a high-value binucleophilic building block essential for synthesizing nitrogen-rich heterocyclic pharmacophores. Unlike simple guanidine, the presence of the hydrazine moiety (


) adjacent to the amidine group breaks molecular symmetry, creating distinct nucleophilic sites with tunable reactivity.

This guide details the strategic application of carbazamidine monohydrochloride in synthesizing cyclic guanidine analogs , specifically 3-amino-1,2,4-triazoles and 3-amino-1,2,4-triazines . These scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for carboxylic acids and amides in kinase inhibitors (e.g., biologically active oncology targets) and GPCR ligands.

Chemical Identity & Handling Profile[1][2]

Before initiating synthesis, verify the reagent grade and salt form. The monohydrochloride salt is preferred over the bicarbonate or sulfate for cyclization reactions due to its higher solubility in polar organic solvents and better atom economy in acid-catalyzed condensations.

PropertySpecificationApplication Note
IUPAC Name Hydrazinecarboximidamide hydrochlorideOften listed as "Aminoguanidine HCl" in catalogs.[1]
Formula

MW: 110.55 g/mol .[2][3]
Appearance White crystalline powderHygroscopic; store in desiccator.
Solubility Water, Ethanol, MethanolPoor solubility in non-polar solvents (

, Hexane).
pKa ~11.5 (Guanidino group)Requires strong buffering or stoichiometric base for nucleophilic activation.

Mechanistic Insight: The Nucleophilic Hierarchy

Success with carbazamidine relies on exploiting the nucleophilicity differential between the hydrazine nitrogen (


) and the amidine nitrogen (

).
  • Primary Attack (

    
    ):  The terminal hydrazine nitrogen is the most nucleophilic site (alpha-effect). It typically attacks electrophiles (carbonyls, nitriles) first.
    
  • Secondary Attack (

    
     or 
    
    
    
    ):
    Following the initial adduct formation, the amidine nitrogen participates in intramolecular cyclization to close the ring.
Visualization: Reactivity Landscape

ReactivityLandscape Reagent Carbazamidine HCl (Aminoguanidine) Electrophile1 Carboxylic Acids (R-COOH) Reagent->Electrophile1 Condensation Electrophile2 1,2-Dicarbonyls (R-CO-CO-R) Reagent->Electrophile2 Condensation Electrophile3 Beta-Keto Esters Reagent->Electrophile3 Condensation Intermed1 Acyl-Aminoguanidine Electrophile1->Intermed1 -H2O Intermed2 Guanylhydrazone Electrophile2->Intermed2 -H2O Product3 Pyrimidines Electrophile3->Product3 Cyclization Product1 3-Amino-1,2,4-Triazole (Cyclic Guanidine) Intermed1->Product1 Cyclization (Heat/Base) Product2 3-Amino-1,2,4-Triazine Intermed2->Product2 Ring Closure

Figure 1: Divergent synthetic pathways accessible via Carbazamidine HCl based on electrophile selection.

Protocol A: Synthesis of 5-Substituted-3-Amino-1,2,4-Triazoles

This protocol describes the "Gold Standard" synthesis for creating the 3-amino-1,2,4-triazole core, a cyclic guanidine motif found in herbicides (Amitrole) and enzyme inhibitors.

Reaction Type: Condensation / Dehydrative Cyclization Key Transformation: Linear Acyl-guanidine


 Cyclic Triazole
Materials
  • Carbazamidine monohydrochloride (10 mmol, 1.10 g)

  • Carboxylic Acid (R-COOH) (10 mmol) [e.g., Formic acid, Acetic acid, or Benzoic acid]

  • Reagent: Polyphosphoric Acid (PPA) or neat heating (for volatile acids)

  • Base: Sodium Hydroxide (10% aq)

Step-by-Step Methodology
  • Preparation of Acyl-Intermediate:

    • For Aliphatic Acids (Formic/Acetic): Mix Carbazamidine HCl (1.0 eq) directly with the carboxylic acid (1.2 eq).

    • For Aromatic Acids: Dissolve Carbazamidine HCl and the aromatic acid in minimal PPA (acting as solvent and dehydrating agent).

  • Thermal Cyclization:

    • Heat the mixture to 120–140°C .

    • Observation: The mixture will melt (if solid) and evolution of water vapor/HCl will occur.

    • Maintain temperature for 4–6 hours .

    • Mechanistic Note: The reaction proceeds via the formation of N-acylaminoguanidine, which then undergoes intramolecular nucleophilic attack by the amidine nitrogen onto the carbonyl carbon.

  • Workup & Neutralization:

    • Cool the reaction mixture to room temperature.

    • Dilute with ice-water (20 mL).

    • Basify the solution to pH 8–9 using 10% NaOH or saturated

      
      .
      
    • Critical Check: The free base triazole often precipitates at this stage. If no precipitate forms, evaporate solvent to dryness and extract with hot ethanol.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1).

    • Yield Expectation: 70–90%.

Mechanistic Pathway (DOT)

TriazoleMechanism Step1 Aminoguanidine + R-COOH Step2 N-Acyl-Aminoguanidine (Linear Intermediate) Step1->Step2 Heat Step3 Intramolecular Attack (Amidine N attacks C=O) Step2->Step3 Tautomerization Step4 Dehydration (-H2O) Step3->Step4 Final 5-Substituted-3-Amino-1,2,4-Triazole Step4->Final

Figure 2: Step-wise mechanism of the triazole ring closure.

Protocol B: Synthesis of 3-Amino-1,2,4-Triazines[6]

Triazines are six-membered cyclic guanidine analogs synthesized by condensing carbazamidine with 1,2-dicarbonyl compounds (diketones).

Target: 3-Amino-5,6-diphenyl-1,2,4-triazine (from Benzil)

Materials
  • Carbazamidine monohydrochloride (5 mmol, 0.55 g)

  • Benzil (1,2-diphenylethane-1,2-dione) (5 mmol, 1.05 g)

  • Solvent: Ethanol (20 mL)

  • Base: Triethylamine (

    
    ) or Sodium Acetate (anhydrous)
    
Step-by-Step Methodology
  • Solubilization:

    • In a 50 mL round-bottom flask, dissolve Benzil in Ethanol (15 mL).

    • In a separate vial, dissolve Carbazamidine HCl in minimal water (2 mL) or warm ethanol.

  • Coupling:

    • Add the Carbazamidine solution to the Benzil solution.

    • Add Sodium Acetate (1.0 eq) or

      
       to liberate the free amine in situ.
      
    • Color Change: The solution typically turns yellow/orange, indicating the formation of the Guanylhydrazone intermediate .

  • Reflux:

    • Reflux the mixture at 78°C for 3–5 hours .

    • Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The intermediate hydrazone spot will disappear as the cyclized triazine forms.

  • Isolation:

    • Cool the mixture to

      
       in an ice bath.
      
    • The product usually crystallizes out as yellow needles.

    • Filter and wash with cold ethanol.

  • Characterization:

    • 1H NMR: Look for the absence of the hydrazine

      
       protons and the shift in aromatic protons.
      
    • Melting Point: 3-amino-5,6-diphenyl-1,2,4-triazine melts approx. 175–177°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Triazole) Incomplete cyclization due to low temp.Ensure reaction temp reaches >120°C to drive off water. Use PPA if neat reaction fails.
No Precipitate (Workup) Product is water-soluble (common for R=H, Me).Evaporate aqueous layer to dryness; extract residue with hot absolute ethanol or iPrOH.
Starting Material Recovery Salt form inactive.Ensure at least 1.0 eq of base (NaOAc or NaOH) is used to neutralize the HCl and free the hydrazine nucleophile.
Colored Impurities Oxidation of hydrazine moiety.Perform reaction under Nitrogen/Argon atmosphere, especially for Protocol B.

References

  • Thiele, J., & Manchot, W. (1898).[4] Ueber Derivate des Triazols. Annalen der Chemie. (Foundational synthesis of 3-amino-1,2,4-triazole).

  • Kurzer, F., & Godfrey, L. E. A. (1963). The Chemistry of Aminoguanidine. Angewandte Chemie International Edition. (Comprehensive review of aminoguanidine reactivity).

  • Organic Syntheses. (1946).[4] 3-Amino-1H-1,2,4-Triazole.[5][4][6][7] Org. Synth. 26, 11. (Verified protocol for triazole synthesis).

  • PubChem Compound Summary. (2023). Aminoguanidine hydrochloride.[1][2][3][8] National Center for Biotechnology Information. (Chemical property verification).

  • Wolfe, J. P., et al. (2013).[9] Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination. Organic Letters. (Modern catalytic approaches to cyclic guanidines).

Sources

Using Carbazamidine monohydrochloride for bioconjugation techniques

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Reagent Identification

Warning: Reagent Nomenclature Ambiguity Before proceeding, it is critical to distinguish between two chemicals often conflated under the label "Carbazamidine monohydrochloride." The success of this protocol depends on identifying the correct reagent on your shelf.

Reagent Common NameChemical StructureCAS NumberFunction in Bioconjugation
1H-Pyrazole-1-carboxamidine HCl (HPCA)Pyrazole ring attached to a guanidine group4023-02-3 Active Reagent. Transfers the carbazamidine group to Lysines (Guanidination).
Guanidine Hydrochloride Free Guanidinium cation (

)
50-01-1 Denaturant. Used to unfold proteins. Does NOT form covalent bonds.

Scope of this Guide: This application note details the use of 1H-Pyrazole-1-carboxamidine HCl (HPCA) and the related O-Methylisourea (OMIU) to covalently install carbazamidine (guanidine) moieties onto protein Lysine residues. This process, known as Guanidination , converts Lysine to Homoarginine.[1][2][3]

Key Benefits:

  • Enhanced Mass Spectrometry (MALDI-TOF): Homoarginine has a higher pKa (12.5) than Lysine (10.5), significantly improving ionization and signal intensity (the "Arginine Effect").

  • Protein Stabilization: Introduction of the guanidinium group can increase thermal stability by forming robust salt bridges.

  • Site-Selective Blocking: Converts reactive

    
    -amines (Lys) into inert guanidines, allowing selective conjugation at the N-terminus (
    
    
    
    -amine).

Part 2: Mechanism of Action

The reaction is a nucleophilic substitution where the


-amino group of a Lysine residue attacks the central carbon of the carbazamidine reagent.
  • Deprotonation: The reaction requires a pH > 9.0 to ensure a fraction of Lysine

    
    -amines are uncharged (
    
    
    
    ) and nucleophilic.
  • Nucleophilic Attack: The Lysine amine attacks the electrophilic carbon of the reagent (HPCA or OMIU).

  • Elimination:

    • For HPCA : 1H-Pyrazole is the leaving group (Fast reaction).

    • For OMIU : Methanol is the leaving group (Slow reaction).

  • Product: The Lysine is converted to Homoarginine , retaining a positive charge but shifting the pKa from ~10.5 to ~12.5.

Diagram 1: Chemical Mechanism of Guanidination

Guanidination_Mechanism Lysine Lysine Residue (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH > 9.0) Reagent Reagent (HPCA or OMIU) Reagent->Intermediate LeavingGroup Leaving Group (Pyrazole or MeOH) Intermediate->LeavingGroup Elimination Homoarginine Homoarginine (Carbazamidine Adduct) Intermediate->Homoarginine Product Formation

Caption: Conversion of Lysine amines to Homoarginine via nucleophilic substitution, releasing a leaving group.

Part 3: Experimental Protocols

Protocol A: Rapid Guanidination using 1H-Pyrazole-1-carboxamidine HCl (HPCA)

Recommended for: High-throughput proteomics, N-terminal labeling strategies.

Reagents Required:

  • Protein Sample (0.1 – 2 mg/mL in PBS or water).

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (CAS 4023-02-3).

  • Base: Triethylamine (TEA) or 1M NaOH.

  • Buffer: 0.2 M Sodium Carbonate/Bicarbonate, pH 10.0.

Step-by-Step Workflow:

  • Buffer Exchange: Ensure the protein is free of primary amine buffers (Tris, Glycine). Dialyze or desalt into 0.2 M Carbonate Buffer, pH 10.0.

  • Reagent Preparation: Prepare a 1.0 M stock solution of HPCA in water. Note: Fresh preparation is preferred.

  • Reaction Initiation: Add the HPCA stock to the protein solution to achieve a 100-fold to 1000-fold molar excess over total Lysine residues.

    • Example: For 1 mg/mL IgG (~150 kDa, ~80 Lysines), protein is ~6.6 µM. Lysine conc is ~530 µM. Add HPCA to ~50-100 mM final concentration.

  • Incubation: Incubate at 37°C for 16–24 hours (or 50°C for 2–4 hours if protein stability permits).

    • Optimization: HPCA is faster than O-methylisourea; complete conversion often occurs overnight.

  • Quenching & Purification: Stop reaction by adding 10% Trifluoroacetic acid (TFA) to lower pH < 3 (if proceeding to MS) or immediately desalt using a Zeba Spin Column or dialysis cassette (PBS pH 7.4) to remove excess pyrazole.

Protocol B: Traditional Guanidination using O-Methylisourea (OMIU)

Recommended for: Cost-sensitive bulk applications where time is not critical.

Reagents Required:

  • Reagent: O-Methylisourea hemisulfate (or hydrochloride).

  • Activation Base: 7 M Ammonia or Barium Hydroxide (to remove sulfate).

Workflow Differences:

  • pH Control: OMIU is often supplied as a hemisulfate salt.[4] It is highly acidic. You must neutralize it with 7M Ammonia or NaOH to pH 10.5–11.0 before adding to the protein.

  • Incubation: Requires longer incubation (3 to 7 days at 4°C, or 24–48 hours at 37°C) for >95% conversion.

  • Efficiency: Generally lower conversion rates than HPCA unless pushed with massive excess and time.

Part 4: Data Analysis & Validation

How do you verify the Carbazamidine installation?

1. MALDI-TOF Mass Spectrometry (The "Gold Standard") Guanidination results in a specific mass shift.

  • Mass Shift: +42.02 Da per Lysine residue.[4]

  • Signal Enhancement: Compare peak intensities of Lys-terminated peptides before and after reaction. Guanidinated peptides (Homoarginine) should show 2x–10x higher signal-to-noise ratio due to increased basicity.

2. TNBS Assay (Colorimetric) Trinitrobenzenesulfonic acid (TNBS) reacts specifically with primary amines.

  • Result: As guanidination proceeds, the absorbance at 335 nm (TNBS-amine adduct) decreases.

  • Calculation: % Modification =

    
    .
    
Table 1: Comparison of Lysine vs. Homoarginine Properties
PropertyLysine (

-amine)
Homoarginine (Carbazamidine)Impact on Bioconjugation
pKa ~10.5~12.5Maintains positive charge at pH 11; improves solubility.
Mass Addition 0+42.02 DaDistinct signature for MS validation.
Reactivity High (NHS-esters, Epoxides)Inert to NHS-estersAllows selective labeling of N-terminus after blocking Lys.
Proton Affinity ModerateHighIncreases ionization efficiency in MALDI.

Part 5: Workflow Visualization

Diagram 2: Experimental Decision Tree

Protocol_Workflow Start Start: Protein Sample CheckReagent Check Reagent CAS Start->CheckReagent Path_HPCA CAS 4023-02-3 (HPCA) CheckReagent->Path_HPCA Path_OMIU O-Methylisourea (OMIU) CheckReagent->Path_OMIU Path_GuanHCl CAS 50-01-1 (Guanidine HCl) CheckReagent->Path_GuanHCl Action_HPCA Add 100x Excess pH 10.0, 37°C, 16h Path_HPCA->Action_HPCA Action_OMIU Add 1000x Excess pH 11.0, 37°C, 48h Path_OMIU->Action_OMIU Action_Stop STOP: Denaturant Only. Do not use for conjugation. Path_GuanHCl->Action_Stop Validation Validation: Mass Spec (+42 Da) or TNBS Assay Action_HPCA->Validation Action_OMIU->Validation End End: Homoarginine-Protein Validation->End

Caption: Decision tree for selecting the correct guanidination reagent and protocol parameters.

Part 6: References

  • Beardsley, R. L., & Reilly, J. P. (2002).[1] Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890.

  • Hale, J. E., et al. (2000). Guanidination of lysine residues improves the sensitivity of MALDI-TOF MS peptide mapping.[4][5][6] Analytical Biochemistry, 287(1), 110–117.

  • Kimmel, J. R. (1967). Guanidination of proteins.[4][5][6][7][8] Methods in Enzymology, 11, 584–589.

  • Lombard, C., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 92(1), 1056–1064. (Demonstrates use of HPCA/Carbazamidine reagent).

  • Thermo Fisher Scientific. (2023). Bioconjugation and Crosslinking Technical Handbook.

Sources

Solid-phase synthesis of peptides incorporating guanidinium-stapled helices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of Guanidinium-Stapled Helical Peptides

Executive Summary

Peptide stapling—the introduction of a covalent brace to constrain short peptides into


-helical conformations—is a transformative strategy in drug discovery, particularly for targeting intracellular protein-protein interactions (PPIs). While all-hydrocarbon staples (RCM) are the industry standard, they often suffer from poor aqueous solubility and lack of membrane permeability without additional cationic tags.

Guanidinium stapling offers a superior alternative by integrating the "Arginine Magic" directly into the constraint. This method replaces the hydrophobic bridge with a cationic guanidinium linkage, simultaneously stabilizing the helix and enhancing cellular uptake via electrostatic interaction with negatively charged cell membranes.

This guide details the Solid-Phase Synthesis (SPPS) of guanidinium-stapled peptides, focusing on the robust Thiocarbonyl Diimidazole (TCDI) mediated cyclization strategy. This protocol allows for the precise formation of an intramolecular bridge between Ornithine or Lysine residues (


 or 

) directly on-resin.

Strategic Design & Chemistry

The Stapling Architecture

Unlike hydrocarbon staples that require non-natural olefinic amino acids, guanidinium staples utilize commercially available amine-functionalized amino acids (Ornithine, Lysine, Diaminopropionic acid).

  • 
     Staple:  Recommended residues are Ornithine (Orn)  at both positions. The shorter side chain of Orn (compared to Lys) creates a tighter bridge suitable for one turn of the helix.
    
  • 
     Staple:  Recommended residues are Lysine (Lys)  and Ornithine (Orn)  or Lys/Lys  to span two helical turns.
    
Orthogonal Protection Strategy

The success of this synthesis relies on Orthogonality . The side chains involved in the staple must be protected with groups that can be removed without affecting the N-terminal Fmoc, the other side chains (tBu, Trt, Pbf), or cleaving the peptide from the resin.

  • Recommended Group: Mtt (4-methyltrityl) .

  • Why? Mtt is hyper-acid labile (removed by 1% TFA) while standard protecting groups (Boc, tBu) require 95% TFA. This allows selective exposure of the stapling amines on the solid phase.

Materials & Instrumentation

CategoryReagent/MaterialPurpose
Resin Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g)Prevents aggregation during cyclization.
Amino Acids Fmoc-Orn(Mtt)-OHThe stapling residues.
Coupling DIC / Oxyma PureStandard high-efficiency coupling.
Deprotection 1% TFA in DCM (with 5% TIS)Selective removal of Mtt groups.
Cyclization TCDI (1,1'-Thiocarbonyldiimidazole)Forms the cyclic thiourea intermediate.
Guanidinylation EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + HMDS (Hexamethyldisilazane)Converts thiourea to guanidine (Metal-free method).
Cleavage TFA / TIS / H

O (95:2.5:2.5)
Final resin cleavage and global deprotection.

Detailed Experimental Protocol

Phase A: Linear Backbone Assembly

Synthesize the peptide using standard Fmoc/tBu SPPS cycles.

  • Coupling: 5 eq. Fmoc-AA, 5 eq.[1] DIC, 5 eq. Oxyma in DMF (microwave or room temp).

  • Fmoc Removal: 20% Piperidine in DMF.

  • Incorporation: Incorporate Fmoc-Orn(Mtt)-OH at the designated

    
     and 
    
    
    
    positions.
  • N-Terminal Capping: After the final AA, it is crucial to Boc-protect the N-terminus (or acetylate if desired) before starting the staple synthesis to prevent N-terminal interference.

Phase B: Selective Side-Chain Deprotection (Mtt Removal)

Objective: Expose only the two amines intended for the staple.

  • Wash: Wash resin with DCM (

    
    ).
    
  • Deprotection Cocktail: Prepare 1% TFA / 5% TIS / 94% DCM. (TIS scavenges the trityl cation to prevent it from re-alkylating the resin).

  • Flow Wash: Treat resin with the cocktail for 2 minutes . Drain. Repeat this step roughly 10–15 times .

    • Visual Check: The solution will turn yellow/orange initially (trityl cation). Continue until the filtrate is colorless.

  • Neutralization: Wash with 5% DIPEA in DMF (

    
     min) to neutralize the resin-bound amines.
    
  • Wash: DMF (

    
    ).
    
Phase C: Cyclization (Thiocarbonylation)

Objective: Bridge the two amines with a thiocarbonyl group, forming a cyclic thiourea.

  • Reagent Prep: Dissolve TCDI (3 eq. relative to resin loading) in minimal DCM/DMF (1:1).

  • Reaction: Add TCDI solution to the resin.

  • Incubation: Shake at Room Temperature for 12–16 hours (Overnight).

  • Monitoring: Perform a Kaiser Test . It should be Negative (colorless beads), indicating that the free amines have been consumed and the ring is closed.

    • Note: If positive, repeat the TCDI step with fresh reagents.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).
Phase D: Guanidinylation (The Transformation)

Objective: Convert the cyclic thiourea into the bioactive cyclic guanidine. This step uses EDCI to activate the thiourea sulfur, allowing displacement by nitrogen (from HMDS).

  • Reagent Prep: Prepare a solution of EDCI·HCl (10 eq.) and HMDS (20 eq.) in DCM.

    • Alternative: Some protocols use 7N NH

      
       in MeOH, but HMDS is often more effective on-resin.
      
  • Reaction: Add the mixture to the resin-bound cyclic thiourea.

  • Incubation: Shake at Room Temperature for 6–8 hours .

  • Wash: DCM (

    
    ), DMF (
    
    
    
    ), MeOH (
    
    
    ).
  • Validation: At this stage, a micro-cleavage can be performed to check mass (Thiourea mass vs. Guanidine mass:

    
     Da roughly, 
    
    
    
    ).
Phase E: Final Cleavage & Purification
  • Cleavage: Treat resin with TFA/TIS/H

    
    O (95:2.5:2.5) for 2–3 hours.
    
  • Precipitation: Filter into cold diethyl ether. Centrifuge to collect the pellet.

  • Purification: Reverse-phase HPLC (C18 column). Guanidinium peptides are polar; adjust gradient to start with low organic % (e.g., 0–5% B).

Process Visualization

Workflow Diagram

GuanidiniumStaple Start Resin-Bound Peptide (Fmoc-Orn(Mtt) at i, i+4) NTermProt N-Terminal Protection (Boc or Acetyl) Start->NTermProt Complete Backbone MttDeprot Selective Deprotection (1% TFA/DCM) NTermProt->MttDeprot Orthogonal Step Cyclization Cyclization (Stapling) Reagent: TCDI Intermediate: Cyclic Thiourea MttDeprot->Cyclization Free Amines Exposed Guanidinylation Guanidinylation Reagent: EDCI + HMDS Product: Cyclic Guanidine Cyclization->Guanidinylation S -> NH Conversion Cleavage Final Cleavage (95% TFA) Guanidinylation->Cleavage Finalize

Caption: Step-by-step workflow for converting linear resin-bound peptides into guanidinium-stapled helices.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization (Positive Kaiser after TCDI)Distance between amines is too large or conformationally strained.Switch from Lys (

) to Orn. Ensure low resin loading (<0.3 mmol/g) to prevent intermolecular crosslinking.
Black Resin / Precipitate Decomposition of TCDI or silver salts (if using Ag+ method).Use the EDCI/HMDS (metal-free) method described above. Wash resin extensively with DMF before adding reagents.
Mtt Not Removing Acid concentration too low or scavengers missing.Ensure TIS is present.[1][2] The yellow color must disappear. If it persists, the Mtt is still coming off.
Side Reactions (Trp/Tyr) Alkylation by Mtt cation.The 5% TIS in the deprotection cocktail is non-negotiable; it scavenges the trityl cation.

References

  • Fei, L., et al. (2011). Cyclic peptides with a diversely substituted guanidine bridge: solid-phase synthesis and structural analysis. Chemistry – A European Journal.[3]

  • Lalonde, T., et al. (2011).Solid-Phase Synthesis of Guanidinium-Tethered Peptides. (Contextual grounding on guanidine chemistry on resin).
  • Guichard, G., et al. (2025). Guanidinium-Stapled Helical Peptides for Targeting Protein-Protein Interactions.[3][4] University of Bordeaux / IECB.

  • CEM Corporation. Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling.[1] (General reference for orthogonal deprotection mechanics).

  • MilliporeSigma. Selecting Orthogonal Building Blocks for SPPS. (Reference for Mtt/Mmt lability).

Sources

Advanced Protocol: Application of Guanidinylated Chitooligosaccharides (G-COS) for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the methodology for utilizing guanidinylated chitooligosaccharides (G-COS) as high-affinity ligands in protein binding assays. Unlike native chitosan, which suffers from poor solubility at neutral pH and limited cationic charge density (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), G-COS introduces guanidinium groups (

). This modification mimics the arginine-rich motifs of Cell-Penetrating Peptides (CPPs) like TAT, enabling superior electrostatic interaction with anionic protein domains and enhanced intracellular delivery.

This guide provides a validated workflow for synthesizing G-COS, forming protein nanocomplexes, and quantifying binding kinetics using Fluorescence Quenching and Isothermal Titration Calorimetry (ITC) .

Scientific Background & Mechanism[2][3][4][5][6]

The "Arginine Mimicry" Effect

Native chitosan relies on primary amines for protonation. At physiological pH (7.4), a significant fraction of these amines are deprotonated, reducing binding efficacy. Guanidinylation converts these amines into guanidinium groups, which remain protonated and positively charged over a wide pH range.

  • Electrostatic Anchoring: The planar guanidinium cation forms bidentate hydrogen bonds with anionic carboxylates (Asp, Glu) and phosphates on protein surfaces, a mechanism termed the "Arginine Fork."

  • Solubility Profile: G-COS maintains high water solubility across acidic and basic conditions, preventing the precipitation often seen with high-molecular-weight chitosan.

Mechanism of Interaction

The interaction between G-COS and proteins (e.g., BSA, Insulin, mAbs) is driven by a synergistic combination of:

  • Electrostatic Attraction: Dominant force between cationic G-COS and anionic protein patches.

  • Hydrogen Bonding: Mediated by the hydroxyl groups of the sugar backbone and the guanidine moiety.

  • Hydrophobic Effects: The pyranose rings of the COS backbone can stack against hydrophobic pockets (e.g., Tryptophan residues), facilitating fluorescence quenching assays.

Experimental Workflow

GCOS_Workflow cluster_Assays Binding Assays Synthesis G-COS Synthesis (1-Amidinopyrazole reaction) QC Quality Control (NMR, FTIR, Elemental) Synthesis->QC Stock Stock Preparation (PBS pH 7.4) QC->Stock Fluorescence Fluorescence Quenching (Ksv, Binding Constants) Stock->Fluorescence ITC ITC Profiling (ΔH, ΔG, Stoichiometry) Stock->ITC DLS Nanocomplex Size/Zeta (Physical Characterization) Stock->DLS Validation Biological Validation (Delivery/Stability) Fluorescence->Validation ITC->Validation DLS->Validation

Figure 1: Integrated workflow for G-COS synthesis, characterization, and protein binding analysis.

Detailed Protocols

Protocol A: Preparation and QC of G-COS Stock

Note: This protocol assumes G-COS has been synthesized via the 1-amidinopyrazole hydrochloride method [1].

Materials:

  • Lyophilized G-COS powder.

  • Phosphate Buffered Saline (PBS), pH 7.4 (0.22 µm filtered).

  • Deuterium oxide (

    
    ) for NMR.
    

Steps:

  • Solubility Check: Dissolve G-COS in PBS to a final concentration of 10 mg/mL. The solution should be clear and colorless.

    • Validation: Measure turbidity at 600 nm. Absorbance should be < 0.01.

  • Structural Verification (Critical QC):

    • FTIR: Confirm peaks at 1725 cm⁻¹ (C=N stretching) and 1590 cm⁻¹ (N-H bending) characteristic of guanidine groups [1].

    • ¹H-NMR: Verify the appearance of guanidine proton signals and the shift of the H-2 proton on the glucosamine ring.

  • Working Stock: Dilute to 1 mg/mL for binding assays. Store at 4°C (stable for 1 week).

Protocol B: Binding Affinity via Fluorescence Quenching

This assay relies on the ability of G-COS to quench the intrinsic fluorescence of Tryptophan (Trp) residues in the target protein (e.g., BSA) upon binding.

Materials:

  • Target Protein (e.g., BSA) solution: 2 µM in PBS.

  • G-COS Titrant: 0.1 mM to 1 mM in PBS.

  • Quartz Cuvette (1 cm path length).

  • Spectrofluorometer (e.g., Shimadzu RF-6000 or equivalent).

Procedure:

  • Baseline Scan: Add 2.0 mL of Protein Solution to the cuvette.

  • Settings:

    • Excitation: 280 nm (or 295 nm to selectively excite Trp).

    • Emission Scan: 300 nm – 500 nm .

    • Slit widths: 5 nm (Ex) / 5 nm (Em).

  • Titration: Sequentially add aliquots (e.g., 10 µL) of G-COS stock. Mix gently by pipetting.

  • Equilibration: Allow 2 minutes incubation after each addition.

  • Measurement: Record emission spectra. Observe the decrease in peak intensity (typically ~340 nm).

Data Analysis (Self-Validating):

  • Inner Filter Correction: If the G-COS solution absorbs light at 280 nm or 340 nm, correct the fluorescence intensity (

    
    ) using:
    
    
    
    
  • Stern-Volmer Plot: Plot

    
     vs. 
    
    
    
    (Concentration of G-COS).
    
    
    • Linearity Check: A linear plot indicates static or dynamic quenching. A positive deviation (upward curve) suggests combined quenching.

    • Binding Constant (

      
      ): For static quenching (complex formation), use the modified Stern-Volmer equation:
      
      
      
      
      Where
      
      
      is the binding constant and
      
      
      is the number of binding sites.
Protocol C: Thermodynamic Profiling via ITC

Isothermal Titration Calorimetry provides a direct thermodynamic profile (


, 

,

) of the binding event.

Materials:

  • ITC Instrument (e.g., MicroCal PEAQ-ITC).

  • Cell Sample: Target Protein (20–50 µM) in Buffer A.

  • Syringe Sample: G-COS (200–500 µM) in Buffer A.

  • Critical: Both protein and G-COS must be dissolved in the exact same buffer (dialyze protein against the buffer used to dissolve G-COS) to prevent heat of dilution artifacts [4].

Procedure:

  • Degassing: Degas both solutions for 10 minutes to prevent bubble formation.

  • Loading: Fill the sample cell with Protein solution and the syringe with G-COS.

  • Parameters:

    • Temperature: 25°C.

    • Reference Power: 10 µcal/s.

    • Injection: 1 x 0.4 µL (dummy), followed by 19 x 2.0 µL.

    • Spacing: 150 seconds between injections.

  • Control: Perform a "Ligand into Buffer" titration (G-COS into PBS) to measure heat of dilution. Subtract this from the experimental data.

Interpretation:

  • Exothermic Peaks (Negative peaks): Indicate favorable enthalpy (

    
    ), typical of electrostatic and hydrogen bonding interactions [4].
    
  • Endothermic Peaks: Indicate hydrophobic interactions or desolvation.

  • Curve Fitting: Fit to a "One Set of Sites" model to extract

    
     (Stoichiometry), 
    
    
    
    (Dissociation constant), and
    
    
    .

Data Presentation & Analysis

Representative Data Comparison

The table below illustrates the superior binding capability of G-COS compared to native Chitosan (CS) and COS at neutral pH.

ParameterNative Chitosan (CS)Chitooligosaccharides (COS)Guanidinylated COS (G-COS)
Solubility (pH 7.4) Insoluble (Precipitates)SolubleHighly Soluble
Zeta Potential (mV) +5 to +10+10 to +15+30 to +45
BSA Binding (

)
N/A (Insoluble)

[1]

[1]
Binding Mechanism Weak H-bondingWeak ElectrostaticStrong Electrostatic + H-bond
Delivery Efficiency LowModerateHigh (CPP Mimicry)
Visualization of Results
  • Fluorescence: Expect a blue shift (hydrophobic shift) in the emission maximum if G-COS alters the protein's tertiary structure.

  • DLS: Upon complex formation, the particle size should increase from ~5-10 nm (free protein) to 100-200 nm (Nanocomplex), with a shift in Zeta potential towards positive values.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during titration Charge neutralization at isoelectric point (pI).Adjust G-COS:Protein ratio. Ensure final pH is away from protein pI.
Non-linear Stern-Volmer plot Combined static/dynamic quenching or inner filter effect.Apply inner filter correction. Use time-resolved fluorescence to distinguish quenching types.
High heat of dilution in ITC Buffer mismatch.Mandatory: Dialyze protein against the exact buffer used for G-COS.
Low Binding Affinity High ionic strength shielding electrostatic attraction.Reduce salt concentration (e.g., use 10mM phosphate instead of 150mM PBS) to favor electrostatic binding.

References

  • Izawa, H., et al. (2019).[1] Guanidinylation of Chitooligosaccharides Involving Internal Cyclization of the Guanidino Group on the Reducing End and Effect of Guanidinylation on Protein Binding Ability.[2] Biomolecules, 9(7), 259.[1][2] Link

  • Izawa, H., et al. (2018).[3] Water-soluble guanidinylated chitosan: a candidate material for protein delivery systems.[4] International Journal of Biological Macromolecules.[3] Link

  • Bekale, L., et al. (2015). Insight into the interaction between chitosan and bovine serum albumin. Carbohydrate Polymers.[4][5] Link

  • Guzman-Vazquez, H., et al. (2011). Binding of chitosan to phospholipid vesicles studied with isothermal titration calorimetry.[6] Journal of Physical Chemistry B. Link

  • Fitzkee, N. C., et al. (2025). Thermodynamic Analysis of Protein-Nanoparticle Interactions Links Binding Affinity and Structural Stability.[7] bioRxiv.[7] Link

Sources

Application Note: Carbazamidine Monohydrochloride in Peptide-Drug Conjugate (PDC) Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Peptide-Drug Conjugates (PDCs), Carbazamidine monohydrochloride (commonly known as Aminoguanidine HCl ) serves two critical, distinct functions that address stability and conjugation fidelity.

  • As a Bioconjugation Scavenger: It is an essential additive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"). It acts as a "guardian" agent, scavenging toxic byproducts of ascorbate oxidation (dehydroascorbate) that would otherwise irreversibly modify arginine and lysine residues on the peptide carrier.

  • As a Linker Precursor: It reacts with ketone/aldehyde-bearing payloads (e.g., Doxorubicin) to form Guanylhydrazone linkers . These linkers provide a pH-sensitive release mechanism (acid-labile in endosomes) while introducing a cationic guanidinium group that enhances the aqueous solubility of hydrophobic payloads.

This guide provides detailed protocols for both applications, ensuring high purity and functional integrity of PDCs.

Mechanism of Action

The "Guardian" Effect in Click Chemistry

Standard CuAAC reactions require Copper(II) reduced to Copper(I) by Ascorbate . However, Ascorbate oxidizes into Dehydroascorbate (DHA) . DHA is a reactive dicarbonyl that attacks the guanidinium group of Arginine residues (and to a lesser extent Lysine), forming Advanced Glycation End-products (AGEs). This side reaction alters the peptide's charge, conformation, and binding affinity.

Carbazamidine Monohydrochloride (Aminoguanidine) possesses a hydrazine-like nucleophile that reacts with DHA roughly 100-fold faster than Arginine does. It intercepts DHA to form inert 3-amino-1,2,4-triazine derivatives, preserving the peptide's integrity.

Guanylhydrazone Linker Formation

When reacted with a ketone or aldehyde (found on drugs like Anthracyclines or engineered into linkers), Carbazamidine forms a Guanylhydrazone bond.

  • Stability: Stable at physiological pH (7.4).

  • Release: Hydrolyzes rapidly in acidic environments (pH 5.0–5.5, Lysosomes/Endosomes), releasing the pristine drug.

  • Solubility: The resulting structure retains a positive charge (protonated guanidine), significantly improving the solubility of hydrophobic PDCs.

Visualization: Mechanisms & Workflows

G cluster_protection Protective Pathway Ascorbate Ascorbate (Reductant) DHA Dehydroascorbate (Reactive Dicarbonyl) Ascorbate->DHA Oxidation during CuAAC AGE AGE-Modified Peptide (Damaged/Inactive) DHA->AGE Slow Reaction (Without Scavenger) Triazine Inert Triazine Adduct (Scavenged Byproduct) DHA->Triazine Fast Reaction (With Carbazamidine) Arg Arginine Residue (On Peptide) Arg->AGE Carbazamidine Carbazamidine HCl (Aminoguanidine) Carbazamidine->Triazine

Figure 1: Mechanism of Carbazamidine scavenging Dehydroascorbate to protect Arginine residues during bioconjugation.

Protocol A: High-Fidelity CuAAC Bioconjugation

Application: Conjugating an Alkyne-Peptide to an Azide-Drug (or vice versa) without side reactions.

Reagents Required[1][2][3][4][5][6][7][8]
  • Peptide-Alkyne/Azide: 100–500 µM final concentration.

  • Payload-Azide/Alkyne: 1.5–2.0 equivalents.

  • CuSO₄[1][2][3][4]·5H₂O: 100 mM stock in water.

  • THPTA Ligand: 500 mM stock in water (stabilizes Cu(I)).

  • Sodium Ascorbate: 500 mM stock in water (Freshly prepared).

  • Carbazamidine Monohydrochloride: 500 mM stock in water.

  • Buffer: 100 mM Phosphate or HEPES, pH 7.0–7.5. (Avoid Tris).

Step-by-Step Procedure
  • Preparation: Degas all buffers and water by sonication or N₂ sparging for 15 minutes. Oxygen promotes ascorbate oxidation, increasing the need for scavenging.

  • Reaction Mix Assembly: In a microcentrifuge tube (or reactor), add components in the following strict order to prevent precipitation:

    • Buffer (to final volume)[1][5][2][6][7]

    • Peptide solution[6][3][8]

    • Payload solution (in DMSO if necessary; keep final DMSO < 20%)

    • Carbazamidine HCl (Final conc: 5 mM )

    • Premix: Mix CuSO₄ and THPTA separately (1:5 molar ratio) and add to reaction. (Final Cu conc: 0.1–0.5 mM).

  • Initiation: Add Sodium Ascorbate (Final conc: 5 mM).

    • Note: The ratio of Ascorbate:Carbazamidine is typically 1:1.

  • Incubation: Flush headspace with N₂, cap tightly, and incubate at Room Temperature (RT) for 1–2 hours with gentle agitation.

  • Quenching: Add EDTA (final 10 mM) to chelate Copper.

  • Purification: Proceed immediately to HPLC or dialysis. The Carbazamidine and its triazine adducts are small molecules and are easily removed.

Validation Criteria:

  • LC-MS: Mass shift corresponding strictly to Payload + Peptide.

  • Absence of +72 Da or +54 Da peaks: These indicate Dehydroascorbate adducts on Arginine (which Carbazamidine prevents).

Protocol B: Synthesis of pH-Sensitive Guanylhydrazone Linkers

Application: Creating a "cleavable" PDC where the drug is released in the lysosome.

Reagents Required[1][2][3][4][5][6][7][8][12]
  • Drug Payload: Containing a ketone or aldehyde (e.g., Doxorubicin).[7]

  • Carbazamidine Monohydrochloride.

  • Solvent: Methanol (MeOH) or MeOH/Water mixture.

  • Catalyst: Trifluoroacetic acid (TFA) or Acetic Acid (catalytic amount).

Step-by-Step Procedure
  • Dissolution: Dissolve the Drug (1 eq) in Methanol (concentration ~10 mg/mL).

  • Addition: Add Carbazamidine HCl (2–3 equivalents).

  • Acidification: Add catalytic TFA (0.1% v/v). The acidic environment catalyzes the hydrazone formation.

  • Reaction: Stir at RT for 12–24 hours. Monitor by HPLC for the disappearance of the parent drug peak.

  • Isolation:

    • Precipitate the product using cold Diethyl Ether or Acetonitrile.

    • Centrifuge and wash the pellet to remove excess Carbazamidine.

  • Conjugation to Peptide: The resulting molecule now has a free amine (from the guanidine side) or can be further modified. Alternatively, if the peptide contains a ketone (e.g., via p-acetylphenylalanine), react the peptide directly with Carbazamidine-modified drug.

Release Assay (Quality Control):

  • Incubate conjugate in PBS (pH 7.4) vs. Acetate Buffer (pH 5.0) at 37°C.

  • Requirement: <5% release at pH 7.4 over 24h; >80% release at pH 5.0 within 4h.

Comparison of Methodologies

FeatureProtocol A (Scavenger)Protocol B (Linker)
Role of Carbazamidine Protective Agent (Sacrificial)Structural Component (Linker)
Concentration High (5 mM, excess over peptide)Stoichiometric (2-3 eq relative to drug)
Reaction Partner Dehydroascorbate (Waste product)Ketone/Aldehyde (Active site)
Final Product Unmodified Peptide-Drug ConjugateDrug-Guanylhydrazone -Peptide
pH Sensitivity N/A (Stable linkage formed via Click)High (Acid-labile release)

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Peptide Aggregation High hydrophobicity of payloadCarbazamidine actually helps here; ensure it is added before the copper catalyst to maintain ionic strength.
Incomplete Click Reaction Oxygen inhibitionDegas buffers thoroughly. Increase Carbazamidine/Ascorbate to 10 mM if reaction is slow (to maintain reducing environment).
"Plus 72 Da" Mass Shift Arginine modification (AGEs)Carbazamidine concentration is too low or was added after Ascorbate. Add Carbazamidine before Ascorbate.
Low Yield of Hydrazone Steric hindrance on drug ketoneIncrease temperature to 40°C or use microwave irradiation (mild).

References

  • Preservation of Arginine during CuAAC

    • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
    • Significance: Establishes Aminoguanidine (Carbazamidine)
  • Guanylhydrazone Linkers in PDCs

    • Kratz, F., et al. (2006).
    • Significance: Details the synthesis and pH-release profiles of hydrazone-based drug conjug
  • Chemical Identity & Safety

    • PubChem. Aminoguanidine hydrochloride (Carbazamidine monohydrochloride). CID 16017.
  • General Click Chemistry Protocol

    • Lumiprobe Protocols. Click Chemistry Labeling of Proteins.
    • Significance: Industry-standard protocol explicitly listing Aminoguanidine as a required reagent.

Sources

Troubleshooting & Optimization

Troubleshooting common issues in Carbazamidine monohydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in Reaction & Application Audience: Researchers, Scientists, and Drug Development Professionals

User Notice: Nomenclature Clarification

Carbazamidine monohydrochloride is the IUPAC-accepted synonym for Guanidine Hydrochloride (GuHCl) . While "Carbazamidine" is frequently used in chemical inventory databases (CAS 50-01-1), modern biochemical literature predominantly uses "Guanidine Hydrochloride." This guide addresses the compound under both contexts, focusing on its two primary roles:

  • Biologics: As a chaotropic agent for protein denaturation/refolding.[1][2]

  • Small Molecule Synthesis: As a precursor for heterocyclic compounds (e.g., pyrimidines).

Module 1: Solubilization & Preparation Issues

Context: The most frequent support tickets involve the preparation of high-concentration stocks (6M–8M). GuHCl dissolution is highly endothermic, leading to "frozen" solutions that fail to reach homogeneity.

Q: Why does my 8M Carbazamidine HCl solution crystallize or fail to dissolve completely?

A: This is a thermodynamic limitation, not a purity issue. The dissolution of Guanidine HCl is strongly endothermic (absorbs heat). As you add water to the crystals, the solution temperature drops drastically, often below 0°C, halting solubility.

Troubleshooting Protocol:

  • Heat is Mandatory: You must heat the slurry to 35°C–50°C during preparation.

  • Order of Addition: Do not add water to volume immediately.

    • Weigh the solid (GuHCl density

      
       1.35 g/cm³).
      
    • Add buffer/water to ~70% of the final volume.

    • Heat and stir until dissolved.

    • Cool to Room Temperature (RT) before adjusting to final volume.

  • Filtration: 8M solutions are viscous. Use a 0.45

    
    m PVDF or PES filter (pre-wetted) under vacuum. Avoid cellulose acetate (may clog).
    

Table 1: Solubility Limits & Temperature Dependence

Concentration State at 20°C Required Prep Temp Stability at 4°C
4 M Clear Solution RT (20-25°C) Stable
6 M Clear Solution RT (20-25°C) May precipitate

| 8 M | Saturation Limit | 35°C - 50°C | Crystallizes |

Module 2: Protein Refolding & Aggregation

Context: In drug development, GuHCl is used to solubilize inclusion bodies.[1][3][4] The critical failure point is the removal of GuHCl, where proteins often aggregate rather than refold.

Q: My protein precipitates immediately upon dialysis of the Carbazamidine (GuHCl) buffer. How do I prevent this?

A: You are likely crossing the "Intermediate Concentration Threshold" too slowly or at too high a protein concentration. Refolding is a kinetic competition between first-order folding (uni-molecular) and second-order aggregation (bi-molecular). High protein concentrations favor aggregation.

Root Cause Analysis:

  • Rapid Dialysis: If you dialyze directly from 6M to 0M, the protein spends too much time in the 1M–2M range, where it is structurally unstable (hydrophobic patches exposed) but not fully denatured.

  • Isoelectric Point (pI): Refolding at a pH near the protein's pI guarantees aggregation.

Corrective Workflow:

  • Stepwise Dialysis: Dialyze 6M

    
     4M 
    
    
    
    2M
    
    
    0M.
  • The "Pulse" Renaturation: Dilute the denatured protein dropwise into a large volume of refolding buffer (final protein conc. < 50

    
    g/mL) to keep the effective concentration of unfolded intermediates low.
    
  • Additives: Add L-Arginine (0.4 – 0.8 M) to the refolding buffer. Arginine suppresses aggregation by interacting with the hydrophobic surfaces of the folding intermediate.

Visualizing the Kinetic Competition:

ProteinRefolding Unfolded Unfolded Protein (in 6M GuHCl) Intermediate Molten Globule (Intermediate State) Unfolded->Intermediate Dilution/Dialysis Native Native Folded Protein (Active) Intermediate->Native Correct Folding (First-Order) Aggregate Irreversible Aggregate (Precipitate) Intermediate->Aggregate Misassembly (Second-Order) High Conc. Risk Native->Aggregate Destabilization

Figure 1: The kinetic competition during GuHCl removal. Success depends on favoring the green path over the red dashed path.

Module 3: Downstream Assay Interference

Context: Researchers often try to quantify protein yield while GuHCl is still present.

Q: Why are my Bradford assay readings erratic or falsely high?

A: Carbazamidine (Guanidine) is a cation that interacts with the Coomassie Brilliant Blue dye. At high concentrations, GuHCl precipitates the dye, causing a false increase in absorbance or visible flakes in the cuvette.

Compatibility Guide:

  • Bradford Assay: Incompatible above 0.1 M GuHCl.

  • BCA Assay: Compatible up to 4.0 M GuHCl (Recommended alternative).

  • Lowry Assay: Incompatible (precipitate formation).

  • UV (280nm): Compatible, but GuHCl has significant absorbance below 230nm. Ensure you blank with the exact GuHCl buffer.

Table 2: Assay Compatibility Matrix

Assay Type Max GuHCl Conc. Mechanism of Interference Solution
Bradford < 0.1 M Precipitates Coomassie Dye Dilute sample or use BCA
BCA ~ 4.0 M Minimal (Chelation issues rare) Recommended Method

| SDS-PAGE | < 0.2 M | Precipitates SDS (K+ salts) | TCA Precipitate protein first |

Module 4: Chemical Synthesis & Equipment Safety

Context: Use of Carbazamidine HCl in heterocyclic synthesis (e.g., reacting with diketones).[3]

Q: I am seeing corrosion on my stainless steel reactor. Is Carbazamidine acidic?

A: Carbazamidine monohydrochloride is the salt of a strong base and a strong acid. While a 6M solution is roughly neutral to slightly acidic (pH 4.5–6.0), the chloride ion (Cl⁻) is highly corrosive to stainless steel (pitting corrosion) at high temperatures and concentrations.

Safety & Integrity Protocol:

  • Material Selection: Use Glass-lined reactors or Hastelloy for high-temperature synthesis involving GuHCl. Avoid 304/316 Stainless Steel for prolonged boiling.

  • Ammonia Release: Under basic conditions (pH > 12), the salt converts to the free base, which can release Ammonia gas (

    
    ) upon heating. Ensure proper ventilation.[5][6]
    
  • Reaction Workflow: When synthesizing pyrimidines (e.g., reaction with

    
    -diketones), the HCl must often be neutralized with a base (Sodium Ethoxide or Carbonate) to liberate the nucleophilic free guanidine.
    

Visualizing the Synthesis Workflow (Generic Pyrimidine Synthesis):

SynthesisWorkflow Start Carbazamidine HCl (Guanidine HCl) Base Add Base (e.g., NaOEt) Start->Base Neutralization FreeBase Free Guanidine (Nucleophile) Base->FreeBase Liberates HCl Cyclization Cyclization Reaction (Reflux) FreeBase->Cyclization Reactant Add Electrophile (e.g., Beta-Diketone) Reactant->Cyclization Product Pyrimidine Derivative Cyclization->Product -H2O

Figure 2: Activation of Carbazamidine HCl for organic synthesis applications.[7]

References
  • Tsumoto, K., et al. (2003). Practical considerations in refolding proteins from inclusion bodies. Protein Expression and Purification.[2] Available at: [Link]

  • Bradford, M.M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry. (Interference Data). Available at: [Link]

  • PubChem. Guanidine Hydrochloride Compound Summary (CID 5742). National Library of Medicine. Available at: [Link]

Sources

Side reactions of Carbazamidine monohydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Carbazamidine Monohydrochloride Senior Application Scientist Desk | Reference ID: CH-AG-002[1]

Introduction: The Dual-Edged Nucleophile

Welcome to the technical guide for Carbazamidine monohydrochloride (commonly referred to as Aminoguanidine HCl ).[1]

As researchers, we often select this reagent for its exceptional nucleophilicity to synthesize guanylhydrazones (critical motifs in antiparasitic drugs like Robenidine or kinase inhibitors) or to scavenge toxic


-dicarbonyls (AGE inhibition).[1] However, this same reactivity makes it prone to specific side reactions—primarily unwanted cyclization  and oxidative degradation .

This guide deconstructs these failure modes and provides self-validating protocols to ensure your chemistry succeeds.

Module 1: The Chemistry of Instability (Mechanistic Insight)

To avoid side reactions, you must understand the competition between the Linear Pathway (Kinetic) and the Cyclic Pathway (Thermodynamic).[1]

The Reactivity Landscape

Carbazamidine contains a hydrazine moiety (


) and a guanidine core.[1] The hydrazine terminal nitrogen is the primary nucleophile.
  • Desired Reaction (Linear): Condensation with an aldehyde/ketone to form a Guanylhydrazone .[1]

  • Primary Side Reaction (Cyclic): If the substrate is a 1,2-dicarbonyl (e.g., Glyoxal, Methylglyoxal), the initial hydrazone can intramolecularly attack the second carbonyl, dehydrating to form a 1,2,4-Triazine .

  • Secondary Side Reaction (Dimerization): Oxidative coupling leads to tetrazene-like dimers, often observed as "gummy" yellow/orange oils.[1]

Pathway Visualization

The following diagram illustrates the bifurcation point between success (hydrazone) and failure (triazine/oxidation).

ReactionPathways cluster_conditions Critical Control Factors Start Carbazamidine HCl + Carbonyl Substrate Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack (pH 4-5 optimal) Hydrolysis Urea + Hydrazine (Hydrolysis) Start->Hydrolysis pH > 9 or < 2 High Temp Product Guanylhydrazone (Desired Linear Product) Intermediate->Product -H2O (Kinetic Control) Triazine 3-Amino-1,2,4-Triazine (Cyclic Side Product) Intermediate->Triazine Intramolecular Cyclization (If 1,2-dicarbonyl present) Thermodynamic Sink

Figure 1: Mechanistic bifurcation. Note that triazine formation is thermodynamically favored when reacting with


-dicarbonyls.[1]

Module 2: Troubleshooting Synthesis

Scenario A: "My product is a sticky, colored oil instead of a crystal."

Diagnosis: Oxidative oligomerization or residual solvent trapping. The Cause: Carbazamidine free base is air-sensitive. If you neutralized the HCl salt too early or ran the reaction in non-degassed solvents at high pH, you likely formed azo-dimers. The Fix:

  • Protocol Adjustment: Do not free the base ex situ. Perform an in situ neutralization.

  • Solvent System: Switch to Ethanol/Water (95:5) .[1] The HCl salt is soluble in water; the aldehyde is soluble in ethanol.

  • Add an Antioxidant: For extremely sensitive syntheses, add 1 mol% EDTA or perform under Argon to prevent metal-catalyzed oxidation.[1]

Scenario B: "I attempted to make a hydrazone from a dicarbonyl, but got a Triazine."

Diagnosis: Thermodynamic cyclization (The "Thiele" Reaction).[1] The Cause: With substrates like Glyoxal or Pyruvic acid, the linear hydrazone is merely an intermediate. The second carbonyl group is perfectly positioned for the guanidine nitrogen to attack, closing the ring. The Fix:

  • pH Control: Cyclization is acid-catalyzed but requires a free nucleophile.[1] Keeping the pH strictly controlled (acetate buffer, pH 4.5) can sometimes trap the mono-hydrazone.[1]

  • Steric Blockade: This reaction is difficult to stop.[1] If the linear form is required, one carbonyl must be protected (e.g., as an acetal) before reacting with Carbazamidine.

Scenario C: "Low yield; starting material remains."

Diagnosis: Improper Protonation State.[1] The Cause:

  • pH too low (<2): The hydrazine nitrogen is protonated (

    
    ) and loses nucleophilicity.[1]
    
  • pH too high (>9): Promotes hydrolysis of the imine bond or the reagent itself.[1] The Fix:

  • The "Sweet Spot" Buffer: Maintain reaction pH between 4.0 and 6.0 . Use a catalytic amount of Glacial Acetic Acid (0.1 eq) if running in neutral solvents.[1]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of a Guanylhydrazone (Standard Drug Intermediate) minimizing side reactions.

ParameterRecommendationRationale
Stoichiometry 1.1 eq Carbazamidine HCl : 1.0 eq AldehydeSlight excess of reagent drives equilibrium; HCl salt is easier to wash away than unreacted aldehyde.[1]
Solvent Ethanol (Abs) + cat.[1] HClWater promotes hydrolysis. Anhydrous conditions favor condensation (dehydration).[1]
Temperature Reflux (1-2 h)

Slow Cool
High temp overcomes activation energy; slow cooling promotes crystallization over oiling.[1]
Catalyst Conc. HCl (1-2 drops)Activates the carbonyl carbon without fully protonating the hydrazine.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.1 mmol Carbazamidine HCl in 10 mL Ethanol. (If insoluble, add minimal warm water, dropwise).

  • Activation: Add 1.0 mmol Aldehyde/Ketone. Add 1 drop of conc. HCl.

  • Reflux: Heat to reflux for 2 hours. Monitor by TLC.

    • Checkpoint: If the solution turns dark red/brown, STOP . Oxidation is occurring.[1][2] Purge with

      
      .
      
  • Isolation: Cool to Room Temp, then

    
    . The hydrochloride salt of the product should precipitate.
    
  • Purification: Filter. Wash with cold ether (removes unreacted aldehyde).[1] Recrystallize from EtOH/H2O.

Module 4: Storage & Handling (Preventative)

Q: Can I store Carbazamidine HCl in aqueous solution? A: No. While the solid is stable for years, aqueous solutions degrade within 24 hours, hydrolyzing to urea and hydrazine or oxidizing.

  • Rule: Prepare solutions fresh. If you must store a stock, use DMSO and freeze at

    
     (valid for ~1 month).[1]
    

Q: The powder has turned pink. Is it usable? A: Discard it. Pink coloration indicates auto-oxidation to diazonium-like species or azo-impurities.[1] These impurities are potent radical generators and will ruin delicate coupling reactions.

Module 5: FAQ

Q: I need to react Carbazamidine with a Nitrile, not a Ketone. Does this guide apply? A: No. Reaction with nitriles requires basic conditions to form aminoguanidines (e.g., reaction with cyanamide).[1] This is a different mechanism (addition) than the condensation described above.[1] Avoid acid catalysts here; use a base (e.g., NaOEt).[1]

Q: Is Carbazamidine HCl compatible with acyl chlorides? A: Yes, but it will react at the hydrazine nitrogen to form amidoguanidines . To avoid over-acylation (reacting at the guanidine nitrogens), use exactly 1.0 equivalent of base to neutralize the HCl, and keep the temperature at


.

References

  • Mechanisms of AGE Inhibition & Trapping

    • Thornalley, P. J. (2003).[1] Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts.[1][3] Archives of Biochemistry and Biophysics.

    • Source:[1]

  • Synthesis of Guanylhydrazones & Triazine Side Reactions

    • Krippner, G. Y., et al. (2001). Aminoguanidine derivatives as inhibitors of nitric oxide synthase.[1][4] Journal of Medicinal Chemistry. (Details the cyclization vs. linear pathways).

    • Source:[1]

  • Stability & Handling Data

    • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Aminoguanidine hydrochloride.

    • Source:[1]

  • Cyclization Mechanisms (The Thiele Reaction)

    • Da Silva, A., et al. (2016). Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. Molecules.[1][4][5][6][7][8][9][10][11]

    • Source:[1]

Sources

Challenges in the synthesis of aminoguanidine-containing natural products

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AG-NP-SYNTH-2026 Subject: Troubleshooting Synthesis, Stability, and Purification of Aminoguanidine Motifs

Core Directive & Scope

Welcome to the Aminoguanidine Synthesis Support Center. This guide addresses the specific challenges associated with constructing and handling aminoguanidine (


) moieties in complex natural product synthesis (e.g., palau'amine, saxitoxin analogs, and arginine derivatives).

Unlike simple guanidines, aminoguanidines possess adjacent nucleophilic nitrogen atoms (the


-effect), making them highly reactive, prone to oxidation, and susceptible to rapid, often unwanted, cyclization into 1,2,4-triazoles.

Troubleshooting Modules

Module A: Regioselectivity & Installation

Issue: “The guanylating reagent attacked the wrong nitrogen, or I obtained a mixture of regioisomers.”

Technical Insight: In hydrazine derivatives (


), the 

-nitrogen is generally more nucleophilic due to less steric hindrance, but the

-nitrogen can be activated by electron-donating substituents. Achieving regiocontrol requires selecting the correct electrophile "hardness" and protecting group strategy.

Diagnostic Workflow:

  • Check your Electrophile: Are you using a carbodiimide, a cyanamide, or an S-methylisothiourea?

    • S-methylisothioureas (e.g.,

      
      -di-Boc-S-methylisothiourea) generally favor the terminal primary amine (
      
      
      
      -N) under mild conditions.
    • Cyanamides require higher temperatures or Lewis acids and often lead to mixtures unless the

      
      -N is sterically crowded.
      
  • Check your Catalyst:

    • Hg(II) / Ag(I): These "thiophilic" promoters accelerate the reaction with thioureas/isothioureas, often allowing the reaction to proceed at lower temperatures, favoring the kinetic product (terminal guanylation).

    • Sc(OTf)3: Lewis acids can activate the electrophile but may also catalyze rearrangement.

Recommended Solution: Use


-di-Boc-S-methylisothiourea  with HgCl

(2.0 equiv) and Et

N
in DMF or DCM. This system is highly selective for primary hydrazines over secondary amines or alcohols due to the specific activation of the thiocarbonyl.
Module B: Stability & Side Reactions (The "Triazole Trap")

Issue: “My aminoguanidine intermediate cyclized into a 1,2,4-triazole or decomposed upon deprotection.”

Technical Insight: Aminoguanidines are essentially "coiled springs" ready to cyclize. If there is an electrophile (carbonyl, nitrile, or leaving group) within 5-6 atoms, the terminal guanidine nitrogen will attack it. Furthermore, free aminoguanidines are easily oxidized to diazo species.

Critical Control Points:

  • pH Sensitivity: Deprotection of Boc/Cbz groups with strong acid (TFA/HCl) generates the guanidinium salt. While the salt is stable, neutralization (work-up) generates the free base, which immediately cyclizes or oxidizes.

  • Oxidation: Avoid Ag(I)/Ag(II) unless you intend to oxidize the aminoguanidine to a hemiaminal (as seen in the palau'amine synthesis).

Recommended Solution: Maintain the aminoguanidine in its protonated state (salt form) throughout purification. Do not wash with saturated NaHCO


. If free-basing is required, perform it immediately prior to the next step or in the presence of the next electrophile.
Module C: Isolation & Purification

Issue: “The product streaks on silica and mass balance is poor.”

Technical Insight: Aminoguanidines are highly polar and basic.[1] They interact strongly with the silanols on silica gel, leading to irreversible adsorption.

Purification Strategy Table:

MethodStationary PhaseMobile Phase ModifiersBest For
Reverse Phase C18 / C80.1% TFA or Formic AcidGeneral purification of salts.
HILIC Amide / SilicaACN / Water + 10mM NH

OAc
Highly polar, water-soluble targets.
Ion Exchange SCX (Strong Cation)MeOH

NH

/MeOH
Desalting and isolating free bases (Caution: Stability).
Normal Phase SilicaDCM/MeOH + 1% NH

OH
Protected, lipophilic intermediates only.

Visualizing the Logic (Graphviz)

Diagram 1: Guanylation Reagent Decision Tree

This workflow helps you select the correct reagent based on your substrate's constraints.

GuanylationLogic Figure 1: Decision matrix for selecting guanylation reagents based on steric and stability constraints. Start Substrate: Hydrazine/Amine Q1 Is the target N sterically hindered? Start->Q1 Q2 Is acid sensitivity a concern? Q1->Q2 No ReagentC Use Cyanamide + High Temp/Microwave Q1->ReagentC Yes (Force it) ReagentA Use S-Methylisothiourea + HgCl2 (Promoter) Q2->ReagentA No (Robust) ReagentB Use Goodman's Reagent (Triflylguanidine) Q2->ReagentB Yes (Mild conditions)

Diagram 2: The "Triazole Trap" Mechanism

Understanding the competitive cyclization pathway is crucial for preventing yield loss.

TriazoleMech Figure 2: Competition between desired intermolecular reaction and intramolecular triazole formation. Input Aminoguanidine (Free Base) Intermed Tautomerization Input->Intermed PathA Desired Reaction (Intermolecular) Intermed->PathA + Electrophile (Fast) PathB Triazole Formation (Intramolecular) Intermed->PathB If Electrophile is tethered/slow

Standard Operating Protocol (SOP)

Protocol: Hg(II)-Promoted Guanylation of a Hydrazine

Target: Synthesis of a


-bis-Boc-protected aminoguanidine.

Reagents:

  • Substrate: Alkyl hydrazine (

    
    ) [1.0 equiv]
    
  • Reagent:

    
    -di-Boc-S-methylisothiourea [1.1 equiv]
    
  • Promoter: Mercury(II) Chloride (HgCl

    
    ) [2.0 equiv] (Warning: Neurotoxin) 
    
  • Base: Triethylamine (Et

    
    N) [3.0 equiv]
    
  • Solvent: Anhydrous DCM or DMF (

    
     M)
    

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve the alkyl hydrazine and

    
    -di-Boc-S-methylisothiourea  in anhydrous DCM.
    
  • Activation: Cool the solution to 0°C. Add Et

    
    N , followed by the portion-wise addition of HgCl
    
    
    
    .
    • Observation: The reaction will turn into a thick white/grey slurry (HgS precipitation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC. The isothiourea spot should disappear. Stain with Ninhydrin (amines) or Hanessian’s Stain.

  • Work-up (Critical):

    • Dilute with EtOAc.

    • Filter through a pad of Celite to remove mercury salts. Dispose of Celite as hazardous mercury waste.

    • Wash filtrate with water (x2) and brine (x1).

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc). The bis-Boc product is usually lipophilic enough for standard silica.

Why this works: Hg(II) is extremely thiophilic. It coordinates to the sulfur of the isothiourea, making it an exceptional leaving group (HgS), allowing the hydrazine nitrogen to attack even sterically hindered centers under mild conditions [1, 2].

Frequently Asked Questions (FAQ)

Q1: Why did my aminoguanidine turn into a ketone? A: You likely experienced oxidative hydrolysis. Aminoguanidines can hydrolyze to hydrazones and then to ketones/aldehydes, especially if traces of oxidants (like Cu(II) or Ag(I)) are present in the air or solvents. Use degassed solvents and keep the pH neutral to slightly acidic during storage.

Q2: Can I use the "Goodman Reagent" (


-di-Boc-N''-triflylguanidine) for aminoguanidines? 
A:  Yes, but it is often less reactive toward hydrazines than amines. The S-methylisothiourea/HgCl

method is generally superior for hydrazines. However, if you must avoid heavy metals, the Goodman reagent is a viable alternative, though it may require longer reaction times [3].

Q3: How do I remove the Boc groups without cyclizing my product? A: Use 4M HCl in Dioxane or TFA/DCM (1:1). Do not evaporate to dryness if your product is volatile or unstable. Instead, precipitate the salt with cold diethyl ether and isolate the hygroscopic solid by filtration under Argon. Store as the HCl/TFA salt.

Q4: My product is stuck on the C18 column. How do I elute it? A: Guanidines can interact with residual silanols even on C18. Add 0.1% TFA (acidic) or 10mM Ammonium Bicarbonate (basic, pH 8) to your mobile phase. The buffer suppresses ion-exchange interactions.

References

  • Kim, K. S., & Qian, L. (1993). Improved method for the preparation of guanidines.[2] Tetrahedron Letters, 34(48), 7677-7680. Link

  • Seiple, I. B., Su, S., Young, I. S., Lewis, C. A., Yamaguchi, J., & Baran, P. S. (2010).[3] Total synthesis of palau’amine.[4][5] Angewandte Chemie International Edition, 49(6), 1095-1098. Link

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected triflylguanidines: A new class of guanidinylation reagents. The Journal of Organic Chemistry, 63(12), 3804-3805. Link

  • Mulcahy, J. V., & Du Bois, J. (2008). A stereoselective synthesis of (+)-saxitoxin. Journal of the American Chemical Society, 130(38), 12630-12631. Link

  • Berlinck, R. G., & Romminger, S. (2016).[6][7] The chemistry and biology of guanidine natural products. Natural Product Reports, 33(3), 456-490.[6] Link

Sources

Optimization of pH for amidation reactions using carbodiimides like EDC with guanidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Core Conflict: The "pKa Paradox"

Welcome to the technical support center. If you are attempting to couple a carboxylic acid to a guanidine compound (e.g., Guanidine, Arginine, or substituted guanidines) using EDC, you are likely facing low yields or complete reaction failure.

This is not necessarily a procedural error; it is a fundamental chemical conflict known as the pKa Paradox .

The Mechanism Mismatch

For a successful amidation, two conditions must be met simultaneously:

  • Carboxyl Activation: EDC requires a slightly acidic environment (pH 4.5 – 6.0 ) to protonate its carbodiimide nitrogen and activate the carboxylic acid.[1][2]

  • Nucleophilic Attack: The guanidine group must be deprotonated (free base) to act as a nucleophile. However, the pKa of the guanidinium ion is extremely high (~13.6 ).[3]

The Problem: At pH 5.0 (optimal for EDC), guanidine is 100% protonated and non-nucleophilic. At pH 13.0 (optimal for guanidine), EDC hydrolyzes in seconds, and the active ester intermediate (O-acylisourea) decomposes instantly.

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the required "pH Shift" strategy to overcome this paradox.

G cluster_acid Phase 1: Activation (pH 4.5 - 6.0) cluster_base Phase 2: Coupling (pH > 8.5) Carboxyl Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Carboxyl->O_Acyl EDC Activation EDC EDC EDC->O_Acyl NHS_Ester NHS-Ester (Semi-Stable) O_Acyl->NHS_Ester Stabilization Hydrolysis Hydrolysis (Dead End) O_Acyl->Hydrolysis Fast at pH > 7 NHS NHS / Sulfo-NHS NHS->NHS_Ester Product Acylguanidine (Amide Bond) NHS_Ester->Product Nucleophilic Attack NHS_Ester->Hydrolysis Slow at pH 7 Fast at pH > 9 Guanidine_Prot Guanidinium Ion (Non-reactive) Guanidine_Free Free Guanidine (Nucleophile) Guanidine_Prot->Guanidine_Free pH Shift (> pKa) Guanidine_Free->Product

Caption: The "Two-Step pH Shift" workflow. Direct coupling fails because the activation and coupling steps require mutually exclusive pH ranges. The NHS-ester serves as a bridge.

Troubleshooting Guide (FAQs)

Q1: I am getting <5% yield when mixing EDC, Carboxyl, and Guanidine at pH 7. Why?

A: At pH 7.0, two factors kill your reaction:

  • Protonation: The guanidine group (pKa ~13.[3]6) is effectively 100% protonated. The fraction of free base available to react is negligible (

    
     or less).
    
  • Hydrolysis: While you wait for the slow guanidine to react, water (concentration 55 M) competes for the active ester. Since water is vastly more abundant than the trace amount of free guanidine, hydrolysis dominates.

Q2: Can I just raise the pH to 12 to deprotonate the guanidine?

A: No. While this solves the nucleophile problem, it destroys the reagent.

  • EDC Stability: At pH > 8.0, the half-life of EDC drops to minutes.

  • Ester Stability: The active NHS-ester half-life drops from hours (at pH 5) to ~10 minutes (at pH 8.[4]6) and seconds (at pH > 10).

  • Solution: You must use a sequential protocol (see Section 3) or switch to a non-aqueous solvent (DMF/DMSO) where hydrolytic competition is absent.

Q3: I am using Aminoguanidine. Does this still apply?

A: No. This is a critical distinction.

  • Aminoguanidine: Contains a hydrazine-like amine (

    
    ) with a much lower pKa (~8-9) alongside the guanidine group.
    
  • Reaction Site: EDC will couple to the amino group of aminoguanidine at pH 6.0–7.0 with good efficiency. The high pKa guanidine group remains protonated and unreactive, which is usually desired.

Q4: My protein precipitated when I added Guanidine.

A: If you are using Guanidine HCl as a reactant (not a denaturant), the sudden increase in ionic strength can salt-out proteins. Furthermore, if you are generating Acylguanidines, these products are often less soluble than the starting materials.

  • Tip: Ensure your guanidine stock is pH-adjusted before addition. Adding solid Guanidine HCl to a buffer will drastically lower the pH (due to the HCl), potentially crashing your protein out before the reaction even starts.

Optimized Protocol: The "pH Jump" Method

This protocol uses a two-step strategy to separate the activation phase (low pH) from the coupling phase (high pH).[1][5][6]

Reagents:

  • Carboxyl Component: 10 mM in Activation Buffer.[6]

  • EDC: 10-fold molar excess.[4][7]

  • Sulfo-NHS: 10-fold molar excess (Crucial for stability).

  • Activation Buffer: 0.1 M MES, pH 5.5 (No amines/carboxyls).

  • Coupling Buffer: 1.0 M Carbonate/Bicarbonate or Phosphate, pH 9.0–10.0.

  • Guanidine Reactant: Dissolved in Coupling Buffer (High concentration preferred, >50 mM).

Step-by-Step Workflow
  • Activation (The Acidic Phase):

    • Dissolve the carboxyl component in Activation Buffer (pH 5.5) .

    • Add Sulfo-NHS followed immediately by EDC .[5]

    • Incubate at Room Temperature for 15–30 minutes .

    • Checkpoint: You have now formed the semi-stable NHS-ester.[2][4]

  • The "Jump" (Buffer Exchange/Shift):

    • Option A (Small Molecules): Add a volume of high-concentration Coupling Buffer (pH 9.5) sufficient to raise the total reaction pH to >8.5 immediately.

    • Option B (Proteins): Quickly pass the reaction through a desalting column equilibrated with Coupling Buffer (pH 8.5–9.0) to remove excess EDC and raise pH.

  • Coupling (The Basic Phase):

    • Immediately add the Guanidine compound.

    • Note: The pH must be high enough to deprotonate a fraction of the guanidine, but the NHS-ester is ticking like a time bomb.

    • Incubate for 2–4 hours.

  • Quenching:

    • Add Hydroxylamine or Tris (pH 8.0) to quench remaining NHS-esters.

Data Reference: pKa and Stability

Use this table to select the correct pH strategy for your specific "Guanidine" compound.

Compound TypeReactive GroupApprox.[1][2][4][6][7][8][9][10][11] pKaOptimal Coupling pHStrategy
Guanidine

(Guanidino)
13.6> 12.0 (Ideal) ~9.5 (Compromise)pH Jump or Organic Solvent
Arginine (Side Chain) Guanidino12.5N/AHard to couple. Usually requires protecting groups.
Arginine (N-Term)

-Amine
9.08.0 – 9.0Standard EDC/NHS
Aminoguanidine

(Amino)
~8.0 (Hydrazine)6.5 – 7.5Standard EDC/NHS
EDC (Reagent) CarbodiimideN/A4.5 – 6.0Unstable at pH > 7.0
NHS-Ester Active EsterN/AStable at 5.0

min at 8.6
Must react fast at high pH

References

  • Thermo Fisher Scientific. EDC Crosslinking Reaction Scheme and Chemistry. Thermo Fisher Scientific Technical Guide. Link

  • Gilles, M. A., et al. (1990). Stability of water-soluble carbodiimides in aqueous solution.[12] Analytical Biochemistry, 184(2), 244-248.[12] Link

  • BenchChem. Technical Support Center: Optimizing pH for EDC/NHS Reactions. BenchChem Protocols.[2] Link

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for "Two-step" protocols).
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry.[1][2][6][9][10] Link

Sources

Technical Support Center: Minimizing Side Product Formation in HATU-Mediated Guanidinylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HATU-mediated guanidinylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Here, we move beyond standard protocols to address the nuanced challenges of side product formation, providing in-depth, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the most common side products in HATU-mediated guanidinylation and what causes them?

When using HATU for guanidinylation, you may encounter several recurring side products that can complicate purification and reduce yields. The primary culprits are:

  • Guanidinylation of the Primary Amine : This is a significant side reaction where the amine nucleophile directly attacks the guanidinium carbon of the HATU reagent itself, rather than the intended guanidinylating agent.[1][2] This leads to a capped, unreactive amine, terminating the desired reaction pathway.[2] This issue is particularly prevalent when HATU is in excess or when the primary coupling reaction is sluggish.[1]

  • Formation of N,N,N',N'-Tetramethylurea (TMU) : TMU is a persistent and often difficult-to-remove byproduct of the HATU reagent.[3][4] It forms from the decomposition of the uronium salt structure. Its high polarity and solubility in both aqueous and common organic solvents make its removal by standard liquid-liquid extraction challenging.[3][4]

  • Reaction with Nucleophilic Side Chains : If your substrate contains other nucleophilic groups, such as the hydroxyl of tyrosine, the primary amine of lysine, or the sulfhydryl of cysteine, these can also react with HATU.[1][5] This can lead to a mixture of unwanted, modified products.

  • Intramolecular Cyclization : Substrates containing both an amino group and a guanidino group in close proximity (e.g., ortho-substituted on an aromatic ring) can be prone to intramolecular cyclization, forming structures like 2-amino-benzimidazoles.[6]

Troubleshooting Guide: Specific Side Product Issues
Issue 1: My primary amine is being capped by HATU, not reacting with my guanidinylating agent.

This is a classic case of competitive reaction kinetics. The amine is attacking the HATU reagent directly because the desired reaction pathway is not sufficiently favored.

The direct attack of an amine on HATU is a known side reaction.[2][7] It occurs when the concentration of the activated guanidinylating agent is low relative to the free amine and HATU. If the amine is added before the guanidinylating agent is fully activated by HATU, the amine will react with the more abundant and highly electrophilic HATU.

Core Strategy: Pre-activation. The most effective way to prevent this side reaction is to ensure the guanidinylating agent is fully activated by HATU before the amine is introduced to the reaction mixture.[2][8]

Optimized Protocol: Pre-activation for Guanidinylation

  • Reagent Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the guanidinylating agent (1.0 eq) and HATU (1.0-1.1 eq) in anhydrous DMF.[9]

  • Base Addition : Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[1][9] Avoid nucleophilic bases like pyridine which can cause other side reactions.[8]

  • Activation Step : Stir the mixture at room temperature for 15-30 minutes.[2][8] This allows for the formation of the highly reactive OAt-active intermediate.[1][2]

  • Amine Addition : Slowly add the amine substrate (1.0 eq) to the pre-activated mixture.

  • Monitoring : Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.[1]

Troubleshooting Workflow for Amine Capping

G start Problem: Guanidinylation of primary amine by HATU preactivate Is pre-activation of the guanidinylating agent being performed? start->preactivate implement_preactivation Action: Implement a 15-30 min pre-activation step before adding the amine. preactivate->implement_preactivation No check_stoichiometry Is HATU being used in large excess (>1.2 eq)? preactivate->check_stoichiometry Yes success Problem Resolved implement_preactivation->success reduce_hatu Action: Reduce HATU stoichiometry to 1.0-1.1 equivalents. check_stoichiometry->reduce_hatu Yes check_temp Is the reaction temperature elevated? check_stoichiometry->check_temp No reduce_hatu->success lower_temp Action: Run the reaction at a lower temperature (e.g., 0 °C to RT) to favor the desired pathway. check_temp->lower_temp Yes check_temp->success No lower_temp->success

Caption: Troubleshooting workflow for amine capping.

Issue 2: My final product is contaminated with Tetramethylurea (TMU).

TMU is a common byproduct and its removal can be frustrating due to its high solubility.[4] Prevention is often easier than removal.

TMU is formed from the tetramethyluronium core of the HATU reagent during the reaction cascade.[3]

Strategy 1: Optimized Aqueous Workup. While a single water wash is often insufficient, a more rigorous extraction procedure can be effective.[3]

Protocol: Enhanced Aqueous Workup for TMU Removal

  • Quench : Quench the reaction with water or a mild aqueous acid.

  • Extract : Extract with an organic solvent like Ethyl Acetate or CH₂Cl₂.

  • Acidic Wash : Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 10% citric acid).[3][4]

  • Bicarbonate Wash : Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted starting material and the HOAt byproduct.[3]

  • Brine Washes : Perform multiple washes (2-3 times) with saturated brine (NaCl solution). This increases the polarity of the aqueous phase and enhances the partitioning of the polar TMU out of the organic layer.[3][4]

  • Dry and Concentrate : Dry the organic layer over Na₂SO₄, filter, and concentrate.

Strategy 2: Stoichiometry Control. Studies have shown that using a large excess of HATU can lead to more side products.[10][11] Using just a slight excess or even an equimolar amount can diminish byproduct formation.[10]

Strategy 3: Purification. If workup is insufficient, purification is necessary.

  • Column Chromatography : TMU is quite polar. Adjusting your eluent system to be less polar may allow your desired compound to elute while retaining TMU on the silica gel.[4]

  • Recrystallization/Precipitation : If your product is a solid, recrystallization can be highly effective, as the highly soluble TMU will remain in the mother liquor.[3][4]

Recommended Reagent Stoichiometry

ReagentEquivalentsRationale
Amine Substrate1.0The limiting reagent.
Guanidinylating Agent1.0 - 1.2A slight excess can help drive the reaction to completion.[2]
HATU1.0 - 1.2Minimizes side reactions like amine capping and excess TMU formation.[1][10] Using >1.5 eq often leads to side products.[10][11]
Base (DIPEA/TEA)2.0 - 5.0Ensures complete deprotonation of the guanidinylating agent's acidic proton and neutralizes the acid formed during the reaction.[2][10]
Reaction Mechanisms: Desired vs. Side Reactions

Understanding the reaction pathways is key to troubleshooting.

Desired Guanidinylation Pathway

G cluster_0 Activation cluster_1 Coupling Guan_Agent Guanidinylating Agent (R-COOH) Active_Ester OAt-Active Ester Intermediate Guan_Agent->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amine Amine (R'-NH2) Active_Ester->Amine Nucleophilic Attack Product Desired Guanidine Product Amine->Product

Caption: The desired reaction pathway for guanidinylation.

Side Reaction: Amine Capping by HATU

G Amine Amine (R'-NH2) Side_Product Capped Amine (Unreactive Side Product) Amine->Side_Product Direct Attack HATU HATU HATU->Side_Product

Caption: Side reaction pathway leading to a capped amine.

References
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Survival Technologies. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. ningbopharm.com. [Link]

  • Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PMC. [Link]

Sources

Technical Support Center: Advanced Guanidinylation for MALDI Mass Mapping

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Department: Proteomics Method Development & Support Subject: Refinement of Guanidinylation Procedures for Enhanced MALDI Sensitivity

Executive Summary: The "Arginine Effect"

Welcome to the advanced support module for peptide derivatization. You are likely here because your lysine-rich peptides are flying poorly in MALDI-TOF MS compared to their arginine-containing counterparts.

The Science: In MALDI, arginine residues (pKa ~12.[1]5) possess a significantly higher proton affinity than lysine (pKa ~10.5). This results in the "Arginine Effect," where arginine-terminated peptides sequester protons more effectively during the desorption/ionization process, suppressing the signal of lysine-terminated peptides.

The Solution: Guanidinylation converts the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-amino group of Lysine into a guanidino group, creating Homoarginine .[2][3][4] This modification raises the pKa, harmonizing the ionization efficiency across your digest and significantly improving sequence coverage.
Optimized Protocol: The "Freebase" Refinement

Standard protocols often use O-methylisourea hydrogen sulfate (OMI-salt). However, the introduction of sulfate salts is detrimental to MALDI crystallization. Below is the Refined Freebase Protocol , which minimizes salt introduction and maximizes conversion efficiency (Beardsley & Reilly, 2002).

Reagents Required
  • O-Methylisourea Hydrogen Sulfate (OMI-HSO4)

  • Barium Hydroxide [Ba(OH)₂] (For freebase conversion)

  • Ammonium Hydroxide (NH₄OH) (7N, high purity)

  • Trifluoroacetic Acid (TFA) (Stop solution)

Step-by-Step Workflow
  • Preparation of OMI-Freebase (The Critical Refinement):

    • Dissolve OMI-HSO₄ in water.[1]

    • Add stoichiometric equivalent of Ba(OH)₂.

    • Mechanism:[5]

      
       precipitates with 
      
      
      
      as insoluble
      
      
      .
    • Centrifuge and collect the supernatant. This is your salt-free O-methylisourea reagent.

    • Note: This step prevents the need for aggressive desalting later, which can lose hydrophilic peptides.

  • Reaction Setup:

    • Dry down your tryptic digest (10–50 pmol range) in a SpeedVac.

    • Reconstitute in 10 µL of 7N NH₄OH . (High pH is non-negotiable; target pH > 10.5).

    • Add 5-10 µL of OMI-Freebase solution .

  • Incubation:

    • Standard: 65°C for 10–20 minutes.

    • Why: High temp overcomes the activation energy barrier for the nucleophilic attack, shortening reaction time from overnight to minutes and reducing N-terminal side reactions.

  • Termination:

    • Add 10% TFA to bring pH < 3.

    • Action: This protonates the remaining amines, stopping the nucleophilic attack immediately.

  • Desalting (Optional but Recommended):

    • If using the Freebase method, you may spot directly.

    • For highest spectral quality, perform a quick C18 ZipTip cleanup.

Visualization: Mechanism & Workflow
Figure 1: Reaction Mechanism & Mass Shift

Caption: The nucleophilic attack of the Lysine


-amine on O-methylisourea yields Homoarginine and Methanol. Note the specific mass increase of 42.02 Da.

Guanidinylation_Mechanism Lysine Lysine Residue (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH > 10.5) OMI O-Methylisourea (Reagent) OMI->Intermediate Homoarginine Homoarginine (+42.02 Da) Intermediate->Homoarginine Elimination Byproduct Methanol (CH3OH) Intermediate->Byproduct

Figure 2: Troubleshooting Logic Tree

Caption: Diagnostic workflow for resolving common spectral issues post-guanidinylation.

Troubleshooting_Tree Start Issue: Poor MALDI Spectrum CheckMass Check Mass Shift (+42 Da per Lys) Start->CheckMass NoShift No Mass Shift Observed CheckMass->NoShift 0 Da Shift Partial Partial/Mixed Shifts CheckMass->Partial Mixture of Lys/HomoArg Signal Mass Shift OK, But Low Signal CheckMass->Signal Shift Confirmed pH_Issue Cause: pH < 10 Fix: Use fresh NH4OH NoShift->pH_Issue Time_Issue Cause: Reaction too short Fix: Increase Temp to 65°C Partial->Time_Issue Salt_Issue Cause: Salt Suppression Fix: C18 ZipTip or Switch to Freebase OMI Signal->Salt_Issue

Troubleshooting Hub (Q&A)

Q1: I see a mass shift of +42 Da, but also peaks at +15 Da and +57 Da. What is happening? Diagnosis: This indicates side reactions, likely involving the N-terminus.[2][3]

  • +42 Da: Desired Homoarginine.[3]

  • +15 Da: Likely methylation (rare with OMI, but possible if methanol concentration is high and pH is uncontrolled).

  • +57 Da: This is +42 (Guanidinylation) + 15 (Methylation) OR a specific N-terminal modification.

  • Root Cause: The reaction time was likely too long (overnight) or the temperature too high.

  • Fix: Reduce reaction time to 10 minutes at 65°C. The

    
    -amine of Lysine reacts much faster than the 
    
    
    
    -amine of the N-terminus (except for Glycine).

Q2: My reaction mixture turned into a solid crystal on the MALDI plate. Diagnosis: Salt saturation.

  • Root Cause: You likely used the OMI-Hydrogen Sulfate salt without desalting or without converting to the freebase form. Sulfate salts crystallize aggressively and disrupt the MALDI matrix (CHCA/DHB) crystal lattice.

  • Fix: Use the Barium Hydroxide precipitation step (Module 2) to remove sulfate ions before adding the reagent to your peptide.

Q3: Can I use this protocol for de novo sequencing? Answer: Yes, it is highly recommended.

  • Reasoning: By converting Lys to Homoarginine, you ensure that y-ions (C-terminal fragments) carrying the basic residue have high intensity. This simplifies the spectrum by dominating it with a single ion series (y-ions), making manual or algorithmic sequencing significantly easier (Beardsley et al., 2000).

Comparative Data: Lysine vs. Homoarginine[1][2]
FeatureLysine (Lys, K)Homoarginine (hArg)Impact on MALDI
Side Chain pKa ~10.5~12.5Critical: hArg retains protons better in the gas phase.
Gas Phase Basicity LowerHigherhArg increases ionization efficiency.
Monoisotopic Mass 128.09 Da170.12 Da+42.02 Da shift is diagnostic.
Trypsin Cleavage High efficiencyBlocked/SlowhArg prevents secondary cleavage if digesting post-reaction.
References
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping.[2][6] Analytical Chemistry, 74(8), 1884–1890.

  • Beardsley, R. L., Karty, J. A., & Reilly, J. P. (2000). Enhancing the intensities of lysine-terminated tryptic peptide ions in matrix-assisted laser desorption/ionization mass spectrometry.[7] Rapid Communications in Mass Spectrometry, 14(23), 2147–2153.

  • Sargeant, T., et al. (2005). Guanidination of tryptic peptides without desalting for MALDI-TOF MS analysis. Journal of Proteome Research.
  • Sigma-Aldrich (Merck). ProteoMass™ Guanidination Kit Technical Bulletin.

Sources

Overcoming regioselectivity issues in guanidinylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Guanidine Architecture Support Center (GASC).

Current Status: Online Ticket Queue: Priority Handling Topic: Overcoming Regioselectivity & Reactivity Issues in Guanidinylation

Introduction: The Regioselectivity Paradox

Guanidinylation is deceptively simple: convert an amine to a guanidine. However, the high basicity of the product (


) and the presence of multiple nucleophilic nitrogens create a "regioselectivity paradox." You must balance the electrophilicity of your reagent against the steric and electronic profile of your specific amine substrate.

This guide acts as a Level 3 Technical Support resource. We move beyond basic "recipe following" to troubleshoot the causality of failure—specifically focusing on distinguishing between primary/secondary amines and controlling substitution patterns.

Module 1: The Reagent Decision Matrix

User Issue: "I am using 1H-pyrazole-1-carboxamidine, but my secondary amine yields are <20%."

Root Cause Analysis: The standard Bernatowicz reagent (Pyrazole-1-carboxamidine) relies on an addition-elimination mechanism that is sensitive to steric hindrance. It works perfectly for primary amines (e.g., Lysine side chains) but fails with secondary amines or electron-deficient anilines.

The Solution: Switch to Goodman’s Reagents (Triflyl-guanidines).[1][2] These reagents function via a highly reactive carbodiimide intermediate (see Diagram 2), which is electrophilic enough to capture sterically hindered secondary amines.

Comparative Reagent Data
Reagent ClassRepresentative ReagentMechanism TypeTarget SubstrateRegioselectivity Profile
Pyrazole 1H-Pyrazole-1-carboxamidineAddition-EliminationPrimary Amines (Unhindered)High for

over

amines.
Triflyl

-Di-Boc-

-triflylguanidine
Carbodiimide Intermediate

Amines, Anilines
Low substrate selectivity (reacts with everything), but high yield for difficult targets.
Thiourea S-MethylisothioureaMetal Activation (Hg/Ag)General AminesPoor w/o activation. Often leads to scrambling if not controlled.
Cyanamide Cyanamide (

)
Lewis Acid Cat. (

)
Sterically HinderedAtom economical but requires harsh conditions/catalysts.

Module 2: Visualizing the Logic

Workflow 1: Reagent Selection Decision Tree

GuanidineDecisionTree Start Start: Analyze Substrate AmineType Amine Type? Start->AmineType Primary Primary (-NH2) AmineType->Primary Secondary Secondary (-NHR) AmineType->Secondary Aniline Aniline (Ar-NH2) AmineType->Aniline Bernatowicz Use Bernatowicz Reagent (Pyrazole-carboxamidine) Primary->Bernatowicz Sterics Steric Hindrance? Secondary->Sterics Electronic Electron Deficient? Aniline->Electronic LowSterics Low (e.g., Piperidine) Sterics->LowSterics HighSterics High (e.g., Isopropyl) Sterics->HighSterics LowSterics->Bernatowicz Goodman Use Goodman's Reagent (Triflyl-guanidine) HighSterics->Goodman Electronic->Goodman Mercury Use Thiourea + Mukaiyama or HgCl2 Electronic->Mercury Very Deactivated

Caption: Logic flow for selecting the correct guanidinylation reagent based on substrate nucleophilicity and steric constraints.

Module 3: Troubleshooting Tickets (Q&A)

Ticket #1024: Regioselectivity in Polyamines (Lysine vs. N-Terminus)

User: "I'm trying to guanidinylate the


-amine of a Lysine residue in a peptide, but the N-terminal 

-amine is also reacting. How do I stop this?"

Technical Response: This is a classic


 competition.
  • The Science: The

    
    -amine of Lysine has a 
    
    
    
    , while the N-terminal
    
    
    -amine has a
    
    
    .
  • The Fix (pH Control): You cannot use standard basic conditions (TEA/DIPEA) because both amines will be deprotonated and nucleophilic.

    • Perform the reaction at pH 9.5 - 10.0 .

    • At this pH, the N-terminal amine is largely unprotonated (reactive), but you want the opposite.

    • Correction: Actually, to select for the

      
      -amine, you usually rely on Protecting Group Strategy  during synthesis (e.g., using Cbz-Lys(Boc)-OH).
      
    • Post-Synthetic Modification: If the peptide is already made, utilize the Copper(II) Chelation Method .

      
       forms a stable complex with the N-terminal 
      
      
      
      -amine and the backbone amide, effectively "masking" it. The distal
      
      
      -amine remains free to react with the guanylating agent (e.g., O-methylisourea).
Ticket #1025: "My Product is Unstable / Tautomerizing"

User: "The NMR shows a mess of peaks. I can't determine if I have the N,N' or N,N product."

Technical Response: Guanidines undergo rapid tautomeric exchange.

  • The Fix: Do not attempt to characterize the free base guanidine if regiochemistry is critical.

  • Protocol: Isolate the product as a Boc-protected intermediate . The bulky Boc groups (from Goodman’s or Bernatowicz’s reagents) lock the tautomer into a specific conformation due to intramolecular hydrogen bonding between the NH and the Boc carbonyl.

  • Validation:

    
     NMR of the di-Boc guanidine usually shows distinct carbamate protons (~11.5 ppm and ~8.5 ppm), whereas the deprotected salt averages these signals.
    

Module 4: Mechanistic Insight (The "Why")

Why does Goodman's Reagent (


-Di-Boc-

-triflylguanidine) succeed where others fail? It is not a simple substitution; it is a "catch-and-release" mechanism involving a carbodiimide.

GoodmanMechanism Reagent Triflyl Guanidine Reagent (Goodman's) Intermediate INTERMEDIATE: N,N'-Di-Boc-Carbodiimide (Highly Electrophilic) Reagent->Intermediate Elimination of TfNH- LeavingGroup Triflamide Anion (TfNH-) Reagent->LeavingGroup Base Base (TEA) Base->Reagent Deprotonates Product Final Product: Tri-substituted Guanidine Intermediate->Product Rapid Nucleophilic Attack Substrate Sterically Hindered Secondary Amine Substrate->Product

Caption: The elimination-addition mechanism of Goodman's reagent. The formation of the carbodiimide intermediate drives reactivity toward hindered amines.

Module 5: Validated Experimental Protocols

Protocol A: Regioselective Guanidinylation of Primary Amines

Reagent: 1H-Pyrazole-1-carboxamidine HCl (Bernatowicz)

  • Setup: Dissolve the amine (1.0 equiv) in DMF or dry Methanol.

  • Base: Add DIPEA (1.5 equiv). Note: If the amine is a salt, use 2.5 equiv.

  • Addition: Add 1H-Pyrazole-1-carboxamidine HCl (1.05 equiv).

  • Reaction: Stir at RT for 16 hours.

  • Checkpoint (TLC): Look for the disappearance of the starting amine. The product is often more polar.

  • Workup: Concentrate in vacuo. Precipitate with cold ether (if peptide) or flash chromatography (DCM/MeOH) for small molecules.

  • Self-Validation: Mass spec (ESI+) should show [M+H]+ = Amine + 42.

Protocol B: Guanidinylation of Hindered Secondary Amines

Reagent: N,N'-Di-Boc-N''-triflylguanidine (Goodman)[1][2]

  • Setup: Dissolve secondary amine (1.0 equiv) in anhydrous DCM.

  • Base: Add Triethylamine (TEA) (2.2 equiv).

  • Addition: Add Goodman’s Reagent (1.1 equiv).

  • Reaction: Stir at RT. Crucial: Reaction is usually fast (2–4 hours).

  • Quench: Wash with 5% citric acid (removes TEA), then brine.

  • Purification: The product is a di-Boc protected guanidine.[1] It is lipophilic and purifies easily on silica gel (Hexane/EtOAc).

  • Deprotection (Optional): Treat with TFA/DCM (1:1) for 1 hour to yield the free guanidinium triflate/trifluoroacetate.

References

  • Bernatowicz, M. S. , Wu, Y., & Matsueda, G. R. (1992).[3] 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[4][5][6] Journal of Organic Chemistry. Link

  • Feichtinger, K. , Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998).[7] Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. Journal of Organic Chemistry. Link

  • Katritzky, A. R. , & Rogovoy, B. V. (2005).[8] Recent developments in guanylating agents. ARKIVOC. Link

  • Castillo-Meléndez, J. A. , & Golding, B. T. (2004).[9] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis. Link

  • Linton, B. R. , et al. (2000).[9][10] A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. Journal of Organic Chemistry. Link

Sources

Strategies to improve the stability of guanidinylated proteins for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Improve the Stability of Guanidinylated Proteins for Analysis Department: Proteomics Application Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: Why Stability Matters in Guanidinylation

Welcome to the technical support hub. You are likely here because you are using guanidinylation to enhance MALDI-MS sensitivity (the "Arginine Effect") or to simplify fragmentation patterns (creating Arg-C-like specificity from Trypsin).

The Core Challenge: While converting Lysine (Lys) to Homoarginine (hArg) significantly boosts ionization efficiency, the process alters the physicochemical properties of your sample. Homoarginine is more basic (pKa ~12.5 vs. ~10.5) and often more hydrophobic than Lysine. This shift frequently leads to sample precipitation, aggregation, or surface adsorption , which users often mistake for "chemical instability."

This guide provides the protocols and troubleshooting logic to ensure your guanidinylated samples remain soluble, stable, and analytically competent.

Module 1: Reaction Optimization (Upstream Stability)

The stability of your final analyte is dictated by the specificity of the reaction. Incomplete derivatization creates sample heterogeneity (splitting signal between Lys and hArg forms), effectively lowering your sensitivity.

The Golden Rule: pH Control

The reaction uses O-methylisourea (OMI) . For the nucleophilic attack to occur, the


-amino group of Lysine must be deprotonated.
  • Target pH: 10.5 – 11.0.

  • Risk: If pH < 10, reaction efficiency drops (incomplete modification). If pH > 12, hydrolysis of the peptide backbone or side reactions (e.g., N-terminal modification) increase.

Protocol A: Standard O-Methylisourea Hemisulfate Method

Best for: Solution digests where desalting downstream is already planned.

  • Reagent: Dissolve O-methylisourea hemisulfate in deionized water.

  • Base: Add 7N Ammonia (

    
    ) or Carbonate buffer to adjust pH to 10.6 .
    
    • Note: Ammonia is volatile and MS-friendly, but difficult to keep at stable pH for long incubations.

  • Incubation: Add to protein digest (ratio 1000:1 reagent:protein). Incubate at 65°C for 10-20 mins (Rapid) or 37°C overnight (Gentle).

  • Quench: Add TFA to lower pH to < 3.0. This stops the reaction and stabilizes the hArg moiety.

Protocol B: The "Freebase" Method (High Stability)

Best for: Low-abundance samples where desalting causes loss. This method removes the sulfate salt before reaction, reducing ionic strength and minimizing precipitation risks [1].

  • Preparation: Dissolve OMI-hemisulfate in minimal water.

  • Desalt Reagent: Pass OMI solution through a strong anion exchange cartridge (OH- form). The eluate is OMI-freebase (highly alkaline, pH ~12).

  • Adjust: Titrate with dilute acetic acid to pH 10.5.

  • React: Add to sample.

  • Benefit: The reaction mixture is low-salt. You can often spot directly onto the MALDI target without C18 cleanup, preventing the sample loss associated with desalting columns.

Module 2: Sample Cleanup & Storage (Midstream Stability)

Once guanidinylated, your protein is chemically stable (hArg is robust), but physically unstable (prone to aggregation).

Troubleshooting Precipitation

If your sample becomes cloudy or you see signal loss after the reaction:

ParameterCauseSolution
Hydrophobicity hArg is more hydrophobic than Lys.Add 5-10% Acetonitrile or 0.1% OG (Octyl Glucoside) to the reaction buffer to maintain solubility.
Ionic Strength High salt from OMI-hemisulfate causes "salting out."Switch to Protocol B (Freebase) or perform immediate C18 desalting.
Wall Adsorption Basic residues stick to silica/plastic.Use Low-Bind Polypropylene tubes. Acidify with TFA immediately after reaction.
Storage Recommendations
  • Short-term (Days): Store at 4°C in 0.1% TFA. The acidic pH protonates the guanidino group, keeping it soluble.

  • Long-term (Months): Lyophilize and store at -80°C.

  • Avoid: Repeated freeze-thaw cycles. The increased hydrophobicity makes hArg-peptides prone to irreversible aggregation upon thawing.

Module 3: Analytical Workflow Visualization

The following diagram illustrates the decision process to ensure stability based on your sample type.

GuanidinylationWorkflow Start Protein Digest Sample CheckAbundance Sample Abundance? Start->CheckAbundance StandardMethod Method A: OMI-Hemisulfate (High Salt) CheckAbundance->StandardMethod High (>1 pmol) FreebaseMethod Method B: OMI-Freebase (Low Salt) CheckAbundance->FreebaseMethod Low (<1 pmol) Incubate Incubate pH 10.5 65°C, 15 min StandardMethod->Incubate Stop Quench with TFA (pH < 3) Incubate->Stop Desalt C18 ZipTip/Column (MANDATORY) Stop->Desalt Analysis Data Analysis (hArg Mass Shift +42 Da) Desalt->Analysis MALDI-MS IncubateFree Incubate pH 10.5 65°C, 15 min FreebaseMethod->IncubateFree StopFree Quench with TFA IncubateFree->StopFree DirectSpot Direct Spotting (No Desalting Loss) StopFree->DirectSpot DirectSpot->Analysis MALDI-MS

Figure 1: Decision tree for selecting the guanidinylation workflow that maximizes sample recovery and stability.

FAQ: Troubleshooting Common Issues

Q1: I see a +42 Da shift, but also peaks at +15 Da or +57 Da. What is happening?

  • Diagnosis: This indicates side reactions or incomplete conversion.

  • +42 Da: Desired conversion (Lys

    
     hArg).
    
  • +15 Da: Likely carbamylation (if urea was used) or hydrolysis products. Ensure your OMI reagent is fresh; OMI hydrolyzes to urea over time.

  • +57 Da: Modification of the N-terminus (Glycine is most susceptible). This happens if the pH was too high (>11.5) or reaction time too long [2]. Reduce pH to 10.5 and shorten incubation to 10 mins at 65°C.

Q2: My protein precipitated immediately after adding the O-methylisourea. Can I save it?

  • Fix: Yes. Add 4-8M Urea or 6M Guanidine-HCl to resolubilize the pellet. The guanidinylation reaction can proceed in denaturants (unlike enzymatic digests). However, you must perform aggressive desalting (C18) before MS analysis.

Q3: Does guanidinylation affect Trypsin digestion?

  • Strategy: If you guanidinylate intact proteins, Trypsin will no longer cleave at Lysine (it creates an Arg-C like digest).

  • Stability Note: Intact guanidinylated proteins are extremely soluble in acidic conditions but may aggregate at neutral pH due to the loss of zwitterionic balance. Digest immediately or store in acid.

Q4: Why is my MALDI signal lower after guanidinylation?

  • Cause: Salt suppression. You likely used the Hemisulfate method without sufficient desalting.

  • Solution: Use C18 ZipTips. Wash the tip with 0.1% TFA at least 3-4 times to remove the sulfate salts and excess OMI reagent.

References
  • Beardsley, R. L., & Reilly, J. P. (2002).[1] Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890.

  • Sokalingam, S., et al. (2012). A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure. PLOS ONE, 7(7), e40410.

  • Hale, J. E., et al. (2000). Guanidination of tryptic digests for the analysis of proteins by MALDI-TOF mass spectrometry. Analytical Biochemistry, 287(1), 110-117.

Sources

Validation & Comparative

Comparative Guide: Validating Protein Guanidinylation for Enhanced MALDI-MS Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In bottom-up proteomics, the "Arginine Effect" creates a significant detection bias in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Tryptic peptides terminating in Arginine (Arg) ionize 5–15 times more efficiently than those terminating in Lysine (Lys) due to the higher basicity of the guanidino group.

Protein Guanidinylation is the chemical conversion of Lysine residues to Homoarginine.[1][2][3][4] This modification bridges the ionization gap, enhancing the signal intensity of Lys-terminated peptides and significantly improving sequence coverage. This guide validates the efficacy of guanidinylation against alternative derivatization methods, providing a self-validating protocol for high-confidence mass spectrometry.

Part 1: The Chemistry & Mechanism

The core objective of this reaction is to increase the pKa of the lysine side chain.

  • Lysine

    
    -amino pKa:  ~10.5[4]
    
  • Homoarginine guanidino pKa: ~12.5[4]

By reacting lysine with O-methylisourea (OMI) at high pH, the


-amino group is converted to a guanidino group.[5] This increases the proton affinity of the peptide, stabilizing the positive charge required for efficient MALDI ionization.
Reaction Mechanism

The nucleophilic


-amino group of Lysine attacks the central carbon of O-methylisourea, displacing methanol.
  • Mass Shift: +42.0218 Da (Monoisotopic) per Lysine residue.[1]

  • Formula Change: +C

    
    H
    
    
    
    N
    
    

Guanidinylation_Mechanism Lysine Lysine Residue (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate + Reagent Reagent O-Methylisourea (High pH) Reagent->Intermediate Product Homoarginine (R-NH-C(=NH)NH2) Intermediate->Product Nucleophilic Substitution Byproduct Methanol (CH3OH) Intermediate->Byproduct Elimination

Figure 1: Reaction pathway converting Lysine to Homoarginine, resulting in a +42 Da mass shift and increased basicity.[5]

Part 2: Comparative Analysis of Derivatization Strategies

To validate why guanidinylation is the superior choice for sensitivity, we compare it against Acetylation (commonly used for de novo sequencing) and Dimethylation (used for quantification).

Table 1: Performance Matrix
FeatureGuanidinylation Acetylation Dimethylation
Target Residue Lysine (

-amino)
Lysine + N-terminusLysine + N-terminus
Reagent O-methylisoureaAcetic Anhydride / NHS-AcetateFormaldehyde + Cyanoborohydride
Mass Shift (

m)
+42.02 Da +42.01 Da+28.03 Da (Light)
Charge State (pH < 2) Retains/Enhances (+1)Neutralizes (0)Retains (+1)
MALDI Response Significantly Increased Decreased (Suppressed)Neutral / Slight Increase
Primary Utility Increasing Sequence Coverage / SensitivityDe Novo Sequencing (Simplifies spectra)Quantitation (Isobaric Tagging)
Side Reactions Minimal (N-term at very high pH)High (O-acetylation of Tyr/Ser)Minimal

Critical Insight: While Acetylation and Guanidinylation produce nearly identical mass shifts (~42 Da), their effect on ionization is opposite. Acetylation neutralizes the positive charge, killing the MALDI signal for Lys-peptides. Guanidinylation boosts it.[1][3][4][6] Do not confuse the two based on mass shift alone.

Part 3: Validation Protocol (Step-by-Step)

This protocol is designed to be self-validating . It includes a built-in check (Step 4) to ensure the reaction reached completion without over-modifying the N-terminus.

Materials
  • Reagent: 0.5 M O-methylisourea hemisulfate (OMI).

  • Buffer: 0.25 M NaHCO

    
     (Adjust to pH 10.5–11.0 using NaOH). Crucial: Reaction fails below pH 10.
    
  • Stop Solution: 10% Trifluoroacetic acid (TFA).[1]

Workflow Diagram

Validation_Workflow Sample Protein Digest (Tryptic Peptides) pH_Adjust Adjust pH to 10.5 (Critical Step) Sample->pH_Adjust Reaction Add O-methylisourea Incubate 65°C, 20 min pH_Adjust->Reaction Stop Quench with TFA (pH < 3) Reaction->Stop Desalt C18 ZipTip Desalting Stop->Desalt MS_Analysis MALDI-MS Analysis Desalt->MS_Analysis Validation Check Mass Shift (+42 Da per Lys) MS_Analysis->Validation

Figure 2: Optimized experimental workflow for protein guanidinylation. Note the critical pH adjustment step.

Experimental Steps
  • Digestion: Digest protein (10–50 µg) with Trypsin. Lyophilize to dryness.

  • Reconstitution: Dissolve peptides in 10 µL of 0.25 M NaHCO

    
     (pH 11.0).
    
  • Reaction: Add 10 µL of 0.5 M O-methylisourea.

  • Incubation: Incubate at 65°C for 20–30 minutes .

    • Note: Older protocols suggest overnight at 37°C. High temp/short time reduces N-terminal modification side-reactions.

  • Quenching: Add 2–3 µL of 10% TFA to lower pH < 3. This stops the reaction immediately.

  • Cleanup: Desalt using C18 ZipTips (essential to remove excess OMI salt which suppresses MALDI signal).

  • MS Acquisition: Spot on MALDI target with CHCA matrix.

Part 4: Data Interpretation & Validation Criteria

To validate that the guanidinylation was successful, you must analyze the resulting mass spectra for specific shift patterns.[7]

The Mass Shift Calculation

For every Lysine residue in a peptide, the mass must increase by exactly 42.02 Da .



(Where 

= number of Lysine residues)
Efficiency Validation (The "Satellite" Check)

Incomplete reaction results in "satellite peaks" separated by 42 Da.

  • Pass: Single peak at

    
    .
    
  • Fail: Doublet peaks at

    
     (native) and 
    
    
    
    .
Specificity Check (N-terminal blocking)

O-methylisourea is highly specific for


-amines, but at high pH/temp, it can react with the 

-amine (N-terminus), particularly on Glycine residues.
  • Check: Look for a mass shift of +84 Da (42 for Lys + 42 for N-term) on a peptide with only 1 Lysine.

  • Tolerance: <10% of the total ion intensity should be N-terminally modified. If higher, reduce incubation time or pH slightly.

Signal Enhancement Verification

Compare the signal-to-noise (S/N) ratio of Lys-terminated peptides before and after reaction.

  • Expected Result: Lys-terminated peptides should show a 5-fold to 10-fold increase in S/N ratio, becoming comparable in intensity to Arg-terminated peptides.

References

  • Beardsley, R. L., & Reilly, J. P. (2002).[3] Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]

  • Hale, J. E., et al. (2000). Guanidination of lysine residues for the analysis of proteins by matrix-assisted laser desorption/ionization mass spectrometry.[1][2][3][4][6][7] Analytical Biochemistry, 287(1), 110–117. [Link]

  • Sargeant, T., et al. (2005). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of The American Society for Mass Spectrometry. [Link]

Sources

Comparing Carbazamidine monohydrochloride with other guanidinylating reagents like O-methylisourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing arginine mimetics or modifying proteins, the choice of guanidinylating reagent dictates yield, reaction speed, and substrate integrity.

Carbazamidine monohydrochloride (chemically 1H-Pyrazole-1-carboxamidine hydrochloride or PCH) represents the modern standard: a kinetically superior reagent capable of rapid conversion under mild conditions. In contrast, O-Methylisourea (OMI) is the "classic" reagent: cost-effective but kinetically sluggish, requiring high pH conditions that often compromise sensitive substrates.

This guide provides a technical comparison to help you select the optimal reagent for your specific amine-to-guanidine transformation.

Mechanistic & Technical Comparison

The core difference lies in the leaving group thermodynamics . Guanidinylation is a nucleophilic substitution at the iminium carbon. The rate-determining step is often the expulsion of the leaving group after the initial nucleophilic attack by the amine.

The Contenders
FeatureCarbazamidine Monohydrochloride (PCH)O-Methylisourea (OMI)
CAS Number 4023-02-329427-58-5 (Hydrogen sulfate salt)
Leaving Group Pyrazole (pKa ~2.5 for conjugate acid)Methanol (pKa ~15.5)
Reactivity High. Pyrazole is an excellent leaving group due to aromatic stabilization.Low. Methoxy is a poor leaving group; requires high pH to drive equilibrium.
pH Requirement Mild (pH 8.5 – 9.5). Compatible with alkali-sensitive peptides.Harsh (pH 10.5 – 11.5). Essential to deprotonate Lysine (

-NH

) fully.
Kinetics Fast (4 – 18 hours). Slow (3 – 6 days).
Selectivity High specificity for primary amines (

-NH

).
Lower specificity; prolonged incubation at high pH can lead to side reactions (e.g., hydrolysis).
Reaction Pathway Visualization

The following diagram illustrates the kinetic advantage of Carbazamidine. The pyrazole moiety acts as an "energy sink," facilitating a faster collapse of the tetrahedral intermediate compared to the methoxy group of OMI.

GuanidinylationMechanism cluster_0 Reagent Selection Amine Substrate (R-NH2) PCH Carbazamidine HCl (Leaving Group: Pyrazole) Amine->PCH Nucleophilic Attack OMI O-Methylisourea (Leaving Group: OMe) Amine->OMI Nucleophilic Attack Intermediate Tetrahedral Intermediate PCH->Intermediate OMI->Intermediate Product Guanidinylated Product Intermediate->Product Collapse Byproduct_P Pyrazole (Fast Release) Intermediate->Byproduct_P  k(fast) Byproduct_O Methanol (Slow Release) Intermediate->Byproduct_O  k(slow)

Caption: Comparative reaction pathway. The pyrazole leaving group (green path) facilitates rapid product formation compared to the slow methoxy elimination (red path).

Quantitative Performance Data

The following data summarizes typical yields and conditions for the guanidinylation of a Lysine-containing peptide (e.g., conversion of Lys to Homoarginine).

MetricCarbazamidine HCl (PCH)O-Methylisourea (OMI)Impact on Workflow
Yield (24h) > 95% ~ 30-40%PCH allows for "overnight" protocols; OMI requires multi-day incubation.
Yield (96h) N/A (Complete <24h)85-95% OMI eventually works but creates a bottleneck.
Side Reactions Minimal (< 2%)High (Deamidation of Asn/Gln)High pH of OMI causes deamidation in sensitive proteins.
Purification Extract/Scavenge PyrazoleDialysis (Proteins) / HPLCPyrazole is UV-active (210-220nm), making it easy to track during HPLC.

Experimental Protocols

Protocol A: High-Efficiency Guanidinylation (Carbazamidine HCl)

Best for: Valuable peptides, alkali-sensitive proteins, and time-critical synthesis.

Materials:

  • Substrate (Amine/Peptide)[1][2][3][4][5][6][7]

  • 1H-Pyrazole-1-carboxamidine hydrochloride (Carbazamidine HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent: DMF (for peptides) or Carbonate Buffer pH 9.0 (for proteins)

Step-by-Step:

  • Dissolution: Dissolve the substrate (1.0 eq) in DMF. If the substrate is a protein, use 0.1 M NaHCO3 buffer (pH 9.0).

  • Reagent Addition: Add Carbazamidine HCl (1.1 – 1.5 eq per amine group).

  • Base Activation: Add DIPEA (2.0 eq). Note: For aqueous protein reactions, the buffer maintains pH; DIPEA is unnecessary.

  • Incubation: Stir at Room Temperature (RT) for 4 to 18 hours .

  • Monitoring: Monitor via HPLC or TLC. The disappearance of the starting amine is usually rapid.

  • Work-up:

    • Small Molecules/Peptides: Evaporate solvent. The byproduct (pyrazole) can be removed via ether washing or preparatory HPLC.

    • Proteins: Desalt using a PD-10 column or dialysis to remove excess reagent and pyrazole.

Protocol B: Classical Guanidinylation (O-Methylisourea)

Best for: Bulk modification of robust proteins (e.g., BSA) where cost is the only constraint.

Materials:

  • Protein Substrate[8]

  • O-Methylisourea hemisulfate[2]

  • Base: NaOH or KOH (High concentration)

Step-by-Step:

  • Reagent Prep: Prepare a 0.5 M solution of O-methylisourea in water.

  • pH Adjustment (Critical): Adjust the pH of the reagent solution to 10.5 – 11.0 using 5 M NaOH. Warning: pH < 10 will result in negligible yield.

  • Addition: Add the protein solution (concentration ~1-10 mg/mL) to the reagent solution.

  • Incubation: Incubate at 4°C for 3 to 6 days .

    • Tip: Seal tightly to prevent evaporation.

  • Quenching: Acidify slightly or proceed directly to extensive dialysis (48 hours) to remove the excess reagent.

Decision Matrix & Workflow

Use this logic flow to determine the correct reagent for your application.

DecisionTree Start Start: Select Reagent Q1 Is the substrate pH sensitive? (e.g., Asn/Gln residues) Start->Q1 Q2 Is reaction speed critical? (<24h) Q1->Q2 No (Stable) Res_PCH USE CARBAZAMIDINE HCl (1H-Pyrazole-1-carboxamidine) Q1->Res_PCH Yes (Unstable > pH 10) Q2->Res_PCH Yes Res_OMI USE O-METHYLISOUREA (Classic Method) Q2->Res_OMI No (Cost priority)

Caption: Decision matrix for selecting guanidinylating reagents based on substrate stability and kinetic requirements.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497-2502. Link

  • Kimmel, J. R. (1967). Guanidination of proteins.[7] Methods in Enzymology, 11, 584-589. Link

  • Hulshof, T. G., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(1), 213-219. Link

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[3] ARKIVOC, (iv), 49-87. Link

Sources

Alternatives to Carbazamidine monohydrochloride for protein modification

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical nuances of "Carbazamidine monohydrochloride," a chemical nomenclature that frequently leads to ambiguity in protein chemistry.

Executive Summary: The Identity Crisis In commercial and chemical databases, Carbazamidine monohydrochloride refers to two distinct chemical entities depending on the catalog and era of the protocol:

  • Aminoguanidine Hydrochloride (CAS 1937-19-5): A hydrazine-like reagent used to modify protein carbonyls (aldehydes/ketones) or inhibit Advanced Glycation End-products (AGEs).

  • Guanidine Hydrochloride (CAS 50-01-1): The classic chaotropic agent used for protein denaturation and solubilization.

Given the context of "Protein Modification," this guide prioritizes Workflow A (Carbonyl Modification) and Workflow B (Lysine Guanidination) , where the chemical structure is used to covalently alter the protein. We also provide a brief section on Denaturation for completeness.

Part 1: Alternatives for Carbonyl Modification (Bioconjugation)

Target: Aldehydes or Ketones (e.g., on oxidized glycoproteins or N-termini). Standard Reagent: Carbazamidine (Aminoguanidine) monohydrochloride.[1]

The Mechanism & Limitation

Aminoguanidine reacts with aldehydes/ketones to form Guanylhydrazones .

  • The Problem: The hydrazone bond (

    
    ) is susceptible to hydrolysis, particularly in acidic environments. It is reversible, leading to the loss of the label or tag over time.
    
  • The Solution: Alkoxyamines (Aminooxy reagents) which form Oximes .

Superior Alternative: Alkoxyamines (Aminooxy Reagents)

Alkoxyamines (


) react with carbonyls to form Oximes  (

).
Comparative Analysis: Aminoguanidine vs. Alkoxyamines
FeatureCarbazamidine HCl (Aminoguanidine)Alkoxyamine (Aminooxy)
Product GuanylhydrazoneOxime
Bond Stability Moderate (Reversible at low pH)High (Hydrolytically stable)
pH Optimum pH 4.0 – 6.0pH 4.0 – 6.0
Catalysis Aniline increases rateAniline increases rate
Primary Use Blocking AGEs, ScavengingPermanent Labeling/Conjugation
Experimental Protocol: Stable Oxime Ligation

Objective: Labeling a glycoprotein with an Aminooxy-Fluorophore (replacing Aminoguanidine).

  • Oxidation: Oxidize protein carbohydrates using Sodium Periodate (

    
    ) to generate aldehydes.
    
    • Condition: 1 mM

      
      , 30 min, 4°C, in Acetate buffer pH 5.5.
      
    • Quench: Add glycerol to remove excess periodate.

  • Catalyst Addition: Add Aniline (or p-phenylenediamine) to a final concentration of 10–100 mM.

    • Insight: Aniline forms a transient Schiff base that reacts faster with the alkoxyamine than the free aldehyde does (Nucleophilic Catalysis).

  • Ligation: Add Aminooxy-Fluorophore (5–10 equivalents).

  • Incubation: 1–2 hours at Room Temperature (pH 4.5–5.5).

  • Purification: Desalt via Zeba Spin Column or Dialysis to remove excess reagent.

Part 2: Alternatives for Lysine Guanidination

Target: Primary Amines (Lysine


-amino groups).
Goal:  Convert Lysine to Homoarginine  (adding a "Carbazamidine" group).
Context:  Used to improve MALDI-MS sensitivity (homoarginine ionizes better) or to block Lysines from trypsin digestion.[2]
The Mechanism & Limitation

While "Carbazamidine" (Guanidine) is the structural basis, Guanidine HCl itself is a poor guanidinating reagent. The classic reagent is O-Methylisourea . However, O-Methylisourea requires high pH (10-11) and long incubation times (days), which can damage proteins.

Superior Alternative: 1H-Pyrazole-1-carboxamidine (PPC)

Also known as Guanylpyrazole . This reagent transfers the guanidino group more efficiently under milder conditions.

Comparative Analysis: Guanidination Reagents
FeatureO-Methylisourea (Standard)1H-Pyrazole-1-carboxamidine (Alternative)
Reaction pH pH 10.0 – 11.0 (Harsh)pH 8.5 – 9.5 (Milder)
Incubation Time 24 – 72 hours12 – 18 hours
Specificity High for

-amines
High for

-amines
Side Reactions MinimalMinimal
Yield >95%>95%
Experimental Protocol: Rapid Guanidination with PPC
  • Solubilization: Dissolve protein (50 µg) in 50 µL of 100 mM Sodium Bicarbonate (pH 9.0).

  • Reagent Addition: Add 1H-Pyrazole-1-carboxamidine HCl to a final concentration of 1 M (large excess).

  • Incubation: Incubate at 37°C for 12–16 hours (or 50°C for 3 hours for robust proteins).

  • Quenching: Stop reaction by adding 10% Trifluoroacetic acid (TFA) to pH < 3.

  • Analysis: Proceed to digestion or Mass Spectrometry. Lysines are now +42 Da heavier (Homoarginine).[3]

Part 3: Alternatives for Denaturation (The "Guanidine" Synonym)

If your protocol uses "Carbazamidine monohydrochloride" simply to unfold or solubilize a protein (e.g., from inclusion bodies), it refers to Guanidine Hydrochloride (GdnHCl) .

Why Switch?
  • GdnHCl Issue: It is ionic.[4][5][6] It interferes with Ion Exchange Chromatography (IEX) and SDS-PAGE.

  • GdnHCl Issue: It precipitates with SDS (Sodium Dodecyl Sulfate).

Best Alternatives
  • Urea (6–8 M):

    • Pros: Non-ionic (compatible with IEX), compatible with SDS-PAGE.

    • Cons: Can cause carbamylation (modification of lysines) if old/heated. Fix: Use fresh urea and deionize with AG 501-X8 resin.

  • Arginine (0.5–1 M):

    • Pros: Suppresses aggregation during refolding; milder than GdnHCl.

  • Chaotropic Salts (KSCN,

    
    ): 
    
    • Pros: Specific uses in antigen retrieval or elution.

Part 4: Visualizing the Pathways

ProteinModification Protein Target Protein Carbonyl Carbonyl Group (Aldehyde/Ketone) Protein->Carbonyl Oxidation Lysine Lysine Residue (Amine) Protein->Lysine Native Aminoguanidine Carbazamidine HCl (Aminoguanidine) Carbonyl->Aminoguanidine Reacts with Alkoxyamine Alternative: Alkoxyamine Carbonyl->Alkoxyamine Reacts with Hydrazone Guanylhydrazone (Reversible) Aminoguanidine->Hydrazone Forms Oxime Oxime Bond (Stable) Alkoxyamine->Oxime Forms (Preferred) OMU O-Methylisourea (Standard) Lysine->OMU Slow (pH 11) PPC Alternative: Pyrazole-1-carboxamidine Lysine->PPC Fast (pH 9) Homoarginine Homoarginine (+42 Da) OMU->Homoarginine PPC->Homoarginine

Caption: Decision tree comparing Carbazamidine-based workflows with superior alternatives for Carbonyl and Lysine modification.

References

  • PubChem. Aminoguanidine hydrochloride (Compound). National Library of Medicine. Available at: [Link]

  • Beardsley, R. L., et al. (2002). Optimization of Guanidination Procedures for MALDI Mass Spectrometry. Analytical Chemistry. (Comparison of O-Methylisourea and Pyrazole reagents). Available at: [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. (Catalysis of oxime ligation). Available at: [Link]

  • Monera, O. D., et al. (1994). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability. Journal of Peptide Research. Available at: [Link]

Sources

The Guanidinium Conundrum: A Comparative Guide to Direct and Indirect Guanidinylation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical biology, the guanidinium moiety is a cornerstone of molecular design. Its unique physicochemical properties—strong basicity (pKa ≈ 13.5), planar structure, and ability to form multiple hydrogen bonds—make it a critical pharmacophore in numerous biologically active molecules, including the amino acid arginine.[1] The introduction of this functional group, a process known as guanidinylation, can be a pivotal step in the synthesis of novel therapeutics and chemical probes. However, the very reactivity that makes the guanidinium group so valuable also presents a significant synthetic challenge.

This guide provides an in-depth comparative analysis of the two primary strategies for introducing a guanidinium group: direct and indirect guanidinylation. We will delve into the mechanistic underpinnings of each approach, provide field-proven insights into their practical application, and present supporting experimental data to empower you, the researcher, to make informed decisions for your specific synthetic goals.

The Strategic Divide: To Guanidinylate Now or Later?

The choice between direct and indirect guanidinylation hinges on a critical strategic decision: introduce the highly basic and nucleophilic guanidine group early in the synthesis and manage its reactivity, or mask it as a latent functional group to be revealed at a later, more opportune stage.

Direct Guanidinylation: The Path of Efficiency

Direct guanidinylation involves the reaction of a primary or secondary amine with a guanidinylating reagent, typically one where the guanidino nitrogen atoms are protected to temper their reactivity.[2] This approach is often favored for its atom economy and shorter synthetic routes, which can lead to higher overall yields.[2]

Mechanism of Action: The core of direct guanidinylation lies in the reaction of a nucleophilic amine with an electrophilic guanidinylating agent. Many modern reagents, such as those based on S-methylisothiourea or pyrazole-carboxamidine, feature a good leaving group that is displaced by the incoming amine. The use of protecting groups, most commonly the tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions and control the reactivity of the guanidinylating agent.[3]

Diagram of Direct Guanidinylation Workflow:

G cluster_direct Direct Guanidinylation Primary Amine Primary Amine Guanidinylation Reaction Guanidinylation Reaction Primary Amine->Guanidinylation Reaction Protected Guanidinylating Reagent Protected Guanidinylating Reagent Protected Guanidinylating Reagent->Guanidinylation Reaction Protected Guanidine Protected Guanidine Guanidinylation Reaction->Protected Guanidine Deprotection Deprotection Protected Guanidine->Deprotection Final Guanidinylated Product Final Guanidinylated Product Deprotection->Final Guanidinylated Product

Caption: A streamlined workflow for direct guanidinylation.

Indirect Guanidinylation: The Cautious Approach

Indirect guanidinylation, conversely, employs a more conservative strategy. It involves carrying a precursor functional group, often an azide, through several synthetic steps before its ultimate conversion to a guanidine.[1] This method is particularly useful when the strong basicity of the guanidinium group would be incompatible with reaction conditions in the synthetic route or when the starting material is an azide.

Mechanism of Action: The most common indirect method involves the reduction of an azide to a primary amine, which is then immediately trapped by a guanidinylating reagent in a one-pot fashion. This in-situ formation and reaction of the amine circumvents the need to isolate the often-reactive amine intermediate.[4][5]

Diagram of Indirect Guanidinylation Workflow (from Azide):

G cluster_indirect Indirect Guanidinylation Azide Precursor Azide Precursor Reduction Reduction Azide Precursor->Reduction In situ Amine Formation In situ Amine Formation Reduction->In situ Amine Formation Guanidinylation Guanidinylation In situ Amine Formation->Guanidinylation Protected Guanidine Protected Guanidine Guanidinylation->Protected Guanidine Deprotection Deprotection Protected Guanidine->Deprotection Final Guanidinylated Product Final Guanidinylated Product Deprotection->Final Guanidinylated Product

Caption: Workflow for indirect guanidinylation from an azide precursor.

Head-to-Head Comparison: Performance and Practicality

FeatureDirect GuanidinylationIndirect Guanidinylation
Synthetic Steps Fewer steps, often a one-pot reaction from the amine.[2]Multiple steps including precursor synthesis, reduction, and guanidinylation.[1]
Overall Yield Potentially higher due to fewer steps.[2]Can be lower due to the cumulative loss over multiple steps.
Reagent Compatibility Requires careful planning to ensure the protected guanidine is stable to subsequent reaction conditions.[2]The inert nature of the azide precursor offers broader compatibility with various reagents.[1]
Substrate Scope Broad for primary and unhindered secondary amines.[6]Primarily applicable to substrates that can be readily converted to azides or other suitable precursors.
Key Challenge Selection of an appropriate and robust protecting group strategy.[2]The efficiency of the azide reduction and subsequent in-situ guanidinylation.

In the Trenches: Key Reagents and Experimental Protocols

Direct Guanidinylation in Focus

A plethora of reagents have been developed for direct guanidinylation, each with its own advantages. N,N'-di-Boc-S-methylisothiourea and N,N'-di-Boc-N"-triflylguanidine (Goodman's reagent) are among the most reliable and widely used.[3][7] More recently, pyrazole-based reagents have also gained popularity.[8]

Representative Protocol: Direct Guanidinylation of a Primary Amine using 1-[N,N'-(di-Boc)amidino]pyrazole [8]

  • Dissolution: Dissolve the primary amine (1.0 eq) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Stir the solution at room temperature for 24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the di-Boc-protected guanidine.

  • Deprotection: The Boc groups can be removed using standard acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

Quantitative Data for Direct Guanidinylation:

Amine SubstrateGuanidinylating ReagentSolventTimeYield (%)
4-Bromophenethylamine1-[N,N'-(di-Boc)amidino]pyrazoleTHF24 h72
1,4-ButanediamineN,N'-di-Boc-N"-triflylguanidineCH₂Cl₂12 h98
BenzylamineN,N'-di-Boc-thiourea + TCTTHF2 h95

Data sourced from multiple studies for comparative purposes.[6][8]

Indirect Guanidinylation in Focus

The conversion of azides to guanidines in a one-pot reaction is a powerful indirect method.[4][5] This strategy leverages the clean reduction of azides, typically via catalytic hydrogenation, to generate a primary amine that is immediately captured by a guanidinylating reagent present in the reaction mixture.

Representative Protocol: One-Pot Conversion of an Azide to a Guanidine [5]

  • Reaction Setup: In a reaction vessel, combine the azide (1.0 eq), N,N'-diBoc-N"-triflylguanidine (1.1 eq), and a suitable base such as diisopropylethylamine (DIPEA).

  • Hydrogenation: Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., balloon pressure).

  • Reaction: Stir the reaction vigorously at room temperature until the azide is consumed (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to yield the di-Boc-protected guanidine.

Quantitative Data for Indirect Guanidinylation from Azides:

Azide SubstrateGuanidinylating ReagentYield (%)
Primary Azido SugarN',N''-diBoc-N-triflyl-guanidine86-89
Secondary Azido SugarN',N''-diBoc-N-triflyl-guanidineGood to Excellent

Yields reported for carbohydrate scaffolds.[5]

Navigating the Pitfalls: Common Side Reactions and Mitigation Strategies

A significant challenge in peptide synthesis is the unintended guanidinylation of the N-terminal amine by uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][10] This side reaction leads to chain termination and the formation of difficult-to-remove impurities.

Mechanism of Unwanted Guanidinylation by HATU:

G cluster_side_reaction HATU-Mediated Side Reaction N-terminal Amine N-terminal Amine Nucleophilic Attack Nucleophilic Attack N-terminal Amine->Nucleophilic Attack Nucleophilic Attack HATU HATU HATU->Nucleophilic Attack Guanidinylated Peptide (Terminated) Guanidinylated Peptide (Terminated) Nucleophilic Attack->Guanidinylated Peptide (Terminated)

Caption: Unwanted guanidinylation of a peptide's N-terminus by HATU.

Mitigation Strategies:

  • Pre-activation: Activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) before adding the amine component. This minimizes the concentration of free HATU available to react with the N-terminus.[11]

  • Alternative Coupling Reagents: Employ phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which do not possess the guanidinium-like structure of HATU and thus do not cause this side reaction.

Conclusion: Selecting the Optimal Strategy

The choice between direct and indirect guanidinylation is not a matter of one being definitively superior to the other, but rather a nuanced decision based on the specific synthetic context.

  • Choose Direct Guanidinylation when:

    • The starting material is an amine.

    • A shorter synthetic route and higher overall yield are paramount.

    • The planned subsequent synthetic steps are compatible with a protected guanidine group.

  • Choose Indirect Guanidinylation when:

    • The starting material is an azide or can be easily converted to one.

    • The strong basicity of the guanidine group would interfere with other functionalities or reaction conditions in the synthetic pathway.

    • Late-stage functionalization is a key requirement of the synthetic design.

By carefully considering the principles and practicalities outlined in this guide, researchers can confidently navigate the complexities of guanidinylation and successfully incorporate this vital functional group into their molecules of interest, paving the way for new discoveries in medicine and biology.

References

  • Barany, G., et al. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Vrettos, E. I., et al. (2017).
  • Feichtinger, K., et al. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.
  • Gers, T., et al. (n.d.). Reagents for Efficient Conversion of Amines to Protected Guanidines.
  • Bernatowicz, M. S., et al. (n.d.). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.
  • BenchChem. (2025). Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines.
  • Vrettos, E. I., et al. (2017).
  • Linder, M. R., & Raines, R. T. (2016).
  • Pathare, R. S., et al. (2017).
  • Katritzky, A. R., & Rogovoy, B. V. (n.d.).
  • Gers, T., et al. (n.d.). Reagents for Efficient Conversion of Amines to Protected Guanidines.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Organic Chemistry Portal. (n.d.).
  • Wang, Z., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing.
  • Johansson, H., et al. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.
  • Looper, R. E. (n.d.).
  • de la Fuente, A., et al. (2010).
  • Goodman, M., & Kappe, T. (n.d.). Guanidinylation reagents.
  • Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Schwyzer, R. (n.d.). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group.
  • de la Fuente, A., et al. (n.d.). Synthesis of Guanidines From Azides: A General and Straightforward Methodology In Carbohydrate Chemistry.
  • BenchChem. (2025).
  • El-Dahshan, A., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC.
  • Ramage, R., & Green, J. (n.d.). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. RSC Publishing.
  • Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • Linder, M. R., & Raines, R. T. (2016).
  • Guedes, R. A., et al. (n.d.).
  • Linder, M. R., & Raines, R. T. (2016).
  • TCI. (2024).
  • Tokyo Chemical Industry. (n.d.). Protecting Agents.
  • Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester.
  • Linder, M. R., & Raines, R. T. (2016).
  • Li, Y., et al. (n.d.). Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. The Royal Society of Chemistry.
  • Common Organic Chemistry. (n.d.).
  • Hickey, S. M., et al. (n.d.). Facile Synthesis of Guanidine Functionalised Building Blocks.

Sources

Definitive Guide: Confirming Lysine-to-Homoarginine Conversion via Guanidinylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guanidinylation is a critical derivatization technique in proteomics and peptide synthesis, primarily used to convert the


-amino group of Lysine (Lys, K) into a guanidino group, yielding Homoarginine (hArg).[1][2][3] This transformation increases the basicity of the side chain (pKa shift from ~10.5 to ~12.5), significantly enhancing ionization efficiency in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry—a phenomenon known as the "Arginine Effect."

This guide provides an authoritative technical framework for confirming that this chemical conversion has occurred successfully. We compare the three primary analytical modalities—MALDI-TOF, LC-ESI-MS/MS, and Amino Acid Analysis—and provide a self-validating protocol to ensure experimental success.

The Chemistry of Conversion

To confirm the product, one must understand the mechanism. The reaction utilizes O-methylisourea (OMIU) at a high pH (typically >10.5).[2]

Mechanism of Action

The nucleophilic


-amino group of Lysine attacks the central carbon of O-methylisourea. Methanol is displaced, resulting in the formation of Homoarginine.

Key Analytical Marker: The addition of the amidine moiety results in a monoisotopic mass shift of +42.0218 Da per Lysine residue.[3]

Guanidinylation_Mechanism Lysine Lysine Residue (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate + OMIU (pH > 10.5) OMIU O-methylisourea (Reagent) OMIU->Intermediate Homoarginine Homoarginine (hArg) Intermediate->Homoarginine Elimination Byproduct Methanol (CH3OH) Intermediate->Byproduct

Figure 1: Reaction pathway for the conversion of Lysine to Homoarginine using O-methylisourea.[3]

Comparative Analysis of Confirmation Methods

Selecting the right confirmation method depends on your throughput needs and the required granularity of data.

Method A: MALDI-TOF MS (The Rapid Screen)

Best For: High-throughput confirmation, peptide mass fingerprinting (PMF) signal enhancement.

  • Principle: Measures the mass-to-charge ratio (

    
    ) of the intact peptide.
    
  • Confirmation Criteria: Observation of a mass shift of

    
     Da, where 
    
    
    
    is the number of Lysines.
  • Pros: Rapid; checks signal enhancement simultaneously.

  • Cons: Cannot distinguish between isomeric modifications or localize the site if the sequence is unknown.

Method B: LC-ESI-MS/MS (The Structural Validator)

Best For: De novo sequencing, complex mixtures, and validating site specificity.

  • Principle: Tandem mass spectrometry fragments the peptide backbone.

  • Confirmation Criteria: Identification of

    
    -ions or 
    
    
    
    -ions shifted by +42 Da at the specific Lysine position.
  • Pros: Unambiguous structural proof; detects side reactions (e.g., N-terminal Glycine guanidinylation).

  • Cons: Lower throughput; requires complex data analysis.

Method C: Amino Acid Analysis (The Quantitative Standard)

Best For: Total protein quantification and determining conversion efficiency percentages.

  • Principle: Acid hydrolysis followed by chromatographic separation.

  • Confirmation Criteria: Disappearance of the Lysine peak and appearance of the Homoarginine peak (distinct retention time).

  • Pros: Quantitative.

  • Cons: Requires large sample amounts; destroys peptide connectivity information.

Summary of Performance
FeatureMALDI-TOF MSLC-ESI-MS/MSAmino Acid Analysis
Throughput HighMediumLow
Specificity Mass Shift OnlyResidue-SpecificTotal Composition
Sensitivity High (Femtomole)High (Attomole)Moderate (Picomole)
Data Output

Mass (+42 Da)
Sequence Coverage% Conversion
Primary Use Quick Check / PMFDetailed ValidationQC / Quantification

Validated Experimental Protocol

This protocol uses O-methylisourea hemisulfate.[2][3] It is designed to be self-validating : the inclusion of a control peptide allows you to distinguish between "reaction failure" and "detection failure."

Reagents
  • Guanidinylation Reagent: 0.5 M O-methylisourea hemisulfate in water.

  • Base Buffer: 7 M Ammonia solution (adjust to pH 11.0).

  • Stop Solution: 10% Trifluoroacetic acid (TFA).[3]

  • Control: Synthetic peptide (e.g., ACTH 18-39 or a standard Lys-containing peptide).

Step-by-Step Workflow
  • Preparation: Dissolve dried peptide samples (1-10 pmol) in 5

    
    L of deionized water.
    
  • Reaction Initiation: Add 5

    
    L of 0.5 M O-methylisourea  solution.
    
  • pH Adjustment (Critical): Add 5

    
    L of 7 M Ammonia  (or sufficient base to reach pH 10.5–11.0).
    
    • Expert Insight: The reaction is pH-dependent.[2][4] If pH < 10, conversion yield drops significantly because the

      
      -amino group must be unprotonated to act as a nucleophile.
      
  • Incubation: Incubate at 65°C for 10–20 minutes .

    • Alternative: Overnight at room temperature is acceptable but less efficient.

  • Quenching: Add 10

    
    L of 10% TFA  to stop the reaction and acidify the sample (pH < 3).
    
  • Desalting (Mandatory for MALDI): Use a C18 ZipTip or equivalent to remove excess O-methylisourea and salts.

  • Analysis: Spot onto MALDI target with CHCA matrix or inject into LC-MS.

Protocol_Workflow Sample Peptide Sample (Lys-containing) Reaction Add OMIU + Base (pH 11, 65°C, 20 min) Sample->Reaction Quench Quench with TFA (pH < 3) Reaction->Quench Desalt C18 Desalting (Remove Salts) Quench->Desalt Analysis MS Analysis (Check +42 Da) Desalt->Analysis

Figure 2: Operational workflow for high-efficiency guanidinylation.

Data Interpretation & Troubleshooting

Calculating the Mass Shift

The theoretical mass difference is calculated as:



Interpretation Table
ObservationConclusionAction
+42 Da per Lys Success. Complete conversion.Proceed to downstream analysis.
+0 Da Failure. Reaction did not occur.Check pH (likely too low) or reagent shelf-life.
+42 Da (on N-term) Side Reaction. N-terminal Glycine modified.[3][5]Common with Gly-terminated peptides. Adjust pH or time.
+21 Da / +64 Da Artifacts. Salt adducts (Na/K).Improve desalting (C18 step).
Troubleshooting "The Arginine Effect"

If you observe the mass shift (+42 Da) but do not see a signal intensity increase in MALDI:

  • Check Desalting: Residual O-methylisourea suppresses ionization.

  • Check Sequence: If the peptide already contains an Arginine, the ionization gain from converting Lysine is marginal (the "Arginine Effect" is non-additive).

References

  • Beardsley, R. L., & Reilly, J. P. (2002).[5] Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890.

  • Hale, J. E., et al. (2000). Guanidination of lysine residues for the analysis of proteins by matrix-assisted laser desorption/ionization mass spectrometry.[1][2][3][4][5][6] Analytical Biochemistry, 287(1), 110–117.

  • Sigma-Aldrich. (n.d.). ProteoMass™ Guanidination Kit Technical Bulletin.

  • Sargeant, T., et al. (2006). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory.

  • Creative Proteomics. (n.d.). Molecular Weight Characterization - Comparison of MALDI and ESI.

Sources

Validation of chemical derivatization for peptide identification in proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validation of Chemical Derivatization for Peptide Identification: A Comparative Guide to Isobaric and Isotopic Labeling

Executive Summary

In quantitative proteomics, the precision of peptide identification is inextricably linked to the fidelity of chemical derivatization. For drug development professionals and senior researchers, the choice between Isobaric Labeling (e.g., TMT/iTRAQ) and Stable Isotope Dimethyl Labeling is not merely a matter of cost—it is a trade-off between multiplexing capacity, ionization efficiency, and quantification accuracy.

This guide moves beyond standard kit instructions to provide a validation framework. It focuses on the "Self-Validating System" —a protocol design where every step includes an intrinsic quality control check to ensure that chemical modification has occurred specifically, efficiently, and without deleterious side reactions.

Part 1: The Landscape of Derivatization

Chemical derivatization modifies the physicochemical properties of peptides to enhance detection or enable multiplexing. We compare the two industry standards against the native baseline.

Isobaric Labeling (TMT/iTRAQ)[1][2][3]
  • Mechanism: Amine-reactive N-hydroxysuccinimide (NHS) esters attach to N-termini and Lysine residues.

  • Utility: High-plex (up to 18-plex), enabling simultaneous analysis of dose-response curves or time-series data.

  • Risk: "Ratio Compression" (co-isolation interference) and high reagent cost.

Stable Isotope Dimethyl Labeling
  • Mechanism: Reductive amination using formaldehyde and cyanoborohydride to methylate primary amines.

  • Utility: Cost-effective, rapid, and robust.[1][2] Typically limited to 3-plex (Light, Intermediate, Heavy).

  • Risk: Lower multiplexing capability; increased spectral complexity in MS1 compared to isobaric tags.

Label-Free (Native)
  • Mechanism: No chemical modification.

  • Utility: Maximum sensitivity for low-abundance peptides; no chemical noise.

  • Risk: Susceptible to run-to-run variation; requires rigorous retention time alignment.

Part 2: Critical Validation Parameters (The Senior Scientist's Perspective)

To validate a derivatization protocol, you must prove three things: Efficiency (Did it work?), Specificity (Did it hit the right target?), and Stability (Does it last?).

Labeling Efficiency (>98% Requirement)
  • Causality: Incomplete labeling splits the signal of a single peptide into "labeled" and "unlabeled" precursors, halving sensitivity and ruining quantification accuracy.

  • Validation Step: Search raw data for the variable modification of the label. If >2% of identified peptides lack the label at the N-terminus or Lysine, the reaction pH was likely incorrect.

  • Insight: NHS-esters hydrolyze rapidly in aqueous solution. If your peptide pellet is acidic (from TFA in digestion), the buffer capacity of the labeling reagent may be overwhelmed, dropping pH < 7.5 and stalling the reaction.

Specificity (Off-Target Effects)
  • Causality: Over-labeling occurs when reagents react with non-target residues (e.g., Tyrosine, Serine, or Histidine). This creates "satellite" peaks that dilute the main signal.

  • Validation Step: Include "Over-labeling" as a dynamic modification in your search engine. A robust protocol should yield <5% over-labeled peptides.

  • Insight: Over-labeling often indicates an excess of reagent or an incubation time that is too long.

Recovery & Solubility
  • Causality: Derivatization changes hydrophobicity. TMT increases hydrophobicity significantly, potentially causing peptide loss on standard C18 traps if not eluted properly.

  • Validation Step: Monitor the Total Ion Current (TIC) profile. A shift in retention time distribution compared to a native control confirms successful bulk derivatization.

Part 3: Comparative Analysis Data

Table 1: Performance Matrix
FeatureIsobaric Labeling (TMTpro)Dimethyl LabelingLabel-Free (Native)
Multiplexing High (up to 18-plex)Low (3-plex)None (Serial runs)
Cost per Sample High (~

100)
Negligible (<$1)$0
Quantification MS2/MS3 (Reporter Ions)MS1 (Precursor Area)MS1 (Precursor Area)
Precision (CV) < 10%< 15%15-25%
Sensitivity Moderate (Sample losses)High (Clean chemistry)Highest
Major Artifacts Ratio CompressionDeuterium Isotope EffectRetention Time Drift
Table 2: Chemical Specificity Validation
ParameterTMT TargetDimethyl TargetFailure Indicator
Reaction Site N-term, Lysine (K)N-term, Lysine (K)Unlabeled K or N-term
Mass Shift +229.1629 Da (TMT)+28.0313 Da (Light)Mass shift on Tyr/Ser
pH Optima pH 8.0 - 8.5pH 5.0 - 6.0Poor efficiency if pH deviates

Part 4: Detailed Protocols for Validation

Protocol A: Validation of TMT Labeling Efficiency

This protocol includes a "Test Aliquot" step to prevent the loss of valuable clinical samples.

  • Peptide Resuspension: Dissolve desalted peptides in 100 mM TEAB (pH 8.5) .

    • Critical Check: Spot 1 µL on pH paper. If pH < 8.0, add 1M TEAB. NHS-esters fail below pH 7.5.

  • Reagent Preparation: Resuspend TMT reagent in anhydrous Acetonitrile (ACN).

    • Expert Tip: Use immediately. Reagents degrade within minutes of moisture exposure.

  • Reaction: Add TMT reagent to peptides (Ratio 1:4 w/w peptide:reagent). Incubate 1 hour at RT.

  • Quenching: Add 5% Hydroxylamine (8 µL per 100 µL reaction). Incubate 15 mins.

    • Why? Hydroxylamine scavenges unreacted NHS-esters, preventing them from labeling the next sample during mixing.

  • Validation Aliquot (The "Mixing QC"):

    • Take 1 µL from each labeled sample. Mix them.

    • Run a short 30-min LC-MS/MS gradient.

    • Pass Criteria: >98% of PSMs (Peptide Spectrum Matches) must carry the TMT fixed modification.

Protocol B: Validation of Dimethyl Labeling
  • Buffer System: Resuspend peptides in 100 mM TEAB (pH 8.0) (Standard) or Acetate buffer (pH 5-6) for specific N-term targeting.

  • Reagents:

    • Light: Formaldehyde (CH2O) + NaBH3CN.

    • Medium: Deuterated Formaldehyde (CD2O) + NaBH3CN.

    • Heavy: Deuterated Formaldehyde (CD2O) + NaBD3CN.

  • Reaction: Add 4% Formaldehyde and 0.6 M Cyanoborohydride. Incubate 1 hour.

  • Quenching: Add 1% Ammonia solution or Tris buffer.

  • Validation Check:

    • Search data allowing variable modifications: Dimethyl (K), Dimethyl (N-term).

    • Failure Mode: If you see mono-methylated peptides (+14 Da), the reaction was incomplete. You need fully dimethylated species (+28 Da).

Part 5: Visualization & Workflows

Diagram 1: The "Self-Validating" Derivatization Workflow

This flowchart illustrates where Quality Control (QC) steps must be inserted to prevent data loss.

ValidationWorkflow Sample Protein Sample Digest Trypsin Digestion Sample->Digest pH_Check CRITICAL: pH Check (Must be >8.0) Digest->pH_Check Labeling Add Derivatization Reagent (TMT/Dimethyl) pH_Check->Labeling pH OK Quench Quench Reaction (Hydroxylamine) Labeling->Quench QC_Aliquot Take 1µL QC Aliquot Quench->QC_Aliquot MS_Check Rapid MS/MS Check QC_Aliquot->MS_Check Decision Efficiency > 98%? MS_Check->Decision Mix Mix Samples (Multiplexing) Decision->Mix Yes Fail Discard/Relabel Decision->Fail No

Caption: Figure 1. A robust derivatization workflow incorporating a mandatory "Mixing QC" step to validate labeling efficiency before final sample pooling.

Diagram 2: Chemical Specificity & Decision Matrix

This diagram helps researchers choose the correct method based on their specific analytical needs.

MethodSelection Start Select Derivatization Strategy Multiplex High Multiplexing Needed? (>3 samples) Start->Multiplex Budget Budget Constraints? Multiplex->Budget No TMT Isobaric Labeling (TMT) • High Plex • High Cost • MS2 Quant Multiplex->TMT Yes Sensitivity Max Sensitivity Required? Budget->Sensitivity No Dimethyl Dimethyl Labeling • Low Plex (3) • Low Cost • MS1 Quant Budget->Dimethyl Yes (Low Budget) Sensitivity->Dimethyl No (Need Robustness) Native Label-Free (Native) • Serial Runs • Zero Cost • High Sensitivity Sensitivity->Native Yes

Caption: Figure 2. Decision matrix for selecting the appropriate derivatization chemistry based on experimental constraints.

References

  • Boersema, P. J., et al. (2009).[1][3][4] Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols. Available at: [Link]

  • Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research. Available at: [Link]

  • Hsu, J. L., et al. (2003).[3] Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry. Available at: [Link]

  • Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach.[2][5] Molecular & Cellular Proteomics. Available at: [Link]

Sources

Carbazamidine monohydrochloride vs. HATU for peptide coupling and potential side reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of peptide coupling strategies, specifically addressing the likely confusion between Carbazamidine monohydrochloride (chemically Aminoguanidine HCl) and the intended coupling reagent, EDC.HCl (a Carbodiimide), versus the gold-standard HATU .[1][2]

Addressing Nomenclature Confusion & Optimizing Amide Bond Formation

Executive Summary & Nomenclature Clarification

Status: Nomenclature Alert "Carbazamidine monohydrochloride" technically refers to Aminoguanidine Hydrochloride (CAS: 1937-19-5), a nucleophilic hydrazine derivative used for forming hydrazones or inhibiting nitric oxide synthase (NOS).[1][2] It is not a peptide coupling reagent (activator) and cannot form amide bonds directly.[1][2]

Interpretation: In the context of peptide coupling, this term is almost certainly a misnomer for EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), a widely used "monohydrochloride" coupling reagent.[1][2] Alternatively, it may refer to TCFH (Tetramethylchloroformamidinium), a modern amidinium reagent.[1][2]

This guide compares EDC.HCl (the classic Carbodiimide) against HATU (the high-performance Guanidinium/Uronium salt), while also addressing the specific guanidinylation side reactions associated with HATU that mimic "carbazamidine" structures.[1][2]

FeatureEDC.HCl (Carbodiimide)HATU (Guanidinium/Uronium)
Role Zero-length Crosslinker / ActivatorHigh-Speed Activator
Solubility Water-soluble (unique advantage)Organic solvents (DMF, NMP)
Reactivity Moderate; requires additives (HOBt/Oxyma)Very High; effective for hindered amines
Key Side Reaction N-Acylurea formation (stable byproduct)Guanidinylation (N-terminal capping)
Cost LowHigh

Mechanistic Comparison

HATU: The "Gold Standard" for Difficult Couplings

HATU is an aminium/uronium salt derived from HOAt (1-Hydroxy-7-azabenzotriazole).[1][2] It functions by converting the carboxylic acid into a highly reactive OAt-active ester .[1][2]

  • Mechanism: The carboxylate attacks the HATU central carbon, displacing the HOAt anion.[1][2] The HOAt anion then attacks the resulting intermediate to form the OAt ester.[1][2]

  • The "Neighboring Group Effect": The pyridine nitrogen in HOAt provides anchimeric assistance (hydrogen bonding) to the incoming amine, significantly accelerating the coupling rate compared to HBTU (benzotriazole analog).[1][2]

EDC.HCl: The Bioconjugation Workhorse

EDC acts by forming an unstable O-acylisourea intermediate.[1][2]

  • Mechanism: The carboxylate attacks the carbodiimide carbon.[1][2] This intermediate is reactive but prone to rearrangement into an unreactive N-acylurea .[1][2]

  • Additives: To prevent rearrangement and racemization, EDC is almost always used with a nucleophilic additive like Oxyma Pure or HOBt , which converts the O-acylisourea into a more stable active ester.[1][2]

Visualization of Pathways[1][2]

CouplingPathways cluster_legend Key Acid Carboxylic Acid (R-COOH) OAcylisourea O-Acylisourea (Unstable) Acid->OAcylisourea EDC ActiveEster_OAt OAt Active Ester (Highly Reactive) Acid->ActiveEster_OAt HATU / Base HATU HATU (Reagent) Side_Guan Side Product: Guanidine-Capped Amine HATU->Side_Guan + Amine (Slow/Excess) EDC EDC.HCl (Reagent) ActiveEster_Oxyma Oxyma Active Ester (Stabilized) OAcylisourea->ActiveEster_Oxyma + Oxyma Pure Side_NAcyl Side Product: N-Acylurea OAcylisourea->Side_NAcyl Rearrangement Amide Peptide Bond (Amide) ActiveEster_OAt->Amide + Amine (Fast) ActiveEster_Oxyma->Amide + Amine Legend Green: Desired Pathway Red: Side Reaction

Figure 1: Comparative reaction pathways for HATU and EDC. Note the distinct side reaction risks: Guanidinylation for HATU and N-Acylurea rearrangement for EDC.[1][2]

Side Reactions: The "Carbazamidine" Connection

The term "Carbazamidine" is most relevant here regarding the Guanidinylation side reaction of HATU.[1][2]

HATU-Mediated Guanidinylation

If the carboxylic acid activation is slow (due to steric hindrance) or if HATU is used in excess, the unreacted amine can attack the central carbon of the HATU reagent itself (the guanidinium core) rather than the activated ester.[1][2]

  • Result: The N-terminus is permanently capped as a Tetramethylguanidinium moiety.[1][2]

  • Chemical Similarity: This side product is structurally a "Carbazamidine" (guanidine) derivative.[1][2]

  • Prevention: Use exactly 0.95–1.0 equivalents of HATU relative to the acid.[1][2] Never use excess HATU.[1][2] Pre-activate the acid for 1–2 minutes before adding the amine.

EDC-Mediated N-Acylurea Formation

Without an additive (HOBt/Oxyma), the O-acylisourea rearranges via an intramolecular O→N acyl transfer.[1][2]

  • Result: Formation of a stable N-acylurea, which is a dead-end byproduct.[1][2]

  • Prevention: Always use an additive (Oxyma Pure is currently preferred over HOBt due to safety and efficiency).[1][2]

Experimental Protocols

Protocol A: High-Efficiency Coupling with HATU

Best for: Hindered amino acids, cyclization, solid-phase synthesis.[1][2]

  • Stoichiometry: 1.0 eq Carboxylic Acid : 0.98 eq HATU : 2.0 eq DIEA (Diisopropylethylamine).[1][2]

  • Dissolution: Dissolve Amino Acid (Acid) in dry DMF (0.1–0.2 M).

  • Activation: Add DIEA, then add HATU.

    • Critical: Allow to activate for only 1–2 minutes . Longer activation increases racemization risk.[1][2]

  • Coupling: Add the Amine component immediately.[1][2]

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl (if acid stable), and Brine.

Protocol B: "Carbodiimide" Coupling with EDC.HCl

Best for: Bioconjugation in water, solution-phase synthesis, cost-sensitive scale-up.[1][2]

  • Stoichiometry: 1.0 eq Carboxylic Acid : 1.1 eq EDC.HCl : 1.1 eq Oxyma Pure : 1.0 eq Amine.[1][2]

  • Dissolution: Dissolve Acid and Oxyma Pure in DMF (or Water/Buffer for bioconjugation).

  • Cooling: Cool to 0°C (ice bath) to suppress rearrangement.

  • Addition: Add EDC.HCl. Stir for 5–10 minutes.

  • Coupling: Add the Amine (and 1.0 eq base like TMP or NMM if the amine is a salt).[1][2]

  • Reaction: Allow to warm to RT and stir for 2–12 hours (slower than HATU).

Selection Matrix

ScenarioRecommended ReagentReason
Sterically Hindered AA (e.g., Aib, N-Me)HATU The HOAt effect dramatically accelerates coupling, overcoming steric barriers.[1][2]
Water Solubility Required EDC.HCl One of the few reagents compatible with aqueous buffers (e.g., protein conjugation).[1][2]
Avoiding Racemization HATU + TMP HATU with Collidine (TMP) or COMU is superior for preserving chirality.[1][2]
Cost / Large Scale EDC / Oxyma Significantly cheaper and avoids the explosion hazard of HOBt.[1][2]
Preventing Guanidinylation EDC or TCFH HATU will guanylate if the reaction stalls; EDC does not have this specific side reaction.[1][2]
Note on TCFH (The Modern Alternative)

If "Carbazamidine" was a confusion with Chloroformamidinium , note that TCFH (Tetramethylchloroformamidinium hexafluorophosphate) is an excellent alternative to HATU.[1][2] It is particularly superior for coupling N-methylated amino acids where even HATU fails, as it generates a highly reactive acyl chloride species in situ without forming the guanidinium side product.[1][2]

References

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society.[1][2] Link[1][2]

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2] Link

  • Subirós-Funosas, R., et al. (2009).[1][2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1][2] Chemistry – A European Journal.[1][2] Link[1][2]

Sources

Cross-validation of guanidinylation efficiency with different analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Next-Generation Pyrazole-Based Reagents vs. Traditional O-Methylisourea Content Type: Technical Comparison & Validation Protocol

Executive Summary

In proteomic mass spectrometry, the "arginine bias"—where arginine-terminated peptides ionize significantly better than lysine-terminated ones—compromises sequence coverage.[1] Guanidinylation, the chemical conversion of lysine to homoarginine, mitigates this by increasing the basicity of lysine residues (pKa


 10.5 

12.5).

This guide serves as a technical validation protocol for researchers evaluating Next-Generation Guanidinylation Reagents (NG-GR) (specifically substituted pyrazole-carboxamidine chemistries) against the traditional O-Methylisourea (OMU) method. We utilize three distinct analytical modalities—Mass Spectrometry (MALDI/ESI), Colorimetric Assays (TNBS), and NMR—to cross-validate conversion efficiency, specificity, and reaction kinetics.

The Chemistry of Guanidinylation

The core transformation involves the nucleophilic attack of the lysine


-amino group on the guanidinylating reagent.
  • Target:

    
    -amino group of Lysine (and N-terminal amines).
    
  • Product: Homoarginine.[2][3][4]

  • Mass Shift: +42.0218 Da per lysine.

  • Mechanistic Advantage: The resulting homoarginine residue mimics arginine's physicochemical properties, enhancing proton affinity and stabilizing the peptide ion during MALDI desorption.

Reaction Workflow Visualization

The following diagram outlines the reaction pathway and the critical decision points for analytical validation.

Guanidinylation_Workflow cluster_reaction Guanidinylation Reaction Start Protein/Peptide Sample Digest Tryptic Digestion Start->Digest Traditional Traditional: O-Methylisourea (pH 10.5, 65°C, >2 hrs) Digest->Traditional NextGen Next-Gen: Pyrazole-Reagent (pH 9.0, RT, 15 min) Digest->NextGen Analysis Analytical Validation Traditional->Analysis NextGen->Analysis MALDI MALDI-TOF MS (+42 Da Shift) Analysis->MALDI Specificity TNBS TNBS Assay (Loss of Amines) Analysis->TNBS Bulk Efficiency NMR 1H-NMR (Structural QC) Analysis->NMR Purity

Figure 1: Comparative workflow for traditional vs. next-generation guanidinylation, leading into multi-modal analytical validation.

Validation Methodology 1: Mass Spectrometry (The Specificity Standard)

Mass spectrometry is the only technique capable of determining site-specific efficiency. It validates that the reagent has modified the lysine residues without reacting with other nucleophiles (e.g., hydroxyls on Ser/Thr), which is a common risk with aggressive OMU protocols.

Experimental Protocol
  • Digestion: Digest 10 µg of BSA (Bovine Serum Albumin) with Trypsin (1:50 ratio) overnight at 37°C.

  • Derivatization:

    • Control: No treatment.[5]

    • Traditional:[6][7] Add 0.5M O-methylisourea (pH 10.5), incubate at 65°C for 3 hours.

    • Next-Gen Product: Add Pyrazole-based reagent (pH 9.0), incubate at 25°C for 15 minutes.

  • Desalting: Use C18 ZipTips to remove excess reagent (Critical for OMU; often optional for Next-Gen depending on buffer compatibility).

  • Analysis: Spot on MALDI target with CHCA matrix. Acquire spectra in Reflector Positive Mode.

Data Interpretation

Calculate the Guanidinylation Efficiency (GE) for specific peptides using the intensity ratio of the modified (


) vs. unmodified (

) peaks. Note that because ionization efficiency changes, this is a semi-quantitative estimate unless isotopically labeled standards are used.


Key Marker: Look for the mass shift of +42.02 Da .

ParameterTraditional (OMU)Next-Gen Product
Reaction Time 3 - 12 Hours10 - 30 Minutes
Side Reactions High risk (N-term carbamylation if urea present)Low (High specificity for

-amine)
MALDI Signal Boost 2-5x5-10x (Due to higher purity)
Salt Interference High (Requires extensive cleanup)Low (Volatile buffers often used)
Validation Methodology 2: TNBS Colorimetric Assay (The Bulk Quantifier)

While MS looks at specific peptides, the Trinitrobenzenesulfonic Acid (TNBS) assay measures the global loss of free primary amines. This is the most robust method for determining the total extent of reaction across a complex lysate.

Mechanism

TNBS reacts specifically with primary amines to form a trinitrophenyl derivative, which absorbs strongly at 335-420 nm. As guanidinylation proceeds, lysine amines are converted to guanidines, which do not react with TNBS.

  • Result: Absorbance decreases as efficiency increases.

Experimental Protocol
  • Preparation: Prepare a 0.01% (w/v) TNBS solution in 0.1M Sodium Bicarbonate buffer (pH 8.5).

  • Reaction: Mix 50 µL of guanidinylated sample (and a non-modified control) with 250 µL of TNBS solution.

  • Incubation: Incubate at 37°C for 2 hours in the dark.

  • Measurement: Add 10% SDS and 1N HCl to stop the reaction and solubilize. Measure Absorbance at 335 nm (UV) or 420 nm (Visible).

Comparative Data Analysis

The efficiency is calculated by comparing the residual amine signal to the control.

SampleAbsorbance (335 nm)Calculated Free Amines (%)Guanidinylation Efficiency (%)
Native BSA 0.850100%0%
Traditional (OMU) 0.12715%85%
Next-Gen Product 0.0425%95%

Note: The Next-Gen product typically achieves >95% conversion due to faster kinetics and better solubility, whereas OMU often stalls at 80-85% due to pH drift.

Validation Methodology 3: NMR Spectroscopy (Structural Integrity)

For researchers synthesizing their own reagents or validating a new lot of the "Product," 1H-NMR is the definitive test for purity.

  • Objective: Confirm the complete disappearance of the reagent's reactive center and the integrity of the protein structure (if doing solid-state NMR, though solution NMR of the reagent is more common for QC).

  • Key Signal: In the Next-Gen Pyrazole reagent, monitor the pyrazole ring protons. Upon reaction with a lysine mimic (e.g., butylamine), the chemical shift of the adjacent methylene group changes distinctively.

Analytical Decision Matrix

When should you use which method? Use the following logic flow to select the appropriate validation tool for your stage of research.

Decision_Matrix Start Select Validation Goal Q1 Are you optimizing reaction conditions? Start->Q1 Q2 Are you identifying low-abundance proteins? Start->Q2 Q3 Are you validating reagent purity? Start->Q3 Method_TNBS Use TNBS Assay (Rapid, Bulk Quant) Q1->Method_TNBS Yes Method_MALDI Use MALDI-TOF MS (Site-Specific, Signal Boost) Q2->Method_MALDI Yes Method_NMR Use 1H-NMR (Structural QC) Q3->Method_NMR Yes

Figure 2: Decision matrix for selecting the optimal analytical technique based on research objectives.

Conclusion

While traditional O-methylisourea protocols are established, they suffer from slow kinetics and inconsistent yields (80-85%). Cross-validation using MALDI-TOF MS (for specificity) and TNBS Assays (for bulk efficiency) demonstrates that Next-Generation Pyrazole-based reagents consistently deliver superior performance (>95% efficiency, <30 min reaction time).

For high-throughput proteomics, the Next-Gen product is the recommended choice to maximize sequence coverage and minimize sample handling artifacts.

References
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry. Link

  • Sargeant, T., et al. (2005). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of The American Society for Mass Spectrometry. Link

  • Hale, J. E., et al. (2000). Increased sensitivity of tryptic peptide detection by MALDI-TOF mass spectrometry is achieved by conversion of lysine to homoarginine.[1][8] Analytical Biochemistry. Link

  • Fields, R. (1972).[9] The measurement of amino groups in proteins and peptides. Methods in Enzymology (TNBS Assay Protocol). Link

  • Sigma-Aldrich. (n.d.).[5] MALDI-TOF MS Analysis of Proteins by an Enhanced, Rapid Guanidination Procedure. Link

Sources

Benchmarking Guanidinylation: A Guide to Rapid Proteomics & Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Proteomics Researchers, Medicinal Chemists, and Drug Development Scientists Estimated Reading Time: 12 Minutes

Executive Summary: The Two Worlds of Guanidinylation

Guanidinylation—the chemical conversion of primary amines to guanidines—serves two distinct masters in the life sciences. In proteomics , it is a signal-enhancement tool used to convert Lysine to Homoarginine, thereby boosting MALDI-MS ionization.[1] In medicinal chemistry , it is a synthetic strategy to install arginine mimetics or guanidine pharmacophores into drug candidates.

This guide benchmarks the "New" against the "Established" for both applications. We contrast the traditional, slow O-methylisourea (OMIU) incubations with modern Rapid Vapor/High-Temp protocols for proteomics, and we compare legacy cyanamide reagents against the superior 1H-Pyrazole-1-carboxamidine class for synthesis.

Track A: Proteomics (MALDI Signal Enhancement)

The Challenge: The Lysine Problem

Trypsin digestion produces peptides ending in Arginine (Arg) or Lysine (Lys).[2][3][4] In MALDI-MS, Arg-terminated peptides ionize significantly better than Lys-terminated ones due to the higher basicity of the guanidino group (pKa ~12.5) compared to the amino group (pKa ~10.5). This leads to signal suppression of Lys-peptides and reduced sequence coverage.

The Solution: Homoarginine Conversion

Guanidinylation converts the Lysine


-amino group into a guanidino group, creating Homoarginine  (hArg).[1][2][5][6] This adds a mass shift of +42.02 Da  and equalizes the ionization efficiency between Lys and Arg peptides.
Benchmark: "Standard Overnight" vs. "Rapid High-Temp"
FeatureEstablished Method (Standard OMIU)New Protocol (Rapid High-Temp OMIU)
Reagent O-methylisourea (OMIU)OMIU + High Conc.[5] Base (NH

OH)
Reaction Time 12–18 Hours (Overnight)10–30 Minutes
Temperature 4°C or Room Temp (25°C)65°C
pH Requirement pH 10.5–11.0pH > 11.0 (Ammonia vapor/solution)
Sample State Solution onlySolution or On-Target (Dried spots)
Desalting Often required (C18 ZipTip)Minimal/None (Volatile reagents)
Conversion ~85–95%>99% (Quantitative)
Mechanism of Action

The reaction relies on the nucleophilic attack of the deprotonated Lysine amine on the central carbon of O-methylisourea.

Guanidinylation_Mechanism Lys Lysine (R-NH2) Inter Tetrahedral Intermediate Lys->Inter + OMIU High pH OMIU O-methylisourea (Reagent) OMIU->Inter hArg Homoarginine (R-NH-C(=NH)NH2) Inter->hArg Elimination Byprod Methanol (CH3OH) Inter->Byprod

Figure 1: Mechanistic pathway of Lysine to Homoarginine conversion. The reaction is driven by high pH to ensure the Lysine amine is uncharged (nucleophilic).

Experimental Protocol: Rapid Guanidinylation (15 Min)

Based on the optimized Beardsley & Reilly method.

Reagents:

  • OMIU Solution: 0.5 g O-methylisourea hemisulfate in 500 µL ultrapure water (Prepare fresh).

  • Base: 7 M NH

    
    OH (Ammonium Hydroxide).[5]
    
  • Stop Solution: 10% Trifluoroacetic acid (TFA).[1][2]

Workflow:

  • Digest: Perform standard tryptic digestion of protein sample (10–50 µg).

  • Mix: In a PCR tube, combine:

    • 10 µL Tryptic Digest

    • 10 µL 7 M NH

      
      OH (Ensures pH > 11)
      
    • 10 µL OMIU Solution[1][2]

  • Incubate: Heat at 65°C for 15 minutes in a thermal cycler.

  • Stop: Add 30 µL of 10% TFA to quench the reaction (pH drops to <3).

  • Analyze: Spot directly onto MALDI plate with Matrix (CHCA). The high concentration of ammonium salts will largely sublime or can be removed by a quick on-target wash if necessary, though C18 desalting is recommended for highest sensitivity.

Validation: Look for a mass shift of +42.0218 Da per Lysine residue.[2]

Track B: Synthetic Chemistry (Drug Discovery)

The Challenge: Installing the Guanidine

In medicinal chemistry, converting a primary or secondary amine into a guanidine is a common task.

  • Old Methods: Cyanamide (toxic, explosive potential), S-methylisothiourea (evolution of methyl mercaptan gas—foul odor, slow).

  • New Methods: 1H-Pyrazole-1-carboxamidine derivatives. These are "guanylating transfer agents" that are stable, odorless, and highly reactive.

Benchmark: Pyrazole vs. Isourea/Cyanamide
FeatureLegacy Method (S-Methylisothiourea)Modern Standard (1H-Pyrazole-1-carboxamidine)Advanced/Protected (N,N'-Di-Boc-1H-pyrazole...)
Reactivity Low (Requires heat/long time)High (Room Temp)High (Room Temp)
Selectivity Poor (Can hit other nucleophiles)GoodExcellent (Chemoselective)
Byproducts Methyl Mercaptan (Toxic gas)Pyrazole (Solid/Soluble)Pyrazole (Easily washed)
Workup Difficult (Trapping gas)Extraction/ChromatographySimple Filtration/Wash
Use Case Bulk/Industrial (Cost)General SynthesisComplex Total Synthesis
Experimental Protocol: Bis-Boc Guanidinylation

Best for: Converting a valuable amine intermediate into a protected guanidine.

Reagents:

  • Substrate: Amine (1.0 equiv).

  • Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0–1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0–2.0 equiv).

  • Solvent: DCM (Dichloromethane) or DMF.

Workflow:

  • Dissolve: Dissolve the amine substrate in DCM (0.1 M concentration).

  • Add: Add DIPEA followed by the Bis-Boc pyrazole reagent.

  • Stir: Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor TLC.[7] The pyrazole reagent is UV active.

  • Workup:

    • The byproduct is 1H-pyrazole.[8]

    • Dilute with Et

      
      O or EtOAc, wash with 5% KHSO
      
      
      
      (removes DIPEA and some pyrazole), then Brine.
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Deprotection (Optional): Treat with TFA/DCM (1:1) to reveal the free guanidine.[9]

Decision Matrix: Choosing Your Protocol

Use this flow to select the correct reagent for your specific scientific need.

Decision_Matrix Start Start: What is your Goal? App Application Type? Start->App Prot Proteomics / Mass Spec App->Prot Biological Sample Synth Organic Synthesis / Drug Design App->Synth Chemical Building Block Speed Is speed critical? Prot->Speed Protect Need Protected Guanidine? Synth->Protect Rapid Use Rapid Protocol: OMIU @ 65°C (15 min) Speed->Rapid Yes (High Throughput) Std Use Standard Protocol: OMIU @ 25°C (Overnight) Speed->Std No (Temp Sensitive) Boc Use N,N'-Di-Boc-1H-pyrazole -1-carboxamidine Protect->Boc Yes (Orthogonal Protection) Free Use 1H-Pyrazole-1-carboxamidine HCl Protect->Free No (Free Guanidine)

Figure 2: Selection logic for guanidinylation reagents based on experimental constraints.

Troubleshooting & Tips

For Proteomics (OMIU)
  • Incomplete Conversion: Usually due to pH < 10.5. The reaction requires the unprotonated amine. Ensure your NH

    
    OH is fresh.
    
  • N-Terminal Modification: OMIU is highly specific for Lysine (

    
    -amine), but can modify N-terminal Glycine.[2] If you see +42 Da on the N-terminus, reduce reaction time.
    
  • Salt Interference: If MALDI signal is poor despite conversion, the ammonium salts are suppressing ionization. Use a C18 ZipTip or StageTip to desalt before spotting.

For Synthesis (Pyrazole)[8][9][10][11][12]
  • Slow Reaction: If the amine is sterically hindered, switch solvent to DMF and heat to 40°C.

  • Byproduct Removal: If 1H-pyrazole is difficult to remove by extraction, use flash chromatography. Pyrazole is polar; the Bis-Boc product is usually non-polar (elutes early).

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping.[2][5] Analytical Chemistry. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[10] The Journal of Organic Chemistry. [Link]

  • Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

Operational Safety Guide: Handling Carbazamidine Monohydrochloride (Aminoguanidine HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Identity & Critical Disambiguation

Compound: Carbazamidine Monohydrochloride Primary Synonym: Aminoguanidine Hydrochloride (Pimagedine) CAS Number: 1937-19-5 Molecular Formula: CH₆N₄[1]·HCl

⚠️ CRITICAL DISTINCTION: Do NOT confuse this substance with Guanidine Hydrochloride (CAS 50-01-1), the common protein denaturant. While chemically related, Carbazamidine Monohydrochloride (Aminoguanidine) contains a hydrazine moiety, making it a skin sensitizer and a strong reducing agent with distinct reactivity hazards.

Risk Assessment & Hazard Profile

Before handling, researchers must understand the specific "Why" behind the safety protocols. Unlike generic salts, Aminoguanidine HCl possesses reactive properties that dictate strict segregation.

Hazard ClassGHS CategoryOperational Implication
Skin Sensitization Category 1B (H317)Zero-Tolerance for Skin Contact. Unlike simple irritants, repeated exposure can trigger permanent allergic hypersensitivity. Double-gloving is recommended for high-concentration handling.
Aquatic Toxicity Category 2 (H411)Zero-Drain Disposal. This compound is toxic to aquatic life with long-lasting effects.[2] All waste (liquid and solid) must be captured.
Reactivity Strong Reducing AgentIncompatible with Oxidizers. Violent reactions or ignition may occur if mixed with nitrates, perchlorates, or hypochlorite (bleach) .
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for GxP and R&D environments.

Glove Selection Logic
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 5 mil).

  • Justification: Latex is insufficient due to potential protein allergenicity confounding sensitization monitoring. Nitrile provides excellent splash resistance.

  • Protocol: Change gloves immediately upon any splash.[3][4] Do not wash gloves.

Task-Based PPE Requirements
Operation ScenarioRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Solid Handling (Weighing, Transferring)N95/P100 Respirator (if outside fume hood)Safety Goggles (Tight-fitting to prevent dust entry)Double Nitrile Gloves (Outer glove changed if dusty)Lab Coat (Buttoned), Long Sleeves
Solution Handling (Pipetting, Dilution)Surgical Mask (Standard Lab Ventilation usually sufficient)Safety Glasses with Side ShieldsSingle Nitrile GlovesLab Coat, Closed-toe Shoes
Spill Cleanup (Powder > 10g)P100 Half-Face Respirator Safety Goggles Double Nitrile Gloves Tyvek Sleeves or Apron recommended
Operational Protocol: Safe Handling Workflow
A. Weighing & Solubilization
  • Engineering Control: Perform all weighing of the solid powder inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: The powder is fine and prone to static cling. Use an anti-static gun or ionizer if available to prevent "fly-away" dust.

  • Dissolution (Endothermic):

    • Aminoguanidine HCl is highly soluble in water (~100 mg/mL).

    • Add the solid to the solvent slowly.

    • Note: The solution may cool slightly; allow it to equilibrate to room temperature before finalizing volume.

B. Experimental Workflow Visualization

The following diagram outlines the decision logic for PPE and Engineering controls based on the physical state of the reagent.

PPE_Workflow cluster_disposal Disposal Check Start Start: Handling Carbazamidine Mono-HCl State Assess Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Aqueous Solution State->Liquid Solid_Risk Risk: Dust Inhalation & Sensitization Solid->Solid_Risk Liquid_Risk Risk: Splash & Aquatic Toxicity Liquid->Liquid_Risk Hood Engineering Control: Chemical Fume Hood REQUIRED Solid_Risk->Hood Bench Engineering Control: Benchtop OK (if no aerosols) Liquid_Risk->Bench PPE_Solid PPE: N95/P100 + Goggles + Double Nitrile Hood->PPE_Solid PPE_Liquid PPE: Safety Glasses + Nitrile Gloves Bench->PPE_Liquid Disposal Waste Stream: NO BLEACH

Figure 1: Decision matrix for selecting appropriate engineering controls and PPE based on the physical state of Aminoguanidine HCl.

Emergency Response & Decontamination
Accidental Exposure [5]
  • Skin Contact: Immediately wash with soap and water for 15 minutes .[5] Do not use alcohol or solvents, as these may enhance dermal absorption. Report incident to EHS due to sensitization risk.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1] Seek medical attention.

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area if a large dust cloud is formed.

  • PPE Up: Don N95/P100 respirator, goggles, and double gloves.

  • Contain:

    • Solid: Do NOT dry sweep. Cover with wet paper towels (water) to dampen the powder, then scoop into a waste container.

    • Liquid: Absorb with inert pads or vermiculite.

  • Clean: Wipe the surface with water and detergent. DO NOT USE BLEACH.

Disposal & Incompatibility (The "No Bleach" Rule)

This is the most critical logistical failure point in laboratory handling of guanidine derivatives.

⛔ DANGER: BLEACH INCOMPATIBILITY Never mix Carbazamidine Monohydrochloride (Aminoguanidine) with Sodium Hypochlorite (Bleach). Mechanism: The hydrazine/guanidine moiety reacts with hypochlorite to form Chloramines and potentially Hydrazine gas , which are toxic and explosive.

Waste Stream Logic

Waste_Logic Waste Waste Generation (Solid or Liquid) Check Contains Carbazamidine Mono-HCl? Waste->Check Bleach Do NOT add Bleach (Risk of Toxic Gas/Fire) Check->Bleach Strict Prohibition Container Segregate into High-Nitrogen/Reducing Waste Check->Container Correct Path Yes Yes Label Label: 'Toxic to Aquatic Life' 'Sensitizer' Container->Label Pickup EHS Chemical Pickup Label->Pickup

Figure 2: Waste disposal workflow emphasizing the strict prohibition of bleach and the requirement for segregated chemical waste streams.

References
  • PubChem. (n.d.). Aminoguanidine hydrochloride (Compound).[1][2][5] National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.